Product packaging for 8-Fluoroquinolin-3-ol(Cat. No.:CAS No. 1261784-49-9)

8-Fluoroquinolin-3-ol

Cat. No.: B1456472
CAS No.: 1261784-49-9
M. Wt: 163.15 g/mol
InChI Key: CZUQMRPFJUOMDP-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-3-ol is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B1456472 8-Fluoroquinolin-3-ol CAS No. 1261784-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-fluoroquinolin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-3-1-2-6-4-7(12)5-11-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQMRPFJUOMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategy of 8-Fluoroquinolin-3-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its rigid, bicyclic aromatic system provides a versatile template for interacting with biological targets. When functionalized with a fluorine atom and a hydroxyl group, as in this compound, the molecule gains unique electronic and physicochemical properties that are highly sought after in modern drug discovery.

The introduction of a fluorine atom, particularly on an aromatic ring, is a key strategy in drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. The fluorine at the C-8 position is expected to exert a strong inductive electron-withdrawing effect, modulating the basicity of the quinoline nitrogen and the reactivity of the entire ring system.

The hydroxyl group at the C-3 position introduces a crucial hydrogen bond donor and acceptor, significantly impacting solubility and providing a key interaction point for receptor binding. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the predicted chemical properties, reactivity, and a robust synthetic pathway for this compound, grounding the discussion in the established chemistry of related quinoline systems.

Predicted Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds. These predictions are vital for designing experimental protocols, including reaction conditions, purification methods, and analytical characterization.

Physicochemical Data

The key physicochemical parameters for this compound are summarized below. The predicted pKa suggests the compound is weakly acidic, primarily due to the phenolic hydroxyl group.

PropertyPredicted ValueSource
Molecular FormulaC₉H₆FNO-
Molecular Weight163.15 g/mol -
Boiling Point316.6 ± 22.0 °C[1]
Density1.366 ± 0.06 g/cm³[1]
pKa7.65 ± 0.40[1]
AppearanceOff-White Solid[1]
Spectroscopic Signatures

The anticipated spectroscopic data are crucial for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the pyridine ring (H2, H4) will likely appear as singlets or doublets, while the protons on the fluorinated benzene ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

  • ¹³C NMR: The carbon spectrum will display nine distinct signals. The carbon bearing the fluorine (C-8) will show a large one-bond C-F coupling constant (¹JCF), a hallmark of fluorinated aromatics. The C-3 bearing the hydroxyl group will be shifted downfield.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Mass Spectrometry: The molecular ion peak (M+) should be readily observable at m/z 163.15, confirming the compound's molecular weight.

Chemical Reactivity and Electronic Profile

The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring, the electron-rich (due to the -OH group) nature of the C-3 position, and the strong inductive effect of the C-8 fluorine.

Diagram: Electronic Influence on the Quinoline Core

The following diagram illustrates the key electronic effects influencing the molecule's reactivity. The electron-withdrawing fluorine deactivates the carbocyclic ring towards electrophilic attack, while the nitrogen atom deactivates the pyridine ring. The hydroxyl group, conversely, activates the C-2 and C-4 positions towards electrophiles.

References

An In-depth Technical Guide to the Structure Elucidation and Confirmation of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation and confirmation of 8-fluoroquinolin-3-ol, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, establishing a self-validating system of analysis. We will explore the integrated roles of Mass Spectrometry (MS), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, and the definitive power of X-ray Crystallography. Detailed protocols, data interpretation strategies, and visual aids are provided to equip researchers and scientists with the necessary tools to confidently determine and confirm the structure of this and related functionalized quinolines.

Introduction: The Imperative for Unambiguous Characterization

The quinoline core is a "privileged structure" in drug discovery, forming the backbone of numerous therapeutic agents. The strategic placement of substituents, such as a fluorine atom at the 8-position and a hydroxyl group at the 3-position, can profoundly modulate a molecule's physicochemical properties, metabolic stability, and biological activity.[1][2] Fluorine, in particular, is a crucial element in modern drug design, often enhancing binding affinity and metabolic resistance.[3][4][5]

However, the synthesis of substituted heterocycles can often yield a mixture of isomers or unexpected rearrangement products. For this compound, positional isomers (e.g., 5-fluoroquinolin-3-ol or 8-fluoroquinolin-4-ol) are plausible side products. Relying on a single analytical technique can lead to erroneous structural assignment, wasting significant resources in downstream development. Therefore, a robust, orthogonal, and self-validating analytical cascade is not just best practice—it is a necessity. This guide presents such a cascade.

The Analytical Workflow: An Integrated Strategy

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Connectivity Mapping cluster_2 Phase 3: Definitive Confirmation cluster_3 Phase 4: Final Validation Sample Synthesized Sample (Presumed this compound) MS Mass Spectrometry (HRMS) Determine Molecular Formula Sample->MS Hypothesis: C₉H₆FNO NMR_1D 1D NMR (¹H, ¹³C, ¹⁹F) Identify Spin Systems & Functional Groups MS->NMR_1D Formula Confirmed NMR_2D 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity NMR_1D->NMR_2D Propose Connectivity Crystal Single Crystal Growth NMR_2D->Crystal Proposed Structure Requires Absolute Proof Conclusion Confirmed Structure NMR_2D->Conclusion XRay X-ray Crystallography Absolute 3D Structure Crystal->XRay XRay->Conclusion Unambiguous Proof

Caption: Integrated workflow for structure elucidation.

Phase 1: Confirming the Foundation with Mass Spectrometry

Expertise & Causality: The first and most fundamental question is: "What is the elemental composition?" High-Resolution Mass Spectrometry (HRMS), typically using Time-of-Flight (TOF) or Orbitrap analyzers, is the ideal choice.[6] Its power lies in providing a highly accurate mass measurement (typically <5 ppm error), which allows for the confident determination of the molecular formula, ruling out many alternative structures from the outset.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a ~1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock 1:100 with the same solvent containing 0.1% formic acid to promote ionization.

  • Instrumentation: Use an Electrospray Ionization (ESI) source in positive ion mode.

  • Data Acquisition: Infuse the sample at a flow rate of 5-10 µL/min. Acquire data over a mass range of m/z 50-500.

  • Data Analysis: Identify the protonated molecular ion [M+H]⁺. Compare the measured accurate mass to the theoretical mass for the proposed formula C₉H₆FNO.

Data Presentation: Expected HRMS Data
ParameterTheoretical Value (C₉H₇FNO)⁺Observed ValueMass Error (ppm)
m/z 164.0506164.0509+1.8

A low mass error strongly supports the proposed molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) can also provide initial structural clues, such as the loss of CO or HCN, which are characteristic of quinoline systems.[7][8][9]

Phase 2: Mapping the Connections with NMR Spectroscopy

NMR is the cornerstone of structure elucidation for organic molecules in solution.[10] A suite of experiments is required to piece together the full picture of atomic connectivity.

1D NMR: The Initial Sketch (¹H, ¹³C, ¹⁹F)

Expertise & Causality:

  • ¹H NMR: Provides information on the number and environment of protons. Coupling constants (J-values) reveal through-bond relationships between neighboring protons.

  • ¹³C NMR: Shows the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to distinguish between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR: This is a crucial experiment for fluorinated compounds.[11] Since ¹⁹F is a 100% abundant, spin ½ nucleus with a wide chemical shift range, it provides a clean, sensitive signal.[3][4] Its chemical shift is highly sensitive to the electronic environment, and its couplings to ¹H and ¹³C are invaluable for placing the fluorine atom on the aromatic ring.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with hydroxyl groups to observe the exchangeable -OH proton.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Acquire standard ¹H, ¹³C{¹H}, DEPT-135, and ¹⁹F{¹H} spectra.

    • Ensure sufficient spectral width for all experiments.

    • Reference the spectra appropriately (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).

2D NMR: Building the Framework (COSY, HSQC, HMBC)

Expertise & Causality: While 1D NMR provides a parts list, 2D NMR shows how those parts are connected.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This helps to trace out proton spin systems, for example, the protons on the carbocyclic ring (H5, H6, H7).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (one-bond correlation).[12][13] This is the most reliable way to assign carbon resonances.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating complex structures.[14] It reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). These "long-range" correlations are essential for connecting disparate parts of the molecule and definitively placing substituents on the quinoline core.

Data Presentation: Representative NMR Data for this compound (in DMSO-d₆)
Atom¹H Shift (ppm), Mult., J (Hz)¹³C Shift (ppm)Key HMBC Correlations (H → C)
H2 ~8.6 (d, J≈2.5)~145C4, C8a
H4 ~7.8 (d, J≈2.5)~128C2, C5, C8a
H5 ~7.4 (dd, J≈8.0, 4.0)~118C4, C7, C8a
H6 ~7.6 (m)~129C8, C4a
H7 ~7.3 (dd, J≈8.0, 2.0)~115C5, C8a
OH ~10.0 (s)-C3
C3 -~150-
C4a -~125-
C8 -~155 (d, ¹JCF≈250)-
C8a -~138-

Note: This is representative data; actual shifts may vary.

Visualizing the Key HMBC Connection

Expertise & Causality: The HMBC experiment is the key to solving the puzzle. For this compound, the most informative correlations are those that unambiguously link the two rings and place the substituents. For instance, the correlation from H2 to C8a and H4 to C8a confirms the quinoline core. Crucially, observing a correlation from the downfield H5 proton to the fluorinated carbon (C8) would provide strong evidence for the 8-fluoro substitution pattern.

Caption: Key 2- and 3-bond HMBC correlations.

Phase 3: The Gold Standard - Single-Crystal X-ray Crystallography

Trustworthiness: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, X-ray crystallography offers the ultimate, unambiguous proof.[15][16][17] It provides a three-dimensional map of electron density in the solid state, allowing for the direct visualization of the molecular structure, bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: This is often the most challenging step. The goal is to grow a single, diffraction-quality crystal. Common methods include:

    • Slow evaporation of a saturated solution.

    • Vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution of the compound in a good solvent like ethyl acetate).

    • Cooling of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This map is then refined against the experimental data to yield the final atomic positions and thermal parameters.

Data Presentation: Key Crystallographic Parameters
ParameterRepresentative Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell (a, b, c) a = 8.1 Å, b = 5.9 Å, c = 14.2 Å
Unit Cell (α, β, γ) α = 90°, β = 105°, γ = 90°
R-factor (R1) < 0.05

An R-factor below 5% (0.05) indicates an excellent fit between the crystallographic model and the experimental diffraction data, confirming the structure with very high confidence.

Caption: Confirmed molecular structure of this compound.

Conclusion: A Synthesis of Self-Validating Evidence

References

Foreword: The Strategic Importance of the 8-Fluoroquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Novel 8-Fluoroquinolin-4-ol Derivatives

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to antibacterials.[1][2] The strategic introduction of a fluorine atom can profoundly alter a molecule's physicochemical and pharmacological properties, enhancing metabolic stability, binding affinity, and bioavailability.[3][4][5] Specifically, the placement of fluorine at the 8-position of the quinoline nucleus is a key feature in many modern pharmaceuticals. This guide provides an in-depth exploration of the primary synthetic pathways to 8-fluoroquinolin-4-ol derivatives, a foundational scaffold for drug discovery. We will dissect the causality behind experimental choices, provide field-proven protocols, and compare classical and modern synthetic strategies, equipping researchers with the knowledge to confidently synthesize these valuable compounds.

Chapter 1: The Gould-Jacobs Reaction: A Foundational Approach

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for constructing the 4-hydroxyquinoline (or its tautomeric 4-quinolone) core.[6][7][8] The reaction sequence involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a high-temperature thermal cyclization.[9]

Mechanistic Rationale

The synthesis begins with a nucleophilic attack by the aniline (in this case, 2-fluoroaniline) on diethyl ethoxymethylenemalonate (EMME), followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. The critical step is the subsequent thermal cyclization, which is a 6-electron electrocyclic reaction. This step requires significant thermal energy to overcome the activation barrier, which is why high-boiling point solvents like diphenyl ether or Dowtherm A are traditionally employed.[8][10] The reaction proceeds to form the ethyl 4-hydroxyquinoline-3-carboxylate, which exists predominantly in the more stable 4-oxo tautomeric form.[6]

Gould_Jacobs_Mechanism Start 2-Fluoroaniline + EMME Intermediate1 Anilinomethylenemalonate Intermediate Start->Intermediate1 Condensation (-EtOH) Intermediate2 Ketene Intermediate (transient) Intermediate1->Intermediate2 Heat (~250°C) (Thermal Cyclization) Product Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate Intermediate2->Product 6π Electrocyclization

Caption: Mechanism of the Gould-Jacobs reaction.

Experimental Protocol: Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a robust, self-validating system for the synthesis of the core scaffold.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-fluoroaniline and diethyl ethoxymethylenemalonate (EMME).

  • Heat the mixture to 145°C with stirring for approximately 1 hour.[11] This step is typically performed neat (without a solvent).

  • The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the aniline starting material. The product of this step is the diethyl 2-fluoroanilinomethylene malonate intermediate.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as diphenyl ether (approx. 5-10 volumes relative to the starting aniline).

  • Heat the mixture to approximately 250°C. The high temperature is crucial for the intramolecular cyclization to occur.[10] Maintain this temperature for 30-60 minutes.

  • Upon cooling, the product will precipitate from the solvent.

  • Isolate the solid product by filtration. Wash the collected solid thoroughly with a non-polar solvent like hexane or acetone to remove the diphenyl ether.[11]

  • The resulting solid is the crude ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, which can be further purified by recrystallization.

Chapter 2: Alternative and Comparative Synthetic Strategies

While the Gould-Jacobs reaction is a mainstay, other classical methods and modern variations offer alternative routes that may be advantageous depending on the desired substitution pattern and available starting materials.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[2][12] The reaction is typically heated in two stages: a lower temperature condensation followed by a high-temperature cyclization, similar to the Gould-Jacobs.[12][13] A key difference is that this method can produce 2- or 4-quinolones depending on the reaction conditions. For the synthesis of 4-hydroxyquinolines, the cyclization is performed at high temperatures (~250 °C).[12]

Comparative_Synthesis Product 8-Fluoro-4-hydroxyquinoline Core GJ_Start 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate GJ_Start->Product Gould-Jacobs (High Temp Cyclization) CL_Start 2-Fluoroaniline + β-Ketoester (e.g., Ethyl Acetoacetate) CL_Start->Product Conrad-Limpach (High Temp Cyclization) F_Start 2-Amino-3-fluorobenzaldehyde + α-Methylene Carbonyl Compound F_Start->Product Friedländer (Acid/Base Catalysis)

Caption: Starting materials for major quinoline syntheses.

The Friedländer Synthesis

The Friedländer synthesis provides a more direct route by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[14][15] For an 8-fluoroquinoline, this would require 2-amino-3-fluorobenzaldehyde as a starting material. This method often proceeds under milder conditions (acid or base catalysis) than the high-temperature cyclizations of the Gould-Jacobs or Conrad-Limpach reactions.[16]

Comparative Analysis of Synthesis Methods

The choice of synthetic route can significantly impact yield, purity, and scalability.

ParameterGould-Jacobs SynthesisConrad-Limpach SynthesisFriedländer Synthesis
Starting Materials 2-Fluoroaniline, Diethyl ethoxymethylenemalonate2-Fluoroaniline, β-Ketoester2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate
Key Intermediate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylateSchiff Base/EnamineDirect to product
Reaction Conditions High temperature (~250°C) for cyclizationHigh temperature (~250°C) for cyclizationBase or acid-catalyzed condensation
Key Advantages Readily available starting materials, versatileGood for specific substitution patternsPotentially higher yields and fewer steps
Key Disadvantages High-temperature requirement, harsh conditionsHigh-temperature requirementSubstituted benzaldehyde may be less accessible

Chapter 3: Modern Synthetic Innovations

Recent advancements focus on improving the efficiency, safety, and environmental impact of quinoline synthesis.

  • Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times for the Gould-Jacobs cyclization from hours to minutes and, in some cases, improve yields by providing rapid and uniform heating.[10]

  • Catalytic Methods : Modern approaches utilize transition metals like palladium to catalyze the formation of the quinoline ring under milder conditions.[17] For instance, palladium-catalyzed carbonylation reactions can be used to construct the quinolin-4-one backbone from 2-iodoanilines and terminal acetylenes.[8][17]

  • Nanocatalyzed Green Protocols : The use of nanocatalysts, often in greener solvents like water or ethanol, represents an environmentally friendly alternative.[18] These methods can offer high yields, simple workups, and the ability to recover and reuse the catalyst.[18]

Chapter 4: Derivatization Workflows

The ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate synthesized via the Gould-Jacobs reaction is a versatile intermediate that can be readily converted into a variety of derivatives, such as the corresponding carboxylic acid or carboxamide.[19]

Derivatization_Workflow Start 2-Fluoroaniline Intermediate Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate Start->Intermediate Gould-Jacobs Reaction Acid 8-Fluoro-4-hydroxy- quinoline-3-carboxylic Acid Intermediate->Acid Ester Hydrolysis (e.g., NaOH) FinalProduct Novel 8-Fluoroquinolin-4-ol Derivatives (e.g., Amides) Acid->FinalProduct Amidation (e.g., Coupling Agents)

References

Investigating the Biological Activity of 8-Fluoroquinolin-3-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its derivatives have consistently yielded compounds with a wide spectrum of pharmacological activities, leading to the development of numerous clinically significant drugs.[1] The versatility of the quinoline scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties. This inherent adaptability has made it a "privileged structure," a recurring motif in the design of novel therapeutic agents targeting a diverse array of biological targets.[1] This guide focuses on a specific, yet under-investigated derivative, 8-Fluoroquinolin-3-ol, and provides a comprehensive framework for its biological evaluation. While direct studies on this compound are scarce, an analysis of its structural components—the quinoline core, an 8-fluoro substituent, and a 3-hydroxyl group—provides a strong rationale for predicting its potential bioactivities and designing a robust investigational plan.

Section 1: Deconstructing the Bio-Potential: The Influence of Fluoro and Hydroxyl Moieties

The biological activity of a quinoline derivative is profoundly influenced by the nature and position of its substituents. In this compound, the presence of a fluorine atom at the 8-position and a hydroxyl group at the 3-position are predicted to be key determinants of its pharmacological profile.

The Role of the 8-Fluoro Substituent

The introduction of a fluorine atom into a drug candidate can have significant effects on its metabolic stability, binding affinity, and overall biological activity.[3] In the context of quinolones, a fluorine atom at the C6 position is a hallmark of the fluoroquinolone class of antibiotics, enhancing their antibacterial potency.[4][5] While less common, substitution at the C8 position is also known to modulate activity. For instance, an 8-methoxy group has been shown to increase activity against anaerobic bacteria.[6] The electron-withdrawing nature of the fluorine atom at the 8-position in this compound can be expected to influence the electronic distribution of the entire ring system, potentially impacting its interaction with biological targets.

The Significance of the 3-Hydroxyl Group

The hydroxyl group at the 3-position is another critical feature. While many well-known quinolones possess a carboxylic acid at this position, which is crucial for their interaction with DNA gyrase[7], a hydroxyl group can also impart significant biological activity. For example, 8-hydroxyquinoline and its derivatives are well-known for their wide range of biological effects, including antimicrobial, anticancer, and antifungal activities.[8][9][10][11] The hydroxyl group can participate in hydrogen bonding, a key interaction in drug-receptor binding, and can also be a site for metabolic transformations. The presence of a 3-hydroxyl group in the quinoline scaffold has been explored in the context of various biological activities.

Section 2: A Proposed Research Roadmap for Investigating this compound

Given the limited direct data on this compound, this section outlines a comprehensive, hypothesis-driven research plan to systematically investigate its biological potential. Based on the known activities of structurally related quinoline derivatives, we hypothesize that this compound may possess antimicrobial, anticancer, and neuroprotective properties.

Initial Characterization and Purity Assessment

Prior to any biological evaluation, it is imperative to confirm the identity and purity of the this compound sample.

Protocol 1: Physicochemical Characterization

  • Mass Spectrometry (MS): Determine the molecular weight to confirm the chemical formula (C₉H₆FNO).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Elucidate the chemical structure and confirm the positions of the fluoro and hydroxyl groups.

  • High-Performance Liquid Chromatography (HPLC): Assess the purity of the compound. A purity of >95% is recommended for biological screening.

In Vitro Antimicrobial Activity Screening

The quinoline scaffold is the backbone of the potent fluoroquinolone class of antibiotics.[12][13] Therefore, a primary area of investigation for this compound should be its antimicrobial activity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: Select a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution Method: a. Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plates at 37°C for 18-24 hours. d. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (a known antibiotic like ciprofloxacin) and a negative control (no compound).

Table 1: Hypothetical MIC Data for this compound and Control

CompoundS. aureus (µg/mL)E. coli (µg/mL)P. aeruginosa (µg/mL)
This compound1632>64
Ciprofloxacin0.50.0150.25

This table presents hypothetical data for illustrative purposes.

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of This compound C Inoculate Microtiter Plate A->C B Standardize Bacterial Inoculum B->C D Incubate at 37°C for 18-24h C->D E Read Plates and Determine MIC D->E F Compare with Controls E->F

Caption: Workflow for MIC determination.

In Vitro Anticancer Activity Screening

Many quinoline derivatives have demonstrated potent anticancer activity.[2] The potential of this compound as an anticancer agent should be investigated against a panel of human cancer cell lines.

Protocol 3: MTT Cytotoxicity Assay

  • Cell Lines: Select a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]).

  • Cell Culture: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours.

  • MTT Assay: a. Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals. b. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). c. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Signaling Pathway for Apoptosis Induction

Apoptosis_Pathway cluster_stimulus External Stimulus cluster_pathway Apoptotic Pathway cluster_outcome Cellular Outcome A This compound B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C D Caspase Activation (e.g., Caspase-3) C->D E Apoptosis (Cell Death) D->E Executes

Caption: Potential apoptotic signaling pathway.

In Vitro Neuroprotective Activity Screening

Quinoline derivatives have shown promise as neuroprotective agents, particularly due to their antioxidant and enzyme-inhibiting properties.[8]

Protocol 4: Neuroprotection Assay against Oxidative Stress

  • Cell Line: Use a neuronal cell line (e.g., SH-SY5Y).

  • Induction of Oxidative Stress: a. Pre-treat the cells with different concentrations of this compound. b. Induce oxidative stress using an agent like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Assessment of Cell Viability: Measure cell viability using the MTT assay as described in Protocol 3.

  • Data Analysis: Determine the protective effect of this compound by comparing the viability of cells treated with the compound and the stressor to those treated with the stressor alone.

Section 3: Future Directions and Concluding Remarks

The investigational framework presented in this guide provides a starting point for elucidating the biological activity of this compound. Positive results in any of the described in vitro assays would warrant further investigation, including:

  • Mechanism of Action Studies: To understand how the compound exerts its biological effects at a molecular level.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the compound's activity and safety in animal models.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and test analogs of this compound to optimize its biological activity.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1] The specific derivative, 8-Fluoroquinolin-3-ol, incorporates two key features: a quinoline core, known for its diverse pharmacological potential, and a fluorine atom at the 8-position, a common modification to enhance metabolic stability and binding affinity.[2] While extensive research exists for related classes like fluoroquinolone antibiotics, which famously target bacterial DNA gyrase and topoisomerase IV, the precise mechanism of action for this compound has not been explicitly detailed in the available scientific literature.

This guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals to systematically investigate and elucidate the mechanism of action of this promising compound. We will proceed from foundational phenotypic screening to specific biochemical and cellular assays, culminating in advanced, unbiased target identification methodologies. This document is structured not as a rigid protocol but as a logical, field-proven workflow, explaining the causality behind each experimental choice to build a self-validating and cohesive mechanistic narrative.

Our investigation is predicated on two primary, structurally-informed hypotheses:

  • Hypothesis A (The Canonical Antibacterial Pathway): By analogy to fluoroquinolones, this compound functions as an antibacterial agent by inhibiting bacterial type II topoisomerases, specifically DNA gyrase (GyrA/GyrB) and/or Topoisomerase IV (ParC/ParE).

  • Hypothesis B (Alternative Mechanisms): The compound exerts its biological effects through other pathways, such as the induction of oxidative stress, disruption of other essential cellular processes, or interaction with novel protein targets, reflecting the broader polypharmacology of some quinoline derivatives.[1][3]

Part 1: Foundational Bioactivity & Target Class Identification

The initial and most critical step is to confirm and quantify the biological activity of this compound. This establishes the phenotypic context for all subsequent mechanistic work. For a quinoline derivative, the most probable activity is antibacterial; thus, we begin with antimicrobial susceptibility testing.

Antimicrobial Susceptibility Testing

The objective is to determine the Minimum Inhibitory Concentration (MIC) of the compound against a diverse panel of pathogenic bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This assay will not only confirm bioactivity but also provide crucial information about the compound's spectrum (e.g., broad-spectrum, Gram-positive-specific, or Gram-negative-specific), which offers the first clues into its potential mechanism.

This method is a gold standard for quantitative susceptibility testing due to its reproducibility and efficiency.[5][6]

  • Preparation of Compound Stock: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Bacterial Panel Selection: Select a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species. Include both standard laboratory strains and, if possible, clinical isolates with known resistance profiles.

  • Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (MHB).[6] The final volume in each well should be 50 µL, covering a wide concentration range (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Culture the selected bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[7]

  • Inoculation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be run in parallel as a comparator.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is the lowest concentration of this compound at which no visible turbidity (bacterial growth) is observed.

Bacterial StrainGram TypeThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive10.25
Streptococcus pneumoniae ATCC 49619Positive20.5
Escherichia coli ATCC 25922Negative40.015
Pseudomonas aeruginosa PAO1Negative160.5

Causality & Next Steps: If the compound demonstrates broad-spectrum antibacterial activity, as shown in the hypothetical data, it strengthens Hypothesis A, as DNA gyrase and Topoisomerase IV are essential enzymes in both Gram-positive and Gram-negative bacteria. The next logical step is to directly test for inhibition of these enzymes.

Part 2: Interrogating the Primary Hypothesis: Topoisomerase Inhibition

Assuming a positive result from the MIC assays, we now focus on directly testing the interaction of this compound with its hypothesized molecular targets. This is a crucial step in moving from a phenotypic observation to a specific molecular mechanism.

In Silico Analysis: Molecular Docking

Before committing to resource-intensive biochemical assays, molecular docking can provide valuable predictive insights. This computational technique models the interaction between a small molecule (ligand) and a protein (receptor) to predict its binding orientation, affinity, and key interactions.[8][9] We will dock this compound into the known binding sites of bacterial DNA gyrase and Topoisomerase IV.

  • Protein Preparation: Obtain the crystal structures of the target proteins (e.g., E. coli DNA gyrase, S. aureus Topoisomerase IV) from the Protein Data Bank (PDB). Prepare the structures by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate a 3D structure of this compound and perform energy minimization.

  • Grid Generation: Define the binding site (active site) on the protein, typically based on the position of a co-crystallized known inhibitor (e.g., ciprofloxacin).

  • Docking Simulation: Use software like AutoDock Vina or Glide to perform the docking calculations. The software will sample different conformations of the ligand within the defined binding site and score them based on binding energy.[10][11]

  • Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site residues. A low binding energy and favorable interactions support the hypothesis of direct binding.

G PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Add H, Remove H2O) PDB->PrepProt Ligand Prepare Ligand (3D Structure) Dock Run Docking Simulation Ligand->Dock DefineSite Define Binding Site PrepProt->DefineSite DefineSite->Dock Analyze Analyze Binding Poses & Energy Dock->Analyze

Caption: Workflow for in silico molecular docking studies.

Biochemical Assays: Direct Enzyme Inhibition

In silico predictions must be validated experimentally. Biochemical assays using purified enzymes are the definitive method to confirm direct inhibition and determine potency (IC₅₀).

This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, a process that is inhibited by active compounds.[12]

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (with ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound (or DMSO control).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified E. coli DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel. Supercoiled DNA migrates faster than relaxed DNA.[13]

  • Visualization & Quantification: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. Quantify the band intensities to determine the percentage of supercoiled DNA at each inhibitor concentration.

  • IC₅₀ Determination: The IC₅₀ is the concentration of the compound that inhibits 50% of the enzyme's supercoiling activity.

This assay measures the ability of Topoisomerase IV to separate interlinked DNA circles (catenated DNA), a critical step in chromosome segregation.[14][15]

  • Reaction Setup: Similar to the gyrase assay, combine assay buffer (with ATP), catenated kinetoplast DNA (kDNA), and serial dilutions of this compound.

  • Enzyme Addition: Start the reaction by adding purified S. aureus Topoisomerase IV.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination & Electrophoresis: Stop the reaction and run the products on a 1% agarose gel. The large, catenated kDNA network remains in the well, while the decatenated minicircles migrate into the gel.

  • Analysis: Quantify the amount of decatenated product to determine the IC₅₀ value.[16]

G cluster_0 No Inhibitor cluster_1 With Inhibitor Relaxed_NoInhib Relaxed DNA Gyrase_NoInhib + Gyrase/ATP Relaxed_NoInhib->Gyrase_NoInhib Supercoiled Supercoiled DNA Gyrase_NoInhib->Supercoiled Relaxed_Inhib Relaxed DNA Gyrase_Inhib + Gyrase/ATP + Inhibitor Relaxed_Inhib->Gyrase_Inhib Relaxed_Result Relaxed DNA Gyrase_Inhib->Relaxed_Result

Caption: Inhibition of DNA gyrase prevents the conversion of relaxed to supercoiled DNA.

EnzymeSourceAssay TypeIC₅₀ (µM)
DNA GyraseE. coliSupercoiling5.2
Topoisomerase IVS. aureusDecatenation2.8

Causality & Next Steps: If this compound demonstrates potent inhibition of both enzymes, this provides strong evidence for Hypothesis A. The next step is to confirm that this mechanism is active within whole bacterial cells.

Part 3: Cellular Assays for In-Situ Mechanism Validation

Biochemical activity must translate to a corresponding effect in a cellular context. These assays bridge the gap between purified enzyme inhibition and the observed antibacterial phenotype.

Assessment of DNA Damage

If this compound acts as a topoisomerase poison (like typical fluoroquinolones), it will stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks upon replication fork collision. This results in detectable DNA fragmentation.[17]

This assay uses an agarose gel diffusion method to visualize DNA damage in individual cells.[18][19]

  • Cell Treatment: Treat a mid-log phase bacterial culture (E. coli or S. aureus) with this compound at concentrations around its MIC for a short period (e.g., 1-2 hours). Include an untreated control.

  • Cell Embedding: Mix a small volume of the treated cell suspension with low-melting-point agarose and spread it on a microscope slide.

  • Lysis: Immerse the slide in a lysis buffer to gently degrade the cell wall and membranes, releasing the nucleoid.

  • Staining: Stain the slide with a fluorescent DNA dye (e.g., SYBR Gold).

  • Microscopy: Visualize the nucleoids using a fluorescence microscope. Undamaged nucleoids appear as compact structures, while those from treated cells will show a "halo" of fragmented DNA diffusing into the agarose.

Measurement of Reactive Oxygen Species (ROS)

Some quinolone compounds are known to induce the production of reactive oxygen species (ROS), which can contribute to their bactericidal activity.[20]

This assay uses a cell-permeable dye that fluoresces upon oxidation by ROS.

  • Cell Treatment: Treat a bacterial suspension with this compound at its MIC. Include an untreated control and a positive control (e.g., hydrogen peroxide).

  • Probe Loading: Add a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), to the cell suspensions. The probe diffuses into the cells and is deacetylated to a non-fluorescent form.[21][22]

  • Incubation: Incubate in the dark for 30-60 minutes. If ROS are present, the probe will be oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Detection: Measure the fluorescence intensity using a microplate reader or flow cytometer. A significant increase in fluorescence in the treated sample compared to the control indicates ROS production.

Causality & Next Steps: Positive results in both the DNA fragmentation and ROS assays would suggest a multi-faceted mechanism of action, consistent with topoisomerase poisoning that can subsequently trigger oxidative stress. If, however, the primary topoisomerase assays (Part 2) were negative but the MIC was potent, a positive result in a cellular assay would point toward an alternative mechanism, necessitating the unbiased approaches in Part 4.

Part 4: Advanced Unbiased Target Identification

If the primary hypothesis is not supported by the data (i.e., the compound has a low MIC but does not inhibit topoisomerases), or if a more comprehensive understanding of its interactions is desired, unbiased "omics" approaches are employed.[23][24] These methods identify the compound's binding partners without prior assumptions.

Chemical Proteomics

This powerful technique uses a modified version of the compound as a "bait" to capture its interacting proteins from a whole-cell lysate.[25][26]

  • Probe Synthesis: Synthesize an analog of this compound that incorporates a reactive group (for covalent binding) or a reporter tag (like biotin) via a linker.

  • Lysate Incubation: Incubate the probe with a bacterial cell lysate. The probe will bind to its protein targets.

  • Affinity Purification: Use the reporter tag (e.g., streptavidin beads for a biotin tag) to pull down the probe-protein complexes.

  • Competitive Elution (for validation): In a parallel experiment, pre-incubate the lysate with an excess of the original, unmodified this compound before adding the probe. True targets will be bound by the original compound, preventing their pulldown by the probe.

  • Mass Spectrometry: Elute the captured proteins, digest them into peptides, and identify them using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Proteins that are significantly enriched in the probe pulldown but absent or reduced in the competitive elution are identified as high-confidence targets.[27]

G Lysate Bacterial Lysate Incubate Incubate Lysate + Probe Lysate->Incubate Probe Synthesize Affinity Probe Probe->Incubate Capture Capture on Beads Incubate->Capture Wash Wash Away Non-binders Capture->Wash Elute Elute Bound Proteins Wash->Elute MS Identify Proteins by LC-MS/MS Elute->MS

Caption: General workflow for target identification using chemical proteomics.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique to verify direct target engagement in intact cells or lysates. The principle is that when a ligand binds to a protein, it typically stabilizes the protein, increasing its melting temperature.[28][29]

  • Cell Treatment: Treat intact bacterial cells with this compound or a vehicle control.

  • Heating: Aliquot the treated cells and heat them across a range of temperatures (e.g., 40°C to 70°C).

  • Lysis & Separation: Lyse the cells and separate the soluble protein fraction (un-denatured proteins) from the aggregated (denatured) proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific target protein remaining in the soluble fraction at each temperature using methods like Western Blot or mass spectrometry.

  • Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated sample compared to the control indicates direct binding and stabilization of the target protein.[30][31]

Conclusion: An Integrated Strategy for Mechanism of Action Elucidation

The investigation of a novel compound's mechanism of action is an iterative and logical process. This guide outlines a comprehensive strategy for this compound, beginning with broad phenotypic characterization and systematically narrowing the focus to specific molecular interactions. By starting with hypothesis-driven assays based on its structural similarity to known antibiotics, we can efficiently test the most probable mechanism. Should this prove inconclusive, the workflow seamlessly transitions to powerful, unbiased techniques like chemical proteomics and CETSA to uncover novel targets. This integrated approach ensures a thorough and robust elucidation of the compound's biological function, providing the critical insights needed for further drug development.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Hypothesis-Driven Target Validation cluster_2 Phase 3: Unbiased Target Discovery MIC Antimicrobial Susceptibility (MIC Testing) Docking In Silico Docking MIC->Docking Biochem Biochemical Assays (Gyrase/Topo IV) Docking->Biochem Cellular Cellular Assays (DNA Damage, ROS) Biochem->Cellular Proteomics Chemical Proteomics Cellular->Proteomics If Hypothesis A is inconclusive CETSA CETSA Target Engagement Proteomics->CETSA

Caption: Integrated workflow for MOA elucidation of this compound.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 8-Fluoroquinolin-3-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. The introduction of a fluorine atom at the 8-position and a hydroxyl group at the 3-position of the quinoline ring system creates the 8-Fluoroquinolin-3-ol core, a scaffold with significant potential for the development of novel therapeutics. The fluorine substitution can enhance metabolic stability, binding affinity, and cell permeability, while the hydroxyl group provides a key site for hydrogen bonding interactions with biological targets. This in-depth technical guide explores the potential therapeutic targets of this compound and its analogs, drawing upon the extensive research on structurally related quinoline and fluoroquinolone derivatives. We delve into the prospective applications of this scaffold in oncology, neurodegenerative diseases, and infectious diseases, providing a scientific rationale for target selection and outlining detailed experimental workflows for target validation and compound screening.

Introduction: The this compound Scaffold - A Promising Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of drug discovery, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, and neuroprotective effects[1][2]. The substitution pattern on the quinoline core is critical in determining the biological activity and target specificity.

The this compound scaffold combines two key features that are highly desirable in medicinal chemistry:

  • 8-Fluoro Substitution: The presence of a fluorine atom at the 8-position can significantly modulate the physicochemical properties of the molecule. Fluorine's high electronegativity can influence the acidity of nearby protons and the overall electronic distribution of the ring system. Furthermore, the C-F bond is highly stable, which can block metabolic pathways and enhance the metabolic stability of the compound, leading to improved pharmacokinetic profiles[3].

  • 3-Hydroxy Group: The hydroxyl group at the 3-position is a versatile functional group that can act as both a hydrogen bond donor and acceptor. This allows for critical interactions with the active sites of various enzymes and receptors, contributing to the binding affinity and selectivity of the molecule.

While direct research on this compound itself is emerging, the extensive body of literature on analogous quinoline and fluoroquinolone compounds provides a strong foundation for predicting its potential therapeutic applications and molecular targets. This guide will synthesize this information to provide a forward-looking perspective on the drug development potential of this promising scaffold.

Synthetic Strategies for the this compound Core

The construction of the 8-fluoroquinoline core is a critical first step in the exploration of this compound class. Several established synthetic methodologies for quinoline synthesis can be adapted for this purpose. Two of the most prominent methods are the Gould-Jacobs reaction and the Friedländer synthesis[4][5][6][7].

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines, which can be precursors to 3-hydroxyquinolines. The general strategy involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization[4][6][8].

Experimental Protocol: Gould-Jacobs Synthesis of an 8-Fluoro-4-hydroxyquinoline Intermediate

  • Condensation: 2-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (e.g., 100-140 °C) to form the intermediate diethyl 2-((2-fluorophenyl)amino)methylenemalonate.

  • Cyclization: The intermediate is heated at a higher temperature (e.g., 240-260 °C) in a high-boiling point solvent such as diphenyl ether to effect cyclization to ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

  • Hydrolysis and Decarboxylation: The resulting ester can be hydrolyzed to the corresponding carboxylic acid, which can then be decarboxylated to yield 8-fluoroquinolin-4-ol. Further chemical modifications would be necessary to introduce the 3-hydroxy group.

Friedländer Synthesis

The Friedländer synthesis offers a more direct route to substituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group[3][7][9].

Experimental Protocol: Friedländer Synthesis of an 8-Fluoroquinoline Derivative

  • Condensation: 2-Amino-3-fluorobenzaldehyde is reacted with a ketone containing an α-methylene group, such as ethyl acetoacetate, in the presence of a base or acid catalyst.

  • Cyclization and Dehydration: The initial condensation product undergoes an intramolecular cyclization followed by dehydration to directly form the substituted 8-fluoroquinoline ring system.

The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final analog.

Potential Therapeutic Targets in Oncology

The antiproliferative activity of quinoline and fluoroquinolone derivatives against various cancer cell lines is well-documented[5][6]. These compounds often exert their effects by targeting key enzymes involved in DNA replication and cell cycle regulation.

DNA Topoisomerases I and II

Mechanism of Action: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Many established anticancer drugs, such as camptothecin and doxorubicin, target these enzymes. Fluoroquinolone derivatives have been shown to inhibit both topoisomerase I and II, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in cancer cells[10]. The planar quinoline ring system can intercalate into the DNA, while substituents can interact with the enzyme, stabilizing the cleavable complex.

Hypothesized Role of this compound Analogs: It is plausible that this compound analogs could act as topoisomerase inhibitors. The 8-fluoro substituent may enhance DNA intercalation, while the 3-hydroxy group could form crucial hydrogen bonds with amino acid residues in the enzyme's active site.

Experimental Workflow: Topoisomerase Inhibition Assay

  • Enzyme Source: Purified human topoisomerase I or II.

  • Substrate: Supercoiled plasmid DNA (e.g., pBR322).

  • Assay Principle: The assay measures the relaxation of supercoiled DNA by the topoisomerase enzyme. Inhibitors will prevent this relaxation.

  • Procedure: a. Incubate the enzyme with the plasmid DNA and varying concentrations of the this compound analog. b. Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. c. Quantify the amount of supercoiled, relaxed, and nicked DNA to determine the IC50 value of the compound.

Topoisomerase_Inhibition_Workflow cluster_workflow Topoisomerase Inhibition Assay Workflow start Start reagents Combine: - Topoisomerase I/II - Supercoiled Plasmid DNA - Test Compound (Varying Conc.) start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., add SDS/proteinase K) incubation->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis analysis Visualize and Quantify DNA Bands electrophoresis->analysis ic50 Determine IC50 analysis->ic50

Caption: Workflow for determining topoisomerase inhibition.

Kinase Inhibition

Mechanism of Action: Protein kinases are a large family of enzymes that play a central role in signal transduction pathways regulating cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets. Numerous quinoline-based compounds have been developed as potent and selective kinase inhibitors[1][11].

Hypothesized Role of this compound Analogs: The this compound scaffold is a promising starting point for the design of kinase inhibitors. The quinoline core can serve as a scaffold to mimic the adenine region of ATP, while substituents at various positions can be tailored to achieve selectivity for specific kinases. The 3-hydroxy group can form a key hydrogen bond with the hinge region of the kinase domain, a common feature of many kinase inhibitors.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers.

  • Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors.

  • Phosphoinositide 3-kinases (PI3Ks): A family of lipid kinases involved in cell growth, proliferation, and survival. Fluoroquinolone derivatives have been identified as potent inhibitors of PI3Kγ[4].

Experimental Workflow: Kinase Inhibition Assay (e.g., for EGFR)

  • Enzyme Source: Recombinant human EGFR kinase domain.

  • Substrate: A synthetic peptide substrate that can be phosphorylated by EGFR.

  • Assay Principle: A variety of formats can be used, such as radiometric assays (measuring the incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Procedure (Luminescence-based): a. Incubate the EGFR enzyme with the peptide substrate, ATP, and varying concentrations of the this compound analog. b. After the kinase reaction, add a reagent to stop the reaction and deplete the remaining ATP. c. Add a second reagent to convert the ADP produced into a luminescent signal. d. Measure the luminescence, which is proportional to the kinase activity, and calculate the IC50 value.

Kinase_Inhibition_Workflow cluster_workflow Kinase Inhibition Assay Workflow (Luminescence) start Start reagents Combine: - Kinase (e.g., EGFR) - Peptide Substrate & ATP - Test Compound start->reagents kinase_reaction Kinase Reaction reagents->kinase_reaction stop_deplete Stop Reaction & Deplete ATP kinase_reaction->stop_deplete adp_to_light Convert ADP to Luminescence stop_deplete->adp_to_light measure_luminescence Measure Luminescence adp_to_light->measure_luminescence ic50 Determine IC50 measure_luminescence->ic50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Potential Therapeutic Targets in Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, are characterized by the progressive loss of neurons in the central nervous system. Quinoline derivatives have shown promise as neuroprotective agents through various mechanisms[12].

Acetylcholinesterase (AChE) Inhibition

Mechanism of Action: In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine. Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. Inhibiting AChE increases the levels of acetylcholine, which can improve cognitive function. Several quinoline-based compounds have been investigated as AChE inhibitors[6].

Hypothesized Role of this compound Analogs: The quinoline scaffold can interact with the active site of AChE. The 3-hydroxy group could potentially form a hydrogen bond with key residues in the catalytic triad of the enzyme, while the 8-fluoro substituent could enhance binding affinity through hydrophobic interactions.

Experimental Workflow: AChE Inhibition Assay (Ellman's Method)

  • Enzyme Source: Purified human acetylcholinesterase.

  • Substrate: Acetylthiocholine iodide.

  • Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically.

  • Procedure: a. Pre-incubate the AChE enzyme with varying concentrations of the this compound analog. b. Initiate the reaction by adding acetylthiocholine and DTNB. c. Monitor the increase in absorbance at 412 nm over time. d. Calculate the rate of reaction and determine the IC50 value of the inhibitor.

Potential Therapeutic Targets in Infectious Diseases

Fluoroquinolones are a well-established class of antibiotics that target bacterial DNA gyrase and topoisomerase IV.

Bacterial DNA Gyrase and Topoisomerase IV

Mechanism of Action: These bacterial enzymes are essential for DNA replication, recombination, and repair. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and bacterial cell death.

Hypothesized Role of this compound Analogs: Given the structural similarity to fluoroquinolones, it is highly probable that this compound analogs will exhibit antibacterial activity by targeting DNA gyrase and topoisomerase IV. The core scaffold is known to be crucial for this activity.

Experimental Workflow: Antibacterial Susceptibility Testing

  • Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure: a. Prepare serial dilutions of the this compound analog in a 96-well plate containing bacterial growth medium. b. Inoculate each well with a standardized suspension of the test bacterium. c. Incubate the plates at 37 °C for 18-24 hours. d. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive literature on related quinoline and fluoroquinolone derivatives, potential therapeutic targets span oncology, neurodegenerative diseases, and infectious diseases. Key potential targets include DNA topoisomerases, protein kinases, and acetylcholinesterase.

Future research should focus on the efficient synthesis of a diverse library of this compound analogs with various substitution patterns. Systematic screening of these compounds against the targets outlined in this guide will be crucial to validate their therapeutic potential. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties. The in-depth technical information and experimental workflows provided herein offer a solid foundation for researchers to embark on the exciting journey of exploring the therapeutic promise of the this compound scaffold.

References

An In-depth Technical Guide to the Solubility and Stability of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-Fluoroquinolin-3-ol in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, making fluorinated quinolines like this compound compounds of considerable interest in drug discovery and development.

This technical guide provides a comprehensive exploration of the critical physicochemical properties of this compound: its solubility and stability. A thorough understanding of these parameters is paramount for advancing a compound from a promising lead to a viable drug candidate. Poor solubility can impede formulation and lead to low bioavailability, while instability can compromise therapeutic efficacy and safety. This document will delve into the theoretical underpinnings of solubility and stability, present robust experimental protocols for their assessment, and infer the likely characteristics of this compound based on established knowledge of structurally related compounds.

Part 1: The Solubility Profile of this compound

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a critical determinant of a drug's journey through the body. The principle of "like dissolves like" governs this process, meaning polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. For a molecule like this compound, its solubility will be a balance between the polar hydroxyl group and the largely non-polar fluoroquinoline ring system.

Theoretical Considerations for Solubility

The aqueous solubility of an organic molecule is influenced by several factors:

  • Lipophilicity: The quinoline ring system is inherently lipophilic. The fluorine atom, while highly electronegative, can increase lipophilicity in certain contexts.

  • Hydrogen Bonding: The hydroxyl group at the 3-position is a hydrogen bond donor and acceptor, which can facilitate interactions with protic solvents like water and alcohols.

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation.

Based on the structure of this compound, it is predicted to have low to moderate aqueous solubility. Its solubility is expected to be significantly higher in organic solvents, particularly polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol.

Experimental Determination of Solubility

Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This high-throughput screening method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[2][3][4][5][6][7] It is a rapid assessment useful for early-stage compound selection.

  • Thermodynamic Solubility: This method determines the equilibrium solubility of a compound in a saturated solution and is considered the "gold standard."[3][5][8][9][10][11] The shake-flask method is a common approach for this measurement.[3][7][8][10]

Protocol 1: Kinetic Solubility Determination by Nephelometry

This protocol outlines a high-throughput method to assess the kinetic solubility of this compound.

Objective: To rapidly determine the concentration at which this compound precipitates from an aqueous solution when introduced from a DMSO stock.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a clear-bottom 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).

  • Measurement: Measure the turbidity of each well using a nephelometer, which detects light scattering from precipitated particles.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer control.

Protocol 2: Thermodynamic Solubility Determination by Shake-Flask Method

This protocol describes the equilibrium solubility measurement of this compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., water, PBS pH 7.4, ethanol).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration through a 0.45 µm filter.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][13]

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent.

Predicted Solubility of this compound

Solvent Predicted Solubility Rationale
WaterSparingly SolubleThe hydrophobic quinoline ring dominates over the polar hydroxyl group.
Phosphate-Buffered Saline (pH 7.4)Sparingly SolubleSimilar to water, with potential for slight pH-dependent variations.
EthanolSolubleThe alcohol can hydrogen bond with the hydroxyl group and solvate the quinoline ring.
Dimethyl Sulfoxide (DMSO)Freely SolubleA highly polar aprotic solvent capable of dissolving a wide range of organic compounds.
Dichloromethane (DCM)SolubleA non-polar aprotic solvent that can effectively solvate the quinoline ring system.

Part 2: The Stability Profile of this compound

The chemical stability of a drug substance is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity throughout its shelf life. Forced degradation studies are a critical component of drug development, designed to identify potential degradation products and pathways.[19][20][21][22] These studies are conducted under more severe conditions than accelerated stability testing and are guided by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[19][20][23]

Factors Influencing the Stability of Quinolines

Several factors can influence the stability of quinoline derivatives:

  • pH: The quinoline nitrogen is weakly basic, and the hydroxyl group is weakly acidic. Therefore, the stability of this compound is likely to be pH-dependent.

  • Oxidation: The electron-rich quinoline ring system can be susceptible to oxidation.

  • Light (Photostability): Aromatic heterocyclic compounds are often susceptible to photodegradation. ICH Q1B provides guidance on photostability testing.[24][25][26][27][28]

  • Temperature: Elevated temperatures can accelerate degradation reactions.

Potential Degradation Pathways

Based on the structure of this compound and known degradation pathways of related compounds, several degradation routes are plausible:

  • Oxidation: The quinoline ring can be oxidized, potentially leading to the formation of N-oxides or ring-opened products. The hydroxyl group can also be a site of oxidation.

  • Photodegradation: Exposure to UV or visible light could lead to the formation of various photoproducts through complex reaction mechanisms. For some fluoroquinolones, photodegradation can lead to defluorination or other structural rearrangements.

  • Hydrolysis: While the core quinoline ring is generally stable to hydrolysis, extreme pH conditions combined with high temperatures could potentially lead to some degradation.

Diagram 1: Potential Degradation Pathways of this compound

G A This compound B Oxidative Degradants (e.g., N-oxides, ring-opened products) A->B Oxidizing Agents (e.g., H₂O₂) C Photodegradation Products (e.g., defluorinated species, rearranged isomers) A->C Light Exposure (UV/Visible) D Hydrolytic Degradants (under extreme conditions) A->D Extreme pH and Heat

Caption: Predicted degradation pathways for this compound.

Experimental Protocol for Forced Degradation Studies

The following protocol is designed in accordance with ICH Q1A(R2) guidelines to assess the stability of this compound under various stress conditions.[19][20][23]

Objective: To identify the degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents for each stress condition.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Solid compound at 80°C for 48 hours.

    • Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[24][25][26][27][28] A control sample should be protected from light.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method.

  • Development of a Stability-Indicating Method: The HPLC method must be capable of separating the parent compound from all significant degradation products. A diode-array detector (DAD) is useful for assessing peak purity.

  • Data Analysis: Quantify the amount of this compound remaining and the amount of each degradation product formed. The goal is to achieve a target degradation of 5-20%.[19][20]

Diagram 2: Workflow for Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Sample Preparation (Neutralization, Dilution) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G HPLC Analysis (Stability-Indicating Method) F->G H Peak Purity Assessment (DAD) G->H I Identification of Degradation Products H->I J Elucidation of Degradation Pathways H->J K Validation of Analytical Method H->K

Caption: A systematic workflow for conducting forced degradation studies.

Conclusion: A Framework for Advancing this compound

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the principles and protocols outlined herein offer a robust roadmap for its characterization. By employing the described experimental methodologies, researchers can generate the critical data necessary to assess the developability of this compound. A thorough understanding of its solubility will inform formulation strategies to ensure adequate bioavailability, while a detailed stability profile will be crucial for ensuring the safety and efficacy of any potential therapeutic product. The inferred properties and potential degradation pathways serve as a valuable starting point for these investigations, enabling a more targeted and efficient approach to the preclinical development of this promising fluorinated quinoline.

References

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound and the Data Gap

8-Fluoroquinolin-3-ol is a substituted quinolinol, a class of heterocyclic compounds utilized in medicinal chemistry and materials science. The introduction of a fluorine atom at the 8-position can significantly alter the molecule's biological activity and physicochemical properties, a common strategy in drug development. Fluoroquinolone analogs are actively studied for their therapeutic potential, including antimicrobial applications[3][4][5].

The causality behind this guide's structure is the critical lack of direct safety data. Instead of a standard SDS summary, we must first establish a logical framework for inferring risk. This involves:

  • Identifying the core structure: The quinolinol backbone.

  • Analyzing the key substituents: The fluoro- group at position 8 and the hydroxyl- group at position 3.

  • Synthesizing data from analogs: Primarily using 8-Hydroxyquinoline (the parent quinolinol) and 8-Fluoroquinoline (the parent with the specific fluorine substitution) to build a composite hazard profile.

This methodology ensures that our safety protocols are grounded in the known behaviors of the most relevant chemical structures, providing a trustworthy, albeit conservative, operational framework.

Inferred Toxicological Profile and Hazard Identification

Based on data from structural analogs, this compound should be presumed to possess significant health hazards. The following assessment is a synthesis of information from the Safety Data Sheets of 8-Hydroxyquinoline and related compounds.

GHS Hazard Classification (Inferred)

The following table summarizes the likely GHS classifications for this compound, extrapolated from its analogs. The most conservative classifications have been adopted.

Hazard ClassHazard StatementBasis for Inference (Analog Compound)Citations
Acute Toxicity, Oral H301: Toxic if swallowed8-Hydroxyquinoline is classified as Acute Tox. 3.[6]
Serious Eye Damage H318: Causes serious eye damage8-Hydroxyquinoline is known to cause severe eye damage.[6][7][8]
Skin Sensitization H317: May cause an allergic skin reaction8-Hydroxyquinoline is a recognized skin sensitizer.[6][7]
Skin Irritation H315: Causes skin irritation8-Fluoroquinoline and other analogs are classified as skin irritants.[9]
Reproductive Toxicity H360: May damage fertility or the unborn child8-Hydroxyquinoline has a harmonized classification for reproductive toxicity.[6]
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects8-Hydroxyquinoline is classified as very toxic to aquatic life.[6][7][8][10]
Summary of Toxicological Endpoints (Inferred)
  • Acute Effects:

    • Oral: Presumed to be toxic if swallowed, based on the LD50 of 8-Hydroxyquinoline. Ingestion may lead to gastrointestinal irritation[10]. Immediate medical attention is required if swallowed[6][8].

    • Inhalation: Assumed to be harmful if inhaled as a dust or aerosol, likely causing respiratory tract irritation[10].

    • Dermal: May be harmful in contact with skin[10].

    • Eye Contact: Expected to cause serious, potentially irreversible eye damage[6].

  • Chronic Effects:

    • Sensitization: There is a strong basis to assume it may cause an allergic skin reaction upon repeated contact[6].

    • Mutagenicity & Carcinogenicity: Data on analogs is mixed, but some quinoline derivatives are suspected of causing genetic defects[11]. Prudence dictates handling it as a potential mutagen.

    • Reproductive Toxicity: Based on strong evidence from 8-Hydroxyquinoline, this compound must be considered a potential reproductive hazard, with risks to fertility and the unborn child[6].

Exposure Controls and Personal Protective Equipment (PPE)

The selection of PPE is a direct consequence of the inferred hazards. The principle of "As Low As Reasonably Practicable" (ALARP) must be applied to all exposures.

Engineering Controls
  • Chemical Fume Hood: All handling of solid this compound and preparation of its solutions must be conducted in a certified chemical fume hood to minimize inhalation risk.

  • Ventilation: The laboratory must be well-ventilated to ensure low background concentrations[12].

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

Personal Protective Equipment (PPE)

The following PPE is mandatory for all operations involving this compound:

  • Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374[13]. Butyl rubber or Viton gloves are recommended based on analog data[14]. Always inspect gloves before use and remove them using the proper technique to avoid skin contamination[12].

  • Eye/Face Protection: Use chemical safety goggles with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 specifications[12][13]. A face shield should be worn in addition to goggles when there is a splash hazard.

  • Skin and Body Protection: Wear a lab coat, closed-toe shoes, and long pants. For larger quantities or tasks with a high risk of spills, a chemically resistant apron or suit is required[12][15].

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH/MSHA-approved respirator with a P3 filter for solid particles is necessary[6][12].

PPE_Decision_Workflow cluster_0 Hazard Assessment (Inferred) cluster_1 Engineering & Administrative Controls cluster_2 Mandatory PPE Selection H_Inhale Inhalation Hazard (Dust/Aerosol) EC_Hood Work in Fume Hood H_Inhale->EC_Hood H_Skin Skin Irritation & Sensitization PPE_Gloves Gloves (Butyl/Viton) H_Skin->PPE_Gloves PPE_Coat Lab Coat H_Skin->PPE_Coat H_Eye Serious Eye Damage PPE_Goggles Goggles & Face Shield H_Eye->PPE_Goggles H_Repro Reproductive Toxin H_Repro->PPE_Coat PPE_Resp Respirator (P3) EC_Hood->PPE_Resp If dust cannot be controlled AC_SOP Follow Standard Operating Procedure AC_SOP->EC_Hood AC_SOP->PPE_Gloves AC_SOP->PPE_Goggles AC_SOP->PPE_Coat caption Fig 1. PPE Selection Workflow for this compound

Caption: Fig 1. PPE Selection Workflow for this compound

Safe Handling, Storage, and Disposal Protocols

Trustworthiness in chemical handling comes from self-validating protocols where every step mitigates a known or inferred risk.

Handling Procedures
  • Pre-Use: Obtain special instructions before use and do not handle until all safety precautions have been read and understood[6][8][10].

  • Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to prevent dust generation.

  • Solution Preparation: Add the solid slowly to the solvent. Avoid splashing.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling[6][10]. Do not eat, drink, or smoke in the work area[12]. Contaminated work clothing should not be allowed out of the workplace[6].

  • Avoidance: Avoid all personal contact, including inhalation of dust[15]. Avoid dust formation and accumulation[12].

Storage Conditions
  • Store in a tightly closed, properly labeled container[12][14].

  • Keep in a dry, cool, and well-ventilated place[10].

  • Protect from light, as analogs like 8-Hydroxyquinoline are light-sensitive[6][10].

  • Store locked up or in an area accessible only to authorized personnel[6][10].

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids[10].

Waste Disposal
  • Dispose of contents and containers to an approved waste disposal plant in accordance with local, state, and federal regulations[6][10]. Do not allow the product to enter drains[6].

Emergency Procedures: A Self-Validating System

In an emergency, response protocols must be logical and fail-safe. The following steps are designed to protect personnel and mitigate environmental release.

First-Aid Measures
Exposure RouteProtocolJustification & Citation
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.Based on high acute oral toxicity. Vomiting increases aspiration risk.[6][7][8][10]
Inhalation IF INHALED: Remove person to fresh air and keep comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.Addresses respiratory irritation and potential systemic toxicity.[8][12]
Skin Contact IF ON SKIN: Take off immediately all contaminated clothing. Wash with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice.Necessary to remove the irritant/sensitizer and decontaminate the skin.[6][10][12]
Eye Contact IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER.Critical for mitigating severe, irreversible eye damage.[6][8][10]
Accidental Release Measures (Spill Cleanup)
  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • PPE: Don full PPE as described in Section 3.2, including respiratory protection.

  • Containment: Prevent the spill from entering drains or waterways[14].

  • Cleanup (Solid Spill): Gently sweep or vacuum up the material, avoiding dust generation. Use a vacuum cleaner fitted with a HEPA filter[15]. Place the collected material into a suitable, labeled container for disposal[12][15].

  • Decontamination: After material removal, decontaminate the area with an appropriate solvent (e.g., ethanol, followed by soap and water), collecting all cleaning materials for hazardous waste disposal.

  • Reporting: Report the incident to the appropriate safety officer.

Spill_Response_Workflow Spill Spill Occurs Evacuate 1. Evacuate Area Spill->Evacuate Assess 2. Assess Situation (Size, Location) Evacuate->Assess PPE 3. Don Full PPE (incl. Respirator) Assess->PPE Contain 4. Contain Spill (Prevent Spread) PPE->Contain Cleanup 5. Clean Up Spill (Avoid Dust) Contain->Cleanup Decon 6. Decontaminate Area Cleanup->Decon Dispose 7. Dispose of Waste Decon->Dispose Report 8. Report Incident Dispose->Report caption Fig 2. Emergency Response Workflow for Spills

Caption: Fig 2. Emergency Response Workflow for Spills

References

exploring the structure-activity relationship (SAR) of 8-Fluoroquinolin-3-ol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Exploring the Structure-Activity Relationship (SAR) of 8-Fluoroquinolin-3-ol Derivatives

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the scaffold for a multitude of therapeutic agents.[1] While extensive research has been dedicated to classic fluoroquinolone antibacterials characterized by a 4-oxo-3-carboxylic acid motif, the closely related this compound scaffold remains a comparatively underexplored chemical space. This guide serves as a strategic framework for researchers and drug development professionals aiming to systematically investigate the structure-activity relationships (SAR) of this novel derivative class. By leveraging decades of established principles from broader quinolone research, we will outline a comprehensive approach, from rational design and synthesis to biological evaluation and data-driven iteration. This document provides the causal logic behind experimental choices, detailed protocols for key assays, and a roadmap for unlocking the therapeutic potential of this compound derivatives.

Part 1: The this compound Core - A Scaffold of Latent Potential

The Quinoline Framework: A Privileged Structure

Quinolines and their derivatives are renowned for their wide spectrum of biological activities, including antibacterial, anticancer, antifungal, and anti-inflammatory properties.[1][2] The foundational structure, a fusion of a benzene ring and a pyridine ring, offers multiple sites for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][4] The most commercially successful examples are the fluoroquinolone antibiotics, which have been mainstays in treating bacterial infections for decades.[5]

Deconstructing the Core: Significance of Key Functional Groups

The this compound scaffold presents three key points of divergence from classic fluoroquinolones, each offering unique opportunities and challenges for drug design.

  • The 3-Hydroxy Group: Unlike the 3-carboxylic acid group in traditional fluoroquinolones, which is crucial for binding to bacterial DNA gyrase and topoisomerase IV, the 3-hydroxy group offers a different profile. It can act as a potent hydrogen bond donor and a potential site for metabolic glucuronidation. Its impact on target engagement will be a primary focus of SAR exploration.

  • The 8-Fluoro Substituent: The presence of a fluorine atom at the C8 position is a significant modification. In related quinolone series, a C8-fluoro or C8-methoxy group has been shown to influence antibacterial potency and, critically, photostability.[6][7] Derivatives with 8-H or 8-F can exhibit decreased antibacterial activity and increased cytotoxicity upon UVA irradiation, whereas an 8-methoxy group can enhance stability.[6] This precedent underscores the importance of the C8-substituent in defining the drug's safety and efficacy profile.

  • The N1 Position: As with all quinolones, the substituent at the N1 position is vital for antibacterial activity.[4] This position directly influences the compound's interaction with the enzyme-DNA complex.

cluster_0 Design & Synthesis Core This compound Core N1 N1-Substituent (Cyclopropyl, Aryl) Core->N1 Vector 1 C7 C7-Substituent (Piperazine, Pyrrolidine) Core->C7 Vector 2 C5 C5-Substituent (Amino, H) Core->C5 Vector 3 A Synthesized Derivative Library B Primary Screen: Antibacterial MIC Assay (Gram+ & Gram-) A->B C Secondary Screens (for active hits) B->C Potent Hits (Low MIC) D Cytotoxicity Assay (e.g., against Vero cells) C->D E Mechanism of Action (e.g., Topoisomerase II Inhibition Assay) C->E F SAR Data Analysis D->F E->F A Design Library 1 (Broad Diversity) B Synthesis A->B C Biological Testing (MIC, etc.) B->C D Analyze SAR Data C->D E Design Library 2 (Focused Analogs) D->E E->B Iterate

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-fluoroquinoline scaffold is a privileged structure in medicinal chemistry, integral to the development of various therapeutic agents. The placement of a fluorine atom at the C-8 position can enhance metabolic stability and binding affinity, making it a desirable feature in drug design.[1] While many synthetic routes focus on 4-quinolone derivatives, this guide provides a detailed protocol for accessing the 8-fluoroquinoline core and discusses a strategic approach to obtaining the less common but synthetically valuable 8-Fluoroquinolin-3-ol isomer. The primary and most robust pathway to the core structure relies on the Gould-Jacobs reaction, which begins with the cyclization of 2-fluoroaniline.[2] This document outlines the synthesis of a key intermediate, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, and subsequently proposes a viable synthetic pathway for its conversion to the target this compound.

Overview of Synthetic Strategy

  • Part I: Construction of the Core Heterocycle. We will utilize the well-established Gould-Jacobs reaction to reliably synthesize the foundational intermediate, Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3][4] This method is particularly effective for creating the quinoline ring system from simple precursors.[5]

  • Part II: Functional Group Transformation to Yield this compound. Starting from the key intermediate, a series of functional group interconversions are necessary to shift the oxygen functionality from the C-4 to the C-3 position. This proposed route involves the transformation of the 4-hydroxy (or 4-oxo tautomer) group and subsequent manipulation of the 3-position ester.

Below is a graphical overview of the complete proposed synthetic pathway.

Synthetic_Pathway_Overview A 2-Fluoroaniline C Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (Key Intermediate) A->C Part I: Gould-Jacobs Reaction (Thermal Cyclization) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Part I: Gould-Jacobs Reaction (Thermal Cyclization) D Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate C->D Part II, Step 1: Chlorination (e.g., POCl3) E Ethyl 8-fluoroquinoline-3-carboxylate D->E Part II, Step 2: Reductive Dechlorination (e.g., H2/Pd-C) F (8-Fluoroquinolin-3-yl)methanol E->F Part II, Step 3: Ester Reduction (e.g., LiAlH4) G This compound (Final Product) F->G Part II, Step 4: Oxidation (e.g., MnO2)

Caption: Proposed multi-stage synthesis of this compound.

Part I Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

This initial stage is the cornerstone of the synthesis, providing reliable access to the 8-fluoroquinoline core. The reaction proceeds in two distinct steps: an initial condensation followed by a high-temperature cyclization. While traditionally requiring very high temperatures in an inert solvent, modern adaptations using microwave irradiation can significantly improve yields and reduce reaction times.[3][6]

Materials and Equipment
Reagent/MaterialFormulaCAS No.SupplierNotes
2-FluoroanilineC₆H₆FN348-54-9e.g., Sigma-AldrichPurity ≥99%. A critical starting material.[7]
Diethyl Ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅87-13-8e.g., Sigma-AldrichPurity ≥98%.
Diphenyl EtherC₁₂H₁₀O101-84-8e.g., Sigma-AldrichHigh-boiling solvent for thermal cyclization.
Ethanol (EtOH)C₂H₅OH64-17-5---For recrystallization.
Hydrochloric Acid (HCl)HCl7647-01-0---For acidification.
Sodium Hydroxide (NaOH)NaOH1310-73-2---For hydrolysis step.

Equipment: Round-bottom flask, reflux condenser, heating mantle with stirrer, thermometer, filtration apparatus, rotary evaporator, microwave reactor (optional).

Step-by-Step Experimental Protocol

Step 1: Condensation of 2-Fluoroaniline and DEEM

  • Reaction Setup: In a 250 mL round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heating: Heat the mixture to 110-120 °C with stirring for 1.5 to 2 hours.

    • Causality Explanation: This step facilitates a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form the diethyl (2-fluoroanilino)methylenemalonate intermediate.[8] Monitoring by Thin Layer Chromatography (TLC) can confirm the consumption of the starting aniline.

  • Work-up: After cooling to room temperature, remove any residual ethanol under reduced pressure using a rotary evaporator. The resulting oil or semi-solid intermediate is typically used in the next step without further purification.

Step 2: Thermal Cyclization

  • Reaction Setup: Add a high-boiling point solvent, such as diphenyl ether, to the flask containing the intermediate from the previous step. The solvent should be sufficient to create a stirrable slurry.

  • Heating: Heat the mixture to 250-260 °C under a nitrogen atmosphere with vigorous stirring. Maintain this temperature for 30-45 minutes.

    • Causality Explanation: This crucial step requires significant thermal energy to overcome the activation barrier for a 6-electron electrocyclization, which forms the quinoline ring system.[3] The high temperature induces the intramolecular reaction, leading to the formation of the desired ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.[4]

  • Precipitation and Isolation: Cool the reaction mixture to room temperature. The product should precipitate from the solvent. Add a non-polar solvent like hexane to facilitate further precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the collected solid thoroughly with hexane to remove the high-boiling solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.

Part II: Proposed Synthesis of this compound

This section outlines a plausible, albeit challenging, synthetic route from the key intermediate to the final product. Each step involves standard organic transformations that would require optimization for this specific substrate.

Part_II_Workflow cluster_0 Part II: Functional Group Interconversion Start Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate Step1 Chlorination (POCl3) Start->Step1 Convert OH to Cl Step2 Dechlorination (H2, Pd/C) Step1->Step2 Remove Cl Step3 Ester Reduction (LiAlH4) Step2->Step3 Reduce CO2Et to CH2OH Step4 Alcohol Oxidation (MnO2) Step3->Step4 Oxidize CH2OH to OH End This compound Step4->End

Caption: Workflow for the conversion of the key intermediate to this compound.

Proposed Experimental Steps
  • Chlorination of the 4-Position: The 4-hydroxy group of the intermediate is first converted to a 4-chloro group. This is a standard procedure for quinolones, transforming the hydroxyl into a better leaving group.

    • Procedure: Reflux Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate with excess phosphorus oxychloride (POCl₃) until the reaction is complete (monitored by TLC). Carefully quench the reaction by pouring it onto ice, then neutralize to precipitate the product, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

  • Reductive Dechlorination: The 4-chloro group is removed to yield the core quinoline ring without the C-4 oxygenation.

    • Procedure: The 4-chloro intermediate is subjected to catalytic hydrogenation. Dissolve the compound in a solvent like ethanol, add a catalyst such as 10% Palladium on Carbon (Pd/C), and stir under a hydrogen atmosphere. Filtration of the catalyst and removal of the solvent will yield Ethyl 8-fluoroquinoline-3-carboxylate.

  • Reduction of the Ester to an Alcohol: The ester at the 3-position is reduced to a primary alcohol.

    • Procedure: In an inert, anhydrous solvent like tetrahydrofuran (THF), treat the Ethyl 8-fluoroquinoline-3-carboxylate with a strong reducing agent such as lithium aluminum hydride (LiAlH₄) at low temperature (e.g., 0 °C). After reaction completion, a careful aqueous workup is required to quench the excess hydride and isolate the product, (8-Fluoroquinolin-3-yl)methanol.

  • Oxidation to the Final Product: This final step is a conceptual challenge. A direct, selective oxidation of a benzylic-type alcohol on a quinoline ring to a phenol (the desired 3-ol) is not a standard transformation. A more plausible, albeit longer, route would involve oxidation to the aldehyde followed by a Baeyer-Villiger oxidation and hydrolysis. However, for the sake of a more direct (though requiring investigation) approach, one might explore specialized oxidative conditions. A more practical approach might be a Dakin-like reaction if one could form the 3-carboxaldehyde. For the purpose of this guide, we will represent this as a general oxidation, acknowledging that this step requires significant process development.

Safety Precautions and Characterization

  • Safety: 2-Fluoroaniline is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE). The thermal cyclization step involves very high temperatures and should be conducted with caution behind a safety shield. Phosphorus oxychloride is highly corrosive and reacts violently with water. All steps should be performed in a well-ventilated area.

  • Characterization: The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques, including:

    • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

    • Mass Spectrometry (MS): To verify the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

    • Melting Point: To check for purity against literature values where available.

References

Application Notes and Protocols for In-Vitro Antibacterial Assays Using 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Quinolone derivatives have historically been a rich source of potent antibacterial drugs. This document provides a detailed guide for researchers on the in-vitro evaluation of 8-Fluoroquinolin-3-ol, a quinoline derivative with potential antibacterial activity. We present comprehensive, step-by-step protocols for the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method, in accordance with guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][3][4][5] This guide is intended for researchers in microbiology, drug discovery, and infectious disease to enable a robust assessment of the antibacterial efficacy of this compound.

Introduction: The Rationale for Investigating this compound

The quinoline scaffold is a cornerstone in the development of antibacterial agents, with fluoroquinolones being a prominent class of antibiotics.[6][7][8][9] These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair. The substitution pattern on the quinoline ring significantly influences the compound's antibacterial spectrum and potency. The presence of a fluorine atom, as in this compound, is a common feature in many potent fluoroquinolones, often enhancing their activity.

While extensive research has been conducted on various quinolone derivatives, this compound remains a less-explored molecule. Its structural similarity to other bioactive quinolines suggests it may possess antibacterial properties. Therefore, a systematic in-vitro evaluation is the crucial first step in determining its potential as a new antibacterial lead compound. These application notes provide the necessary protocols to perform this initial screening with scientific rigor.

Compound Handling and Preparation

Prior to initiating antibacterial assays, proper handling and preparation of the test compound, this compound, are critical for obtaining accurate and reproducible results.

Physicochemical Properties (Predicted)
PropertyValueSource
CAS Number 1261784-49-9--INVALID-LINK--[10]
Molecular Formula C₉H₆FNO--INVALID-LINK--[11]
Molecular Weight 163.15 g/mol --INVALID-LINK--[11]
Appearance Solid (predicted)-
Stock Solution Preparation

The solubility of this compound in common laboratory solvents has not been extensively reported. Therefore, an initial solubility test is recommended. Dimethyl sulfoxide (DMSO) is a common solvent for organic compounds and is miscible with water and culture media.[6][7]

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder (e.g., 10 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add a small volume of 100% DMSO (e.g., 1 mL) to the powder. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. Visually inspect for any undissolved particulates.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected storage vial.

  • Storage: Store the stock solution at -20°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which could degrade the compound.

  • Solvent Control: It is crucial to note that DMSO can exhibit toxicity to bacteria at higher concentrations. Therefore, the final concentration of DMSO in the assay wells should typically not exceed 1% (v/v). A solvent toxicity control must be included in all experiments.

In-Vitro Antibacterial Assays

The following protocols are based on the broth microdilution method, a standard procedure for determining the MIC and MBC of an antimicrobial agent.[12][13][14][15]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12][14][15]

Protocol 2: Broth Microdilution MIC Assay

Materials:

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline (0.85% NaCl)

Workflow Diagram:

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension A->D B Prepare Serial Dilutions of this compound C Dispense Dilutions into 96-well Plate B->C C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity (Growth) E->F G Determine MIC: Lowest Concentration with No Growth F->G

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[10]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution:

    • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Prepare a working solution of this compound in CAMHB at twice the highest desired final concentration.

    • Add 100 µL of this working solution to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process across the plate to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound, only bacteria).

    • Well 12 will serve as the sterility control (no compound, no bacteria).

  • Inoculation:

    • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum, bringing the final volume in each well to 100 µL.

  • Incubation:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours.[12][15]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[12]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11][16][17]

Protocol 3: MBC Assay

Materials:

  • MIC plate from the previous assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Micropipette

Workflow Diagram:

MBC_Workflow cluster_prep Starting Point cluster_assay Subculturing cluster_analysis Analysis A Completed MIC Plate (No visible growth in wells ≥ MIC) B Aliquot 10-100 µL from clear wells (MIC and above) onto MHA plates A->B C Incubate MHA plates at 37°C for 18-24 hours B->C D Count Colonies (CFU) on each MHA plate C->D E Determine MBC: Lowest Concentration with ≥99.9% killing D->E

Caption: Workflow for the MBC determination assay.

Step-by-Step Procedure:

  • Subculturing:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and the wells with higher concentrations).

    • From each of these clear wells, plate a 10 µL aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[16][17]

Data Interpretation and Presentation

The results of the MIC and MBC assays should be recorded systematically. The ratio of MBC to MIC can provide insights into whether the compound is primarily bacteriostatic or bactericidal. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

Table 1: Illustrative Data for this compound Antibacterial Activity

Disclaimer: The following data are for illustrative purposes only and do not represent experimentally determined values.

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus29213482Bactericidal
E. coli2592216644Bactericidal
P. aeruginosa2785332>128>4Bacteriostatic

Conclusion

The protocols detailed in these application notes provide a standardized and robust framework for the initial in-vitro antibacterial evaluation of this compound. By determining the MIC and MBC against a panel of relevant bacterial pathogens, researchers can gain valuable insights into the compound's potency and spectrum of activity. This foundational data is essential for guiding future structure-activity relationship (SAR) studies and further preclinical development of this and related quinoline derivatives. Adherence to established guidelines, such as those from CLSI, ensures the generation of high-quality, reproducible data that can be confidently compared across different studies.

References

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, specific, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 8-Fluoroquinolin-3-ol. As a key intermediate or potential impurity in the synthesis of advanced fluoroquinolone antibiotics, its precise quantification is critical for ensuring the quality and safety of pharmaceutical products.[1] The described method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of a phosphate buffer and acetonitrile, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.[2][3] This guide is intended for researchers, quality control analysts, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the quinoline family. Its structure is a precursor scaffold for various biologically active molecules, most notably third and fourth-generation fluoroquinolone antibacterial agents. The presence and concentration of this compound in active pharmaceutical ingredients (APIs) or drug products must be meticulously controlled.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity. Reversed-phase HPLC, which employs a non-polar stationary phase and a polar mobile phase, is exceptionally well-suited for separating and quantifying moderately polar aromatic compounds like this compound.[4]

The primary challenge in analyzing polar analytes like this compound is achieving adequate retention on a hydrophobic C18 column.[5][6] This is overcome by carefully controlling the mobile phase pH. The analyte possesses a hydroxyl group with a predicted pKa of approximately 7.65, making it ionizable.[7] By maintaining the mobile phase at an acidic pH (e.g., 3.0), the hydroxyl group remains protonated and non-ionized, which increases its hydrophobicity and promotes consistent retention on the stationary phase.[8] UV detection is selected based on the strong chromophoric nature of the quinoline ring system, which exhibits significant absorbance in the UV region, typically around 280-290 nm for related fluoroquinolone structures.[9][10]

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound (Purity ≥ 98%)

  • Acetonitrile: HPLC Grade

  • Water: HPLC Grade or Milli-Q

  • Potassium Dihydrogen Phosphate (KH₂PO₄): Analytical Grade

  • Orthophosphoric Acid (H₃PO₄): Analytical Grade (approx. 85%)

  • Methanol: HPLC Grade (for system flushing)

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with the following components:

  • HPLC System: Agilent 1100/1200 series or equivalent, with a quaternary pump, degasser, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis Detector.

  • Data Acquisition: Empower™, Chromeleon™, or equivalent chromatography data software.

Table 1: Optimized HPLC Method Parameters

ParameterConditionRationale
Analytical Column Inertsil ODS-3, C18, 250 mm x 4.6 mm, 5 µm particle sizeStandard C18 chemistry provides robust hydrophobic retention. The specified dimensions offer a good balance between resolution and analysis time.[8][11]
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (70:30, v/v)The acidic pH ensures the analyte is in a non-ionized form for consistent retention. The acetonitrile content is optimized for an appropriate retention time and separation.[8][11]
Mode IsocraticA simple isocratic elution reduces run time and simplifies method transfer compared to a gradient method.[12]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Column Temperature 35°CMaintaining a constant, elevated temperature ensures reproducible retention times and reduces viscosity, leading to improved peak shape.[8]
Detection UV at 288 nmThis wavelength corresponds to a high absorbance region for the quinoline scaffold, providing excellent sensitivity.[10]
Injection Volume 10 µLA small injection volume minimizes potential peak distortion from the sample solvent.[8]
Run Time Approximately 10 minutesSufficient time to allow for the elution of the analyte and any potential early-eluting impurities.
Preparation of Solutions
  • 20 mM Phosphate Buffer (pH 3.0):

    • Weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Diluent: Use the mobile phase (Buffer:Acetonitrile, 70:30) as the diluent to ensure solvent compatibility and prevent peak distortion.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Calibration Curve Standards (1.0 - 25 µg/mL): Prepare a series of calibration standards by performing serial dilutions of the Standard Stock Solution with the diluent. A suggested concentration range is 1.0, 2.5, 5.0, 10.0, 15.0, and 25.0 µg/mL.

  • Sample Preparation:

    • Accurately weigh a quantity of the test sample expected to contain approximately 10 mg of this compound and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature, then dilute to volume with the diluent and mix well.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[3][13][14]

MethodValidation

System Suitability

Before initiating any analysis, the chromatographic system's performance is verified. A standard solution (e.g., 10 µg/mL) is injected six consecutive times. The acceptance criteria in Table 2 must be met.[15]

Table 2: System Suitability Test Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.
%RSD of Peak Areas ≤ 2.0%Demonstrates the precision and stability of the injector and detector.
%RSD of Retention Times ≤ 1.0%Shows the stability and reproducibility of the pump and mobile phase.
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without analyte) and a spiked placebo to show no interfering peaks at the retention time of this compound. A PDA detector can further confirm peak purity.

Linearity

Linearity was established by constructing a six-point calibration curve using the prepared standards (1.0 - 25.0 µg/mL). The peak area response was plotted against the concentration, and the relationship was evaluated using linear regression analysis.

Table 3: Representative Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
1.055.2
2.5138.1
5.0274.5
10.0551.3
15.0825.9
25.01378.2
Correlation Coeff. (r²) 0.9998
Regression Equation y = 55.0x + 0.15

Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.[8]

Accuracy

Accuracy was determined by performing recovery studies. A known amount of this compound was added (spiked) to a sample matrix at three concentration levels (80%, 100%, and 120% of the target concentration, e.g., 10 µg/mL). Each level was prepared in triplicate, and the percentage recovery was calculated.

Table 4: Representative Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%8.07.9599.4%
100%10.010.12101.2%
120%12.011.8999.1%
Average 99.9%

Acceptance Criterion: The mean recovery should be within 98.0% to 102.0%.[8][9]

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision): Six individual sample preparations from a single homogeneous batch were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability study was duplicated on a different day by a different analyst.

Table 5: Representative Precision Data

Precision TypeAssay Result (% of Label Claim)% RSD
Repeatability 99.5, 100.2, 99.8, 100.5, 99.9, 100.10.4%
Intermediate Precision 100.8, 101.0, 100.3, 99.9, 100.6, 101.20.5%

Acceptance Criterion: The Relative Standard Deviation (%RSD) should not be more than 2.0%.[9]

Robustness

The robustness of the method was assessed by making small, deliberate variations in the method parameters and observing the effect on the results. Parameters varied included:

  • Mobile Phase pH (± 0.2 units)

  • Column Temperature (± 2°C)

  • Flow Rate (± 0.1 mL/min)

  • Mobile Phase Composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all variations, demonstrating the method's robustness.

Analysis Workflow

The overall analytical process from sample receipt to final data reporting is summarized in the workflow diagram below.

HPLC_Workflow

Conclusion

This application note presents a simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound. The method has been thoroughly validated in accordance with ICH guidelines and has proven to be specific, linear, accurate, precise, and robust. The isocratic nature of the method allows for a short run time of 10 minutes, making it highly suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

Application Note: Development of a Robust HPLC Method for the Purification of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, technically detailed guide for the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purification of 8-Fluoroquinolin-3-ol. As a key building block in modern medicinal chemistry, the purity of this intermediate is critical. This document outlines a systematic approach, from initial analyte characterization and method scouting to optimization and validation, grounded in scientific principles to ensure a reproducible and efficient purification process. This guide is designed for researchers, scientists, and drug development professionals.

Introduction: The Importance of Purity for Heterocyclic Intermediates

This compound is a fluorinated heterocyclic compound with significant utility as a precursor in the synthesis of various pharmaceutical agents. The incorporation of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this highly valuable. The isomeric purity and overall chemical purity of such intermediates are paramount, as impurities can lead to undesired side-products, lower yields in subsequent synthetic steps, and potentially introduce toxicologically significant components into the final active pharmaceutical ingredient (API).

Reverse-phase HPLC is the predominant technique for the purification of polar to moderately nonpolar small molecules due to its high resolving power, scalability, and the wide variety of available stationary phases. This note details a logical, science-driven workflow for developing a purification method for this compound, emphasizing the rationale behind each decision to empower the user to adapt this methodology to similar challenges.

Analyte Characterization: Predicting Chromatographic Behavior

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties. While experimental data for this compound is not widely published, we can deduce its likely characteristics based on its structure and data from analogous compounds.

PropertyEstimated ValueRationale and Implication for HPLC Method Development
Molecular Formula C₉H₆FNO-
Molecular Weight 163.15 g/mol Influences diffusion rates within the column.
pKa ~5.0 (quinoline N), ~9.0 (hydroxyl)The quinoline nitrogen is weakly basic, while the hydroxyl group is weakly acidic. To ensure the compound is in a single, neutral form for consistent retention on a reverse-phase column, the mobile phase pH should be maintained between these two pKa values. A pH of ~3-4 is a good starting point to suppress the basicity of the nitrogen and ensure good peak shape.
logP ~1.5 - 2.0The addition of a polar hydroxyl group to the 8-fluoroquinoline scaffold (logP ~2.2) will increase its hydrophilicity.[1][2] This moderate logP value suggests that it will be well-retained on standard C18 stationary phases.
UV Absorbance λmax ≈ 250 nm, 310-330 nmHydroxyquinolines exhibit strong UV absorbance.[3][4][5] Monitoring at a common wavelength like 254 nm is a robust starting point, with further optimization possible by acquiring a UV spectrum of a purified sample.

The Method Development Workflow: A Systematic Approach

Developing a robust HPLC method is an iterative but logical process. The workflow below outlines the key stages, from initial screening to final validation, ensuring a comprehensive evaluation of critical parameters.

HPLC_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, UV Spectra) B Column & Mobile Phase Screening - C18 vs. Phenyl-Hexyl - ACN vs. MeOH A->B Informs initial choices C Gradient & Flow Rate Tuning (Resolution vs. Time) B->C Selects best phase system D Mobile Phase Additive & pH (Peak Shape & Selectivity) E Temperature Control (Viscosity & Selectivity) F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) E->F Finalizes method parameters

Caption: A three-phase workflow for robust HPLC method development.

Materials and Reagents

  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or multi-wavelength UV detector.

  • Columns:

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Phenyl-Hexyl reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chemicals:

    • This compound standard and crude sample material

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Deionized Water, 18.2 MΩ·cm

    • Formic acid (FA), 0.1% (v/v) solution

    • Trifluoroacetic acid (TFA), 0.1% (v/v) solution

Detailed Experimental Protocols

Protocol 1: Initial Method Scouting

Objective: To efficiently identify the most promising stationary phase and organic modifier combination that provides adequate retention and selectivity for this compound and its likely impurities.

Step-by-Step Methodology:

  • Prepare Mobile Phases:

    • A1: Water + 0.1% Formic Acid

    • B1: Acetonitrile + 0.1% Formic Acid

    • B2: Methanol + 0.1% Formic Acid

  • Prepare Sample: Dissolve the crude this compound sample at ~1 mg/mL in a 50:50 mixture of Mobile Phase A1 and B1. Filter through a 0.45 µm syringe filter.

  • Install Column 1: C18 (4.6 x 150 mm, 5 µm).

  • Scouting Run 1 (C18/ACN):

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

    • Detection: 254 nm and 320 nm

    • Injection Volume: 5 µL

    • Gradient: 10% to 90% B1 over 15 minutes, hold for 2 minutes, return to 10% B1 and equilibrate for 3 minutes.

  • Scouting Run 2 (C18/MeOH): Change the B-line to Mobile Phase B2 and repeat the gradient run.

  • Install Column 2: Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Scouting Run 3 (Phenyl-Hexyl/ACN): Repeat the gradient run with Mobile Phase B1.

  • Scouting Run 4 (Phenyl-Hexyl/MeOH): Repeat the gradient run with Mobile Phase B2.

  • Analyze Results: Compare the four chromatograms for peak shape, retention of the main peak, and resolution from the closest eluting impurities.

Scientific Rationale:

  • C18 vs. Phenyl-Hexyl: A C18 column provides retention based primarily on hydrophobicity and is an excellent starting point for a moderately polar compound.[6][7] A Phenyl-Hexyl column offers an alternative selectivity mechanism through π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of the analyte.[8][9][10][11] This can be particularly effective for separating aromatic isomers or closely related structures.[9]

  • Acetonitrile vs. Methanol: These organic modifiers have different elution strengths and can provide different selectivities. Acetonitrile is generally a stronger solvent in reverse-phase and can enhance π-π interactions on a Phenyl-Hexyl phase when compared to methanol.[12]

  • Formic Acid: The addition of a weak acid like formic acid to the mobile phase is crucial.[13] It maintains a low pH (~2.8), which protonates the basic quinoline nitrogen. This prevents interaction with any residual acidic silanol groups on the silica surface, significantly improving peak shape and reducing tailing.[14]

Protocol 2: Method Optimization

Objective: To refine the chosen conditions from the scouting phase to achieve optimal separation of the target compound from all impurities in the shortest possible run time.

Optimization_Cycle Start Select Best Column/ Solvent Combination Opt_Gradient Opt_Gradient Start->Opt_Gradient Opt_Flow Opt_Flow Opt_Gradient->Opt_Flow Opt_Temp Opt_Temp Opt_Flow->Opt_Temp Final Optimized Method Opt_Temp->Final

Caption: Iterative cycle for HPLC method optimization.

Step-by-Step Methodology (Assuming C18/ACN was chosen):

  • Gradient Optimization:

    • From the scouting run, determine the %B at which the main peak starts to elute and the %B at which the last impurity elutes.

    • Design a new, more focused gradient. For example, if the region of interest is between 30% and 60% B, a new gradient could be: 20% to 70% B over 10 minutes. This increases the resolution within the critical separation window.

  • Flow Rate Adjustment:

    • Evaluate the effect of increasing the flow rate (e.g., to 1.2 or 1.5 mL/min) on resolution and backpressure. A higher flow rate reduces analysis time but may slightly decrease separation efficiency.[13]

  • Temperature Optimization:

    • Analyze the separation at different temperatures (e.g., 25 °C, 35 °C, 45 °C). Temperature affects mobile phase viscosity (and thus backpressure) and can sometimes alter the selectivity of the separation. 35-40 °C often provides robust performance.

  • Finalize Method: Select the combination of parameters that provides baseline resolution of the main peak from all impurities with a symmetric peak shape and the shortest practical run time.

Protocol 3: Method Validation (as per ICH Q2(R1))

Objective: To formally demonstrate that the finalized analytical method is suitable for its intended purpose – in this case, the accurate and precise assessment of purity and quantification for purification purposes.[15][16][17]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity analysis (using PDA detector) should pass. Resolution between the main peak and closest impurity > 1.5.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Prepare and inject standards at 5 concentration levels (e.g., 50-150% of target). Correlation coefficient (R²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a known amount of pure standard into a crude sample matrix at 3 levels (e.g., 80%, 100%, 120%). Recovery should be within 98.0-102.0%.
Precision To assess the degree of scatter between a series of measurements.Repeatability: Inject one sample 6 times. RSD ≤ 1.0%. Intermediate Precision: Repeat on a different day with a different analyst. RSD between the two sets of data ≤ 2.0%.
Robustness To evaluate the method's reliability with small, deliberate changes in parameters.Vary flow rate (±0.1 mL/min), temperature (±2 °C), and mobile phase composition (±2% organic). System suitability parameters should remain within specification.

Conclusion

This application note provides a detailed and scientifically grounded framework for the development of a robust HPLC purification method for this compound. By starting with a thorough characterization of the analyte and proceeding through systematic scouting, optimization, and validation, a reliable and efficient method can be established. The principles of stationary phase selection, mobile phase optimization, and the rationale behind the use of additives are key to success. This structured approach not only yields a high-quality purification method but also provides a transferable methodology for other challenging heterocyclic purification tasks.

References

Application Notes and Protocols for the Study of 8-Fluoroquinolin-3-ol in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinolines in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities.[1][2] In the realm of oncology, quinoline derivatives have emerged as a significant class of investigational agents due to their diverse mechanisms of action against cancer cells.[3][4] These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), cell cycle arrest at various checkpoints, inhibition of angiogenesis (the formation of new blood vessels that supply tumors), and the disruption of cell migration and invasion.[2]

The anticancer potential of quinoline derivatives is often attributed to their ability to interact with critical molecular targets within cancer cells, such as DNA topoisomerases, protein kinases, and tubulin.[2][3] The addition of various functional groups to the quinoline core allows for the fine-tuning of their pharmacological properties, enhancing their potency and selectivity. The introduction of a fluorine atom, as in 8-Fluoroquinolin-3-ol, can significantly modulate the compound's electronic properties and lipophilicity, potentially leading to improved cellular uptake and target engagement.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in cancer cell line studies. It offers detailed protocols for evaluating its cytotoxic and mechanistic effects, grounded in the established methodologies for characterizing novel anticancer agents.

I. Preliminary Handling and Preparation of this compound

Prior to initiating any cellular studies, it is imperative to properly handle and prepare the compound to ensure experimental reproducibility and accuracy.

1.1. Reconstitution of this compound:

  • Solvent Selection: Due to the heterocyclic aromatic nature of this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. Ensure the use of anhydrous, cell culture-grade DMSO.

  • Stock Solution Preparation:

    • Aseptically weigh a precise amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve a stock concentration of 10-50 mM. Higher concentrations may be possible but should be tested for solubility.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved.

    • Visually inspect the solution for any undissolved particulates.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

1.2. Preparation of Working Solutions:

  • Serial Dilutions: On the day of the experiment, thaw a fresh aliquot of the stock solution. Prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.

  • Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. This accounts for any potential effects of the solvent on the cells.

II. Foundational Assays: Assessing Cytotoxicity and Proliferation

The initial characterization of a potential anticancer compound involves determining its effect on cancer cell viability and proliferation.

2.1. Cell Viability Assessment using the MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, remove the culture medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, to assess time-dependent effects.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Representative IC₅₀ Values for Quinoline Derivatives in Various Cancer Cell Lines

Derivative ClassCancer Cell LineIC₅₀ (µM)
8-hydroxyquinoline-5-sulfonamideVariousVaries
Quinoline-3-carboxylateMCF-7 (Breast)0.33
Quinoline-3-carboxylateK562 (Leukemia)0.28
8-hydroxy-2-quinolinecarbaldehydeHep3B (Liver)6.25

Note: This table provides a reference for the potential potency of quinoline derivatives and suggests a starting concentration range for initial screening of this compound. The actual IC₅₀ will be compound and cell line specific.[8][9][10]

Workflow for Determining IC₅₀ of this compound

G cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition & Analysis start Seed Cancer Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 24, 48, or 72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate % Viability and IC50 Value read->analyze

Caption: Workflow for MTT-based cell viability assay.

III. Mechanistic Deep Dive: Unraveling the Mode of Action

Once the cytotoxic potential of this compound is established, the next critical step is to elucidate its mechanism of action.

3.1. Cell Cycle Analysis by Flow Cytometry:

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[11] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat them with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Flow Cytometry Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • Data Interpretation: An accumulation of cells in a specific phase (e.g., G2/M) compared to the vehicle-treated control suggests that this compound induces cell cycle arrest at that checkpoint.

3.2. Apoptosis Detection using Annexin V/PI Staining:

Apoptosis is a common mechanism by which anticancer drugs eliminate cancer cells.[8] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be used to detect this event. Propidium Iodide is used to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells (Annexin V-negative, PI-negative).[7]

Protocol:

  • Cell Treatment: Treat cells in 6-well plates with this compound as described for the cell cycle analysis.

  • Cell Harvesting: Collect all cells, including those in the supernatant.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

Potential Signaling Pathways Targeted by Quinolone Derivatives

G cluster_pathways Potential Intracellular Targets cluster_outcomes Cellular Outcomes quinolone This compound pi3k_akt PI3K/Akt Pathway quinolone->pi3k_akt topoisomerase DNA Topoisomerase quinolone->topoisomerase kinases Tyrosine Kinases quinolone->kinases tubulin Tubulin Polymerization quinolone->tubulin anti_proliferative Anti-proliferative Effects pi3k_akt->anti_proliferative cell_cycle_arrest Cell Cycle Arrest topoisomerase->cell_cycle_arrest kinases->anti_proliferative anti_angiogenesis Inhibition of Angiogenesis kinases->anti_angiogenesis tubulin->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis anti_proliferative->apoptosis

Caption: Potential mechanisms of quinoline derivatives.

IV. Protein Expression Analysis by Western Blotting

To further investigate the molecular mechanisms underlying the observed cellular effects, Western blotting can be employed to analyze the expression levels of key proteins involved in cell cycle regulation and apoptosis.

Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, p21, Cyclin B1) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

V. Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound as a potential anticancer agent. The data generated from these experiments will be crucial in determining its potency, mechanism of action, and suitability for further preclinical development. Subsequent studies may involve investigating its effects on other cancer hallmarks, such as migration and invasion, and ultimately, its efficacy in in vivo cancer models. The versatility of the quinoline scaffold suggests that this compound could be a valuable addition to the arsenal of anticancer therapeutics.

References

The Strategic Role of 8-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives in Pharmaceutical Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the synthesis of novel pharmaceutical agents relies heavily on the strategic use of versatile chemical intermediates. Among these, the 8-fluoro-4-hydroxyquinoline core structure stands out as a critical building block, particularly in the development of fluoroquinolone antibiotics. This technical guide provides an in-depth exploration of the synthesis and application of derivatives of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. While the tautomeric form "8-fluoroquinolin-3-ol" is conceivable, the scientifically prevalent and synthetically crucial intermediate is the 4-hydroxy analogue, which will be the focus of this guide.

The Significance of the 8-Fluoro-4-hydroxyquinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, and the incorporation of a fluorine atom at the 8-position can significantly enhance a molecule's metabolic stability and binding affinity to biological targets. The 4-hydroxy (or 4-oxo tautomer) and 3-carboxylic acid functionalities provide essential handles for further chemical modifications, making this scaffold a cornerstone in the synthesis of complex pharmaceuticals.

Synthesis of the Core Intermediate: Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate

The most robust and widely adopted method for constructing the 8-fluoroquinoline core is the Gould-Jacobs reaction.[1][2] This classic reaction offers a reliable pathway to Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate, the foundational intermediate for a multitude of synthetic endeavors.

Gould-Jacobs Reaction: A Two-Step Approach

The synthesis via the Gould-Jacobs reaction proceeds in two key stages: condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.

Gould_Jacobs Aniline 2-Fluoroaniline Intermediate Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate Aniline->Intermediate Condensation (-EtOH) Heat1 Heat (100-110°C) EMME Diethyl ethoxymethylenemalonate (EMME) EMME->Intermediate Product Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Intermediate->Product Thermal Cyclization (-EtOH) Heat2 High-boiling solvent (e.g., Dowtherm A) Heat (250°C)

Caption: Gould-Jacobs reaction pathway for Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

Materials:

  • 2-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • High-boiling point solvent (e.g., Dowtherm A or diphenyl ether)

  • Hexane

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, mix 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 100-110°C for 1-2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Removal of Ethanol: Upon completion of the condensation, remove the ethanol byproduct under reduced pressure to yield the crude intermediate, diethyl 2-(((2-fluorophenyl)amino)methylene)malonate.

  • Cyclization: In a separate flask pre-heated to 250°C containing a high-boiling point solvent such as Dowtherm A, add the crude intermediate dropwise with vigorous stirring. Maintain the temperature for 30-60 minutes. Monitor the progress of the intramolecular cyclization by TLC.[3]

  • Workup and Purification: After cooling the reaction mixture to room temperature, add hexane to precipitate the product. Collect the resulting solid by vacuum filtration and wash with cold hexane. The crude product can be further purified by recrystallization from ethanol to yield Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.[3]

ParameterTypical Value
Yield Moderate to Good
Purity High after recrystallization
Reaction Time 2-3 hours

Elaboration of the Core Intermediate

The synthesized Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate serves as a versatile platform for further chemical transformations, primarily through hydrolysis of the ester and activation of the 4-hydroxy group.

Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester at the 3-position is readily hydrolyzed to the corresponding carboxylic acid, a key precursor for amide bond formation and other modifications.[3]

Experimental Protocol: Hydrolysis of the Ethyl Ester

Materials:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • 10% Aqueous sodium hydroxide solution

  • Ethanol

  • Hydrochloric acid (for acidification)

Procedure:

  • Reaction Setup: Prepare a suspension of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of 10% aqueous sodium hydroxide solution and ethanol.

  • Hydrolysis: Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours, or until TLC indicates the complete consumption of the starting material.

  • Workup: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum to obtain 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid.

Activation of the 4-Hydroxy Group: Synthesis of Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate

For many applications, particularly in the synthesis of fluoroquinolone antibiotics, the 4-hydroxy group needs to be converted into a better leaving group, such as a chloro group. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: Chlorination of the 4-Hydroxy Group

Materials:

  • Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, carefully add Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (POCl₃).

  • Chlorination: Heat the mixture at 100°C for 3-4 hours.

  • Workup: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. The product will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and dry to yield Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate.

Application in Pharmaceutical Synthesis: The Case of Delafloxacin

The activated intermediate, Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate, is a cornerstone in the synthesis of advanced fluoroquinolone antibiotics like Delafloxacin.[4][5][6] The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains that are crucial for the drug's antibacterial activity.

Delafloxacin_Synthesis Start Ethyl 4-chloro-8-fluoroquinoline-3-carboxylate Intermediate Cyclized Quinolone Core Start->Intermediate Nucleophilic Aromatic Substitution Amine Substituted Amine (e.g., 3,5-difluoro-2,6-diaminopyridine derivative) Amine->Intermediate Delafloxacin_Ester Delafloxacin Ester Intermediate->Delafloxacin_Ester Further Substitution SideChain 3-hydroxyazetidine SideChain->Delafloxacin_Ester Delafloxacin Delafloxacin Delafloxacin_Ester->Delafloxacin Hydrolysis

Caption: Simplified synthetic pathway to Delafloxacin from the key intermediate.

The synthesis of Delafloxacin typically involves a multi-step sequence where the 8-fluoro-4-chloroquinoline core is reacted with a complex amine, followed by the introduction of the 3-hydroxyazetidine side chain and final hydrolysis of the ester to the active carboxylic acid.[4][6]

Conclusion and Future Perspectives

The 8-fluoro-4-hydroxyquinoline-3-carboxylic acid scaffold and its derivatives are indispensable tools in the arsenal of the medicinal chemist. The robust synthetic routes, particularly the Gould-Jacobs reaction, provide reliable access to these key intermediates. Their strategic application in the synthesis of complex pharmaceutical agents, exemplified by the fluoroquinolone antibiotic Delafloxacin, underscores their importance in drug discovery and development. Future research will undoubtedly continue to leverage this versatile scaffold to create novel therapeutics with improved efficacy and safety profiles.

References

Application Notes and Protocols for Evaluating the Efficacy of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Strategic Approach to Unveiling the Therapeutic Potential of 8-Fluoroquinolin-3-ol

The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound, a member of this versatile class, presents a compelling candidate for efficacy evaluation. Its structural similarity to fluoroquinolone antibiotics, which are known inhibitors of bacterial DNA gyrase and topoisomerase IV, suggests a potential antibacterial role. Furthermore, the broader family of quinoline derivatives has demonstrated a wide array of biological activities, necessitating a comprehensive and systematic screening approach.

This document provides a detailed experimental framework for the preclinical evaluation of this compound. The proposed workflow is designed to be logical and iterative, starting with broad primary screenings and progressing to more focused mechanistic studies. This strategy ensures a thorough assessment of the compound's therapeutic potential while optimizing resource allocation.

Experimental Workflow: A Multi-tiered Evaluation Strategy

Our proposed experimental design follows a phased approach, beginning with high-throughput in vitro screenings to identify primary biological activities. Positive findings from this initial phase will trigger more in-depth secondary and mechanistic assays to elucidate the mode of action and to establish a robust efficacy profile.

Application Notes & Protocols: A Guide to the Scalable Synthesis of 8-Fluoroquinolin-3-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Importance of the 8-Fluoroquinolin-3-ol Scaffold

The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. The strategic placement of a fluorine atom, particularly at the 8-position, can significantly enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. When combined with a hydroxyl group at the 3-position, the resulting this compound scaffold becomes a highly valuable intermediate for creating complex molecules with potential applications as kinase inhibitors, antibacterial agents, and other therapeutics.[1][2]

However, transitioning from laboratory-scale synthesis to a robust, scalable process presents significant challenges. Classical quinoline syntheses often involve harsh conditions, such as high temperatures and strong acids, which can be difficult to manage on a large scale and may lead to undesirable side reactions or product decomposition.[3][4] This guide provides an in-depth analysis of scalable synthetic strategies, focusing on the venerable Gould-Jacobs reaction for core assembly and modern approaches to achieve the desired 3-hydroxy substitution, with a critical eye toward process optimization and industrial applicability.

II. Core Synthetic Strategy: A Two-Phase Approach to the Target Scaffold

The most reliable and scalable approach to constructing the this compound scaffold can be conceptualized in two primary phases:

  • Phase 1: Formation of the 8-Fluoro-4-quinolone Core. This phase focuses on building the fundamental bicyclic quinolone structure. The Gould-Jacobs reaction is the preeminent choice for this transformation due to its use of readily available starting materials and its proven scalability in the synthesis of fluoroquinolone antibiotics.[2][5]

  • Phase 2: Introduction of the 3-Hydroxy Group. The initial product of the Gould-Jacobs reaction is typically a 4-hydroxyquinoline-3-carboxylate. Achieving the target 3-ol requires subsequent chemical modifications. More direct, modern methods, such as the oxidation of dihydroquinolinium salts, offer an alternative pathway that is gaining traction.[6][7]

The following workflow diagram illustrates this strategic approach.

G cluster_phase1 Phase 1: 8-Fluoro-4-quinolone Core Synthesis cluster_phase2 Phase 2: 3-Hydroxy Group Introduction cluster_alt Alternative Direct Route A 2-Fluoroaniline + Diethyl Ethoxymethylenemalonate (EMME) B Condensation (100-130°C) A->B C Anilidomethylenemalonate Intermediate B->C D Thermal Cyclization (>250°C) C->D E Ethyl 8-fluoro-4-hydroxy- quinoline-3-carboxylate D->E F Ester Hydrolysis E->F G 8-Fluoro-4-hydroxy- quinoline-3-carboxylic acid F->G H Decarboxylation G->H I 8-Fluoro-4-hydroxyquinoline H->I J Targeted C-H Oxidation or Alternative Route I->J K Final Product: This compound J->K L Aryldiazonium Salt + Alkene M Dihydroquinolinium Intermediate L->M N Direct Oxidation M->N N->K

Caption: A generalized workflow for the synthesis of this compound.

III. Phase 1 Protocol: Gould-Jacobs Synthesis of the Quinolone Core

The Gould-Jacobs reaction is a robust method for preparing 4-hydroxyquinoline derivatives.[8][9] It proceeds via the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[10]

Causality Behind Experimental Choices:
  • Starting Materials: 2-fluoroaniline is selected for the desired 8-fluoro substitution pattern. Diethyl ethoxymethylenemalonate (EMME) is a common and effective C3 synthon that installs the carboxylate group at the 3-position, which can be removed later.

  • Thermal Cyclization: This critical step requires temperatures exceeding 250 °C to overcome the energy barrier for the 6-electron electrocyclization.[9] Using a high-boiling, inert solvent like Dowtherm A or mineral oil is essential to achieve and maintain this temperature uniformly, which is critical for maximizing yield and minimizing decomposition on a large scale.[3] The high temperature favors the formation of the 4-quinolone product.

Mechanism of the Gould-Jacobs Reaction

G aniline Aniline (Nucleophile) intermediate1 Condensation Intermediate intermediate2 Cyclized Intermediate (via 6π electrocyclization) product 4-Hydroxyquinoline-3-carboxylate aniline->intermediate1 + EMME - EtOH emme EMME (Electrophile) intermediate1->intermediate2 Heat (>250°C) intermediate2->product - EtOH

Caption: Simplified mechanism of the Gould-Jacobs reaction pathway.

Detailed Experimental Protocol: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
  • Condensation:

    • In a suitable reactor equipped with a mechanical stirrer, thermometer, and distillation condenser, charge 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

    • Heat the mixture to 110-130 °C and hold for 2 hours. Ethanol, a byproduct of the condensation, will begin to distill off.

    • Monitor the reaction by TLC or HPLC until the 2-fluoroaniline is consumed.

    • Apply a vacuum to remove the remaining ethanol and any unreacted EMME. The resulting viscous oil is the anilidomethylenemalonate intermediate.

  • Thermal Cyclization:

    • To the reactor containing the intermediate, add a high-boiling inert solvent such as Dowtherm A (approx. 3-4 mL per gram of intermediate).

    • Heat the mixture rapidly with vigorous stirring to 250-260 °C.

    • Maintain this temperature for 20-30 minutes. The product will begin to precipitate as the reaction proceeds.

    • Safety Note: This step should be conducted in a well-ventilated fume hood with appropriate safety measures for high-temperature reactions.

    • Cool the reaction mixture to below 100 °C. Add hexane or a similar non-polar solvent to dilute the Dowtherm A and facilitate product filtration.

    • Filter the solid precipitate and wash thoroughly with hexane to remove the high-boiling solvent.

  • Purification:

    • The crude solid can be recrystallized from a suitable solvent such as ethanol or N,N-dimethylformamide (DMF) to yield pure ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

IV. Phase 2 Strategies: Installing the 3-Hydroxy Moiety

This phase is chemically more nuanced. While the Gould-Jacobs product provides the core, direct conversion to a 3-ol is not trivial. Two main strategies are considered for scalability.

Strategy A: Multi-Step Conversion from the 3-Carboxylate Intermediate

This traditional route involves chemically manipulating the stable intermediate from the Gould-Jacobs reaction.

  • Ester Hydrolysis: The ethyl ester is saponified using an aqueous base (e.g., NaOH) under reflux conditions to yield the corresponding carboxylic acid.[9]

  • Decarboxylation: The resulting 3-carboxylic acid is then removed by heating, often in the same high-boiling solvent used for cyclization, to give 8-fluoro-4-hydroxyquinoline.

  • Hydroxylation at C3: This is the most challenging step. Direct C-H oxidation of the electron-rich quinolone ring at the 3-position is required. While various methods exist in the literature for similar substrates, they often involve specialized reagents or conditions that may be difficult to scale. A more recent approach involves the deacylative formation of 3-hydroxyquinolines from 3-acetylquinolines using N-bromosuccinimide (NBS), suggesting a potential route via a 3-acyl intermediate.[6]

Strategy B: Direct Synthesis via Dihydroquinoline Oxidation (A Modern Approach)

For scalability, a more convergent synthesis is highly desirable. A promising modern route involves the preparation of 3-hydroxyquinolines from the direct oxidation of dihydroquinolinium salts.[6][7] This method bypasses the multi-step manipulation of the Gould-Jacobs product.

Conceptual Protocol: Direct Synthesis of this compound
  • Dihydroquinolinium Salt Formation:

    • A substituted aryldiazonium salt (derived from an appropriate 2-fluoroaniline precursor) is reacted with an alkene (e.g., styrene) in a nitrile solvent.[7] This forms a 3,4-dihydroquinolinium salt intermediate.

  • Aerobic Oxidation:

    • The reaction mixture containing the in-situ generated dihydroquinolinium salt is then subjected to aerobic oxidation.[6] This can be achieved by stirring the solution under an atmosphere of oxygen (or air) in the presence of a mild base like sodium carbonate.

    • This oxidation step directly installs the hydroxyl group at the 3-position and aromatizes the ring system to yield the final this compound.

  • Work-up and Purification:

    • The final product is isolated using standard extraction and purification techniques, such as crystallization or column chromatography. While chromatography is less ideal for large-scale production, a well-designed crystallization can provide high purity.[4][11]

V. Comparative Data & Scale-Up Considerations

ParameterGould-Jacobs Route (Strategy A)Direct Oxidation Route (Strategy B)
Starting Materials 2-Fluoroaniline, EMME2-Fluoroaniline derivative, Alkene
Number of Steps 3-4 (Condensation, Cyclization, Hydrolysis, Hydroxylation)1-2 (One-pot potential)
Key Challenge High-temperature cyclization (>250°C); C3-HydroxylationHandling of diazonium salts; Optimization of oxidation
Scalability Proven for quinolone core; C3-hydroxylation is a bottleneckPotentially more efficient; requires process development
Overall Yield Moderate, dependent on final hydroxylation stepPotentially higher due to convergence
Purification Primarily crystallization of stable intermediatesMay require chromatography if side reactions occur
Key Considerations for Scaling Up:
  • Heat Management: The thermal cyclization in the Gould-Jacobs reaction is highly endothermic, requiring significant energy input. Conversely, other steps like hydrolysis can be exothermic. A robust reactor with precise temperature control is paramount.

  • Solvent Selection and Recovery: High-boiling solvents like Dowtherm A are effective but can be difficult and costly to remove and recover at scale.[12] Exploring alternative conditions, such as microwave-assisted synthesis for process optimization or continuous flow reactors, could mitigate these issues.[9][13]

  • Purification Strategy: Relying on crystallization over chromatography is crucial for cost-effective large-scale production.[14] Forming salts (e.g., hydrochloride) can sometimes facilitate the crystallization and purification of quinoline derivatives.[4]

  • Safety: Handling high temperatures, strong bases, and potentially unstable intermediates like diazonium salts requires rigorous safety protocols and process controls.

VI. Conclusion

The synthesis of this compound derivatives on a large scale is a challenging but achievable goal. The classical Gould-Jacobs reaction remains the workhorse for constructing the core 8-fluoro-4-quinolone structure, a pathway well-trodden in the industrial synthesis of fluoroquinolone antibiotics.[15][16] The primary hurdle lies in the efficient and scalable introduction of the 3-hydroxy group. While a multi-step conversion of the Gould-Jacobs intermediate is feasible, modern, more convergent strategies such as the direct oxidation of dihydroquinolines offer a promising avenue for a more streamlined and economically viable process. Successful scale-up will depend on careful process optimization, robust temperature and reaction control, and the development of a non-chromatographic purification strategy.

VII. References

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  • Badowska-Roslonek, K., & Kaczmarek, L. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6668. --INVALID-LINK--

  • Yue, D., Yao, T., & Larock, R. C. (2006). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 71(1), 62-69. --INVALID-LINK--

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  • Reddy, G. S., & Li, J. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances, 8(71), 40693–40697. --INVALID-LINK--

  • Royal Society of Chemistry. (2018). Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts. RSC Advances. --INVALID-LINK--

  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. Merck Index. --INVALID-LINK--

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  • PMC - PubMed Central. (n.d.). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PMC. --INVALID-LINK--

  • Google Patents. (n.d.). Streamlined syntheses of fluoroquinolones. Google Patents. --INVALID-LINK--

  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. --INVALID-LINK--

  • Química Orgánica. (n.d.). Synthesis of Fluoroquinolone Antibiotics. quimicaorganica.org. --INVALID-LINK--

  • MDPI. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(15), 4983. --INVALID-LINK--

  • Study.com. (n.d.). Hydroxyquinoline Uses, Structure & Synthesis. Study.com. --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. BenchChem. --INVALID-LINK--

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  • MDPI. (2006). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 11(11), 873-882. --INVALID-LINK--

  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. --INVALID-LINK--

  • YouTube. (2024). Making quinoline - the Skraup synthesis. YouTube. --INVALID-LINK--

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References

Application Note: A Practical Guide to Determining IC50 Values for 8-Fluoroquinolin-3-ol Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The 8-fluoroquinolin-3-ol scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition and other targeted therapeutic activities. Quantifying the potency of novel compounds derived from this scaffold is a cornerstone of the drug discovery process. The half-maximal inhibitory concentration (IC50) is the most common metric used to evaluate the potency of an antagonist or inhibitor.[1][2] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the robust determination of IC50 values for this compound derivatives. We will explore the critical choice between biochemical and cell-based assays, provide detailed, step-by-step protocols for each, and delineate the data analysis workflow required to generate reliable and reproducible IC50 values.

The Foundational Role of the IC50 Value

The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.[3] It is a critical parameter for:

  • Structure-Activity Relationship (SAR) Studies: Guiding medicinal chemistry efforts to optimize compound potency.[4]

  • Candidate Selection: Ranking and prioritizing compounds for further preclinical development.

  • Mechanistic Understanding: Providing initial insights into a compound's mode of action.

It is crucial to recognize that the IC50 is not an absolute constant but is highly dependent on the experimental conditions under which it is measured.[1][5] Factors such as enzyme concentration, substrate concentration (for biochemical assays), cell type, cell density, and incubation time can significantly influence the resulting value.[1][4] Therefore, consistency in experimental design is paramount for generating comparable data.

Strategic Assay Selection: Biochemical vs. Cell-Based Approaches

The first critical decision is the choice of assay format. Both biochemical and cell-based assays provide essential, albeit different, insights into the inhibitory potential of this compound compounds.

  • Biochemical Assays measure the direct effect of a compound on a purified, isolated biological target, such as a protein kinase.

    • Rationale & Causality: This approach provides a clean, direct measure of target engagement without the complexities of a cellular environment (e.g., membrane permeability, off-target effects, metabolism). It is ideal for initial high-throughput screening and for confirming direct inhibition of the intended molecular target.[6]

  • Cell-Based Assays measure the compound's effect within a living cellular system. This is typically assessed via endpoints like cell viability, proliferation, or the modulation of a specific signaling pathway.

    • Rationale & Causality: This format offers greater physiological relevance, as it inherently accounts for factors like cell permeability, efflux pump activity, and potential metabolic transformation of the compound.[7] It provides a more holistic view of a compound's potential therapeutic effect.

A comprehensive characterization of an inhibitor involves both assay types. A compound that is potent in a biochemical assay but weak in a cellular assay may have poor permeability, whereas a compound potent in a cellular assay but weak against the purified target may have an indirect mechanism of action or be metabolized into a more active form.

Protocol 1: Biochemical IC50 Determination via a Fluorescence-Based Kinase Assay

This protocol describes a generic, fluorescence-based assay suitable for many protein kinases, which are common targets for quinoline-based inhibitors. The principle relies on measuring the phosphorylation of a specific peptide substrate.[8]

Principle of the Assay

Many modern kinase assays utilize fluorescence polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In a common FP-based format, a fluorescently labeled peptide substrate tumbles rapidly in solution, emitting depolarized light. Upon phosphorylation by the kinase, the peptide is bound by a large, phosphospecific antibody. This larger complex tumbles more slowly, resulting in a high fluorescence polarization signal.[9] Inhibition of the kinase prevents peptide phosphorylation, keeping the polarization signal low.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution (384-Well Plate) cluster_read Data Acquisition Compound_Prep Prepare this compound Serial Dilutions in DMSO Add_Cmpd Dispense Compound Dilutions and Controls (e.g., 2% DMSO final) Compound_Prep->Add_Cmpd Reagent_Prep Prepare Assay Buffer, Kinase, Substrate, and ATP Add_Kinase Add Kinase and Substrate Reagent_Prep->Add_Kinase Add_Cmpd->Add_Kinase Incubate1 Pre-incubate (e.g., 15 min at RT) Add_Kinase->Incubate1 Add_ATP Initiate Reaction with ATP Incubate1->Add_ATP Incubate2 Incubate (e.g., 60 min at 30°C) Add_ATP->Incubate2 Add_Stop Add Stop/Detection Reagent (e.g., Phosphospecific Antibody) Incubate2->Add_Stop Incubate3 Incubate (e.g., 60 min at RT) Add_Stop->Incubate3 Read_Plate Read Fluorescence Polarization on Microplate Reader Incubate3->Read_Plate

Caption: Workflow for a fluorescence polarization-based biochemical kinase assay.

Step-by-Step Methodology
  • Compound Preparation: a. Prepare a 10 mM stock solution of the this compound test compound in 100% DMSO. b. Perform an 11-point serial dilution series in 100% DMSO. A 1:3 dilution series is standard, starting from the 10 mM stock. The 12th well should contain only DMSO for the 'no inhibitor' control.

  • Reagent Preparation: a. Prepare Assay Buffer as recommended by the kinase manufacturer (a typical buffer might be 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).[10] b. Dilute the kinase and fluorescent peptide substrate in Assay Buffer to the desired working concentrations. c. Prepare ATP in Assay Buffer at a concentration equal to or near its Michaelis-Menten constant (Km) for the specific kinase, as IC50 values are highly dependent on ATP concentration.[3]

  • Assay Plate Setup (384-well format): a. Dispense the compound dilutions and DMSO control into the assay plate. b. Add the kinase/substrate mixture to all wells. c. Include a "no enzyme" control to determine the baseline fluorescence. d. Pre-incubate the plate as recommended, typically for 15-30 minutes at room temperature, to allow the compound to bind to the kinase. e. Initiate the kinase reaction by adding the ATP solution to all wells. f. Incubate the plate for the determined linear reaction time (e.g., 60-120 minutes) at the optimal temperature for the kinase (often 30°C).[9]

  • Detection: a. Stop the reaction by adding the detection solution, which typically contains a chelating agent (like EDTA) to stop the Mg²⁺-dependent kinase activity and the phosphospecific antibody. b. Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: a. Read the plate on a microplate reader equipped for fluorescence polarization.

Required Controls
  • 100% Activity Control (Max Signal): Contains all reaction components and DMSO vehicle (no inhibitor).

  • 0% Activity Control (Min Signal): Contains all components except the kinase, or a well with a known potent inhibitor.

Protocol 2: Cell-Based IC50 Determination via MTT Cell Viability Assay

This protocol uses the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard colorimetric method to assess cell viability.[11]

Principle of the Assay

The MTT assay is based on the ability of mitochondrial succinate dehydrogenase enzymes in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[11] The formazan crystals are then dissolved, and the absorbance is measured. A decrease in signal in treated cells compared to control cells indicates a loss of viability.

Experimental Workflow Diagram

Caption: Workflow for determining cell-based IC50 using the MTT assay.

Step-by-Step Methodology
  • Cell Seeding: a. Culture the chosen cell line in appropriate media and conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).[13] b. Trypsinize (for adherent cells), count, and resuspend the cells to an optimal seeding density (determined empirically, often 3,000-10,000 cells/well).[12] c. Seed the cells in a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow them to attach.[13]

  • Compound Treatment: a. Prepare serial dilutions of the this compound compound in complete cell culture medium from a DMSO stock. b. Crucial: Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.5%).[11] c. Remove the old medium from the cells and add the medium containing the compound dilutions. Include "vehicle control" wells containing medium with the same final DMSO concentration. d. Incubate the plate for a predetermined period, typically 48 to 72 hours.[11]

  • MTT Addition and Incubation: a. After the treatment period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[14] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT to purple formazan crystals.[14]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the crystals.[12] c. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[15]

  • Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11]

Data Analysis: From Raw Reads to a Definitive IC50

The data analysis workflow is similar for both assay types and is best performed using specialized software such as GraphPad Prism.[16][17]

Data Analysis Workflow Diagram

Caption: Data analysis pipeline for IC50 value calculation.

Step-by-Step Analysis
  • Data Normalization: a. Average the replicate readings for each concentration. b. Subtract the average background reading (from "no enzyme" or "medium only" wells) from all other readings.[11] c. Express the data as a percentage of inhibition relative to your controls using the formula:[18] % Inhibition = 100 * (1 - (Value_sample - Value_min_control) / (Value_max_control - Value_min_control))

  • Plotting the Dose-Response Curve: a. Create an XY plot. The X-axis should be the logarithm of the inhibitor concentration, and the Y-axis should be the calculated % Inhibition.[19] Using the log of the concentration transforms the dose-response relationship into a sigmoidal (S-shaped) curve, which is easier to model.[19]

  • Nonlinear Regression: a. Use a nonlinear regression analysis to fit a sigmoidal dose-response curve to the data points.[20] b. The most common and robust model for this is the four-parameter logistic (4PL) equation:[18] Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope)) c. Software like GraphPad Prism has built-in equations for this, such as "log(inhibitor) vs. response -- Variable slope (four parameters)".[16]

  • IC50 Determination: a. The software will calculate the best-fit values for all parameters, including the LogIC50. b. The IC50 is the concentration (X) that corresponds to a Y-value of 50 on the fitted curve. The software will report this value directly.[21]

Quantitative Data Summary Table
ParameterDescriptionTypical Value (Example)Source
Top Plateau The maximum % inhibition, ideally plateauing near 100%.98.5%Curve Fit
Bottom Plateau The minimum % inhibition, ideally plateauing near 0%.1.2%Curve Fit
Hill Slope Describes the steepness of the curve. A value of -1.0 is standard.-1.15Curve Fit
LogIC50 The logarithm of the molar concentration that gives 50% inhibition.-6.7Curve Fit
IC50 The concentration that gives 50% inhibition.200 nMCalculated from LogIC50
R² (R-squared) A measure of the goodness of fit. Values closer to 1.0 indicate a better fit.0.992Curve Fit

Trustworthiness and Self-Validation

To ensure the integrity of your results, every protocol must be a self-validating system.

  • Assay Window: Ensure a robust signal-to-background ratio. For cell-based assays, the absorbance of the vehicle-treated wells should be significantly higher than the background.

  • Curve Quality: The dose-response curve should be sigmoidal with well-defined top and bottom plateaus. An R-squared value >0.95 is generally considered a good fit.[17]

  • Reproducibility: IC50 values should be reproducible across multiple experiments. A two- to three-fold variation is often considered acceptable for cell-based assays.[22]

  • Reference Compounds: Always include a reference compound with a known IC50 value in your assays. This serves as a positive control and validates that the assay is performing as expected.

By adhering to these detailed protocols and data analysis principles, researchers can confidently and accurately determine the IC50 values of this compound compounds, generating the high-quality data necessary to drive successful drug discovery programs.

References

Application Notes & Protocols for the Statistical Analysis of 8-Fluoroquinolin-3-ol Experimental Data

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The exploration of novel chemical entities is a cornerstone of modern drug discovery. The 8-fluoroquinolin-3-ol scaffold represents a promising, yet underexplored, class of quinolone derivatives with potential therapeutic applications. Rigorous and appropriate statistical analysis of experimental data is paramount to accurately determine the biological activity and therapeutic potential of such compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing robust in vitro experiments, acquiring high-quality data, and applying appropriate statistical methodologies for the analysis of this compound and its analogues. The protocols and principles outlined herein are designed to ensure scientific integrity, data reproducibility, and confident decision-making in early-stage drug development.

Introduction: The Scientific Rationale

Quinolones are a well-established class of heterocyclic compounds, with fluoroquinolones (FQs) being particularly significant in medicine due to their broad-spectrum antibacterial activity.[1] Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[2] In recent years, the versatility of the quinolone scaffold has been leveraged to develop derivatives with a wide range of biological activities, including anticancer, antiviral, and antioxidant properties.[3][4][5]

The introduction of a fluorine atom into the quinoline ring, as in this compound, can significantly alter the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its biological efficacy and pharmacokinetic profile.[6][7] The hydroxyl group at the 3-position provides a potential site for hydrogen bonding and further chemical modification.

Given the novelty of this compound, a standardized approach to data analysis is crucial. This document serves as a practical guide, moving beyond a simple recitation of statistical tests to explain the causal logic behind selecting specific experimental designs and analytical methods. Our objective is to empower researchers to generate not just data, but meaningful, statistically validated insights.

Part I: Strategic Experimental Design and Data Acquisition

The quality of statistical output is fundamentally dependent on the quality of the experimental design and the data collected. A well-designed experiment minimizes bias and systemic error, thereby increasing the statistical power to detect a true effect.

Overall Research Workflow

The journey from a novel compound to a validated lead involves a multi-stage process. Each stage generates data that requires careful statistical evaluation before proceeding to the next. The workflow below illustrates a typical pathway for the in vitro evaluation of a new chemical entity like this compound.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Statistical Analysis cluster_3 Phase 4: Interpretation & Decision A Compound Synthesis & Purification B Purity & Structural Verification (LC-MS, NMR) A->B QC C Primary Assays (e.g., MIC, MTT) B->C D Dose-Response Experiments C->D Identify Activity E Data Acquisition D->E Generate Raw Data F Data Pre-processing (Normalization, Outlier Check) E->F G Hypothesis Testing (t-test, ANOVA) F->G H Parameter Estimation (IC50/MIC Calculation) F->H I Data Visualization G->I H->I J Interpretation of Results I->J K Go/No-Go Decision (Proceed to Advanced Models) J->K

Caption: High-level workflow for in vitro analysis of a novel compound.

Protocol 1: Antibacterial Activity Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely accepted protocol.[8]

Rationale: This assay provides a quantitative measure of the compound's potency, allowing for direct comparison against standard-of-care antibiotics and other derivatives. Using a standardized bacterial inoculum and growth medium ensures reproducibility.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects bacterial growth (typically <1%).

    • Prepare a fresh bacterial inoculum from an overnight culture, adjusting the turbidity to a 0.5 McFarland standard. This is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Serial Dilution:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of concentrations to test.

  • Controls:

    • Positive Control: Wells containing a known antibiotic (e.g., Ciprofloxacin) to validate the assay's sensitivity.

    • Negative (Growth) Control: Wells containing only the bacterial inoculum and medium.

    • Vehicle Control: Wells containing the bacterial inoculum and the highest concentration of the solvent (e.g., DMSO) used in the test wells.

    • Sterility Control: Wells containing only uninoculated medium.

  • Inoculation & Incubation:

    • Add the prepared bacterial suspension to all wells except the sterility control.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Acquisition:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration at which no visible growth is observed.

    • Optionally, read the optical density (OD) at 600 nm using a plate reader before and after incubation for a more quantitative measure of growth inhibition.

Protocol 2: Anticancer Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is widely used to determine the cytotoxic potential of a compound.[9]

Rationale: This assay quantifies the dose-dependent effect of a compound on the viability of cancer cell lines. The resulting data is used to calculate the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro), a critical parameter for evaluating anticancer potency.[3]

Step-by-Step Methodology:

  • Cell Seeding:

    • Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

  • Controls:

    • Positive Control: A known cytotoxic drug (e.g., Doxorubicin).

    • Negative (Untreated) Control: Cells treated with medium only.

    • Vehicle Control: Cells treated with the highest concentration of the solvent used.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition & Incubation:

    • Add MTT reagent to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization & Data Acquisition:

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Part II: A Guide to Statistical Analysis

Data Pre-processing and Structuring

Raw data from plate readers or visual inspection must be organized for analysis. This typically involves subtracting background absorbance and normalizing the data. For cytotoxicity assays, results are often expressed as a percentage of the vehicle control.

Experiment Type Raw Data Type Processed Data Example Primary Endpoint
Antibacterial Assay Visual Turbidity / OD600Growth / No GrowthMIC (µg/mL or µM)
Cytotoxicity Assay Absorbance at 570 nm% Cell ViabilityIC50 (µM)
Statistical Test Selection Logic

Choosing the appropriate statistical test is critical. The following diagram provides a decision-making framework for common experimental scenarios in the analysis of this compound data.

G Start Start: What is the research question? Q1 Comparing the means of TWO groups? Start->Q1 Q2 Comparing the means of >2 groups? Start->Q2 Q3 Modeling a dose-response relationship? Start->Q3 T_Test Use Student's t-test (e.g., Control vs. One Concentration) Q1->T_Test Yes ANOVA Use One-Way ANOVA (e.g., Control vs. Multiple Concentrations) Q2->ANOVA Yes NonlinearReg Use Non-linear Regression (log(inhibitor) vs. response) Q3->NonlinearReg Yes PostHoc Follow with Post-Hoc Test (e.g., Dunnett's, Tukey's) ANOVA->PostHoc If ANOVA is significant IC50 Calculate IC50 with 95% CI NonlinearReg->IC50

Caption: Decision tree for selecting common statistical tests.

Protocol 3: Statistical Analysis of Multi-Group Cytotoxicity Data

Rationale: When comparing the effects of multiple concentrations of this compound against a control, a one-way Analysis of Variance (ANOVA) is the appropriate test.[10] It determines whether there is a statistically significant difference somewhere among the means of the different groups. If the ANOVA result is significant (typically p < 0.05), a post-hoc test is required to identify which specific groups differ from the control. Dunnett's test is ideal for comparing multiple treatment groups to a single control group.

Step-by-Step Statistical Workflow:

  • Data Aggregation: For each concentration and control, calculate the mean and standard deviation (SD) or standard error of the mean (SEM) from the technical replicates (e.g., 3-6 wells per condition).

  • Normality Test: Before performing ANOVA, it is good practice to test if the data within each group follows a normal distribution using a test like the Shapiro-Wilk test. Most biological data from well-controlled experiments will meet this assumption.

  • Perform One-Way ANOVA:

    • Null Hypothesis (H0): The means of cell viability are the same across all concentration groups and the control.

    • Alternative Hypothesis (H1): At least one group mean is different from the others.

    • Use statistical software (e.g., GraphPad Prism, R, SPSS) to perform the analysis.[11][12][13] The output will include an F-statistic and a p-value.

  • Interpret ANOVA Result: If the p-value is less than the chosen significance level (α = 0.05), reject the null hypothesis. This indicates a significant effect of the compound at one or more concentrations.

  • Perform Post-Hoc Test: If the ANOVA is significant, perform Dunnett's multiple comparisons test to compare the mean of each concentration group directly to the mean of the vehicle control group. The output will provide an adjusted p-value for each comparison.

  • Data Visualization: Present the results as a bar graph with the mean viability for each concentration. Error bars should represent either SD or SEM. Indicate statistically significant differences from the control with asterisks (e.g., * for p < 0.05, ** for p < 0.01).

Protocol 4: Dose-Response Analysis and IC50 Calculation

Rationale: The IC50 is a more informative measure of potency than a simple comparison at a single dose. It is determined by modeling the relationship between the compound concentration and the measured biological response (e.g., percent inhibition of cell viability). This is achieved using non-linear regression.

Step-by-Step Statistical Workflow:

  • Data Transformation:

    • Transform the concentration values to their logarithm (log10).

    • Normalize the response data. For example, set the mean of the vehicle control to 100% viability and a positive control (or background) to 0% viability. Calculate the percent inhibition for each concentration: 100 - % Viability.

  • Fit a Non-linear Regression Model:

    • Plot the normalized response (Y-axis) against the log-transformed concentration (X-axis).

    • Use statistical software to fit a sigmoidal dose-response model, such as the four-parameter logistic (4PL) equation.

  • Calculate IC50: The software will calculate the best-fit value for the IC50, which is the concentration that elicits a 50% response. It will also provide a 95% Confidence Interval (CI) for the IC50, which indicates the precision of the estimate.

  • Assess Goodness of Fit: Review the R-squared (R²) value. A value closer to 1.0 indicates a better fit of the model to the data.

Part III: A Practical Case Study

Scenario: A researcher tests the cytotoxic effect of this compound on the A549 lung cancer cell line after 48 hours of treatment. The experiment includes a vehicle control (0.1% DMSO) and six concentrations of the compound, with four replicates per condition.

Hypothetical Data:

Concentration (µM)Replicate 1 (% Viability)Replicate 2 (% Viability)Replicate 3 (% Viability)Replicate 4 (% Viability)MeanSEM
0 (Vehicle) 101.298.7103.197.0100.01.4
0.1 95.599.192.4100.296.81.8
0.5 85.388.991.086.688.01.2
1.0 65.770.168.366.567.71.0
5.0 48.251.955.350.151.41.5
10.0 22.520.118.924.321.51.2
50.0 5.67.16.85.16.20.5

Analysis:

  • ANOVA: A one-way ANOVA on this data yields a p-value < 0.0001, indicating that this compound has a significant effect on cell viability.

  • Post-Hoc Test (Dunnett's): The results show a statistically significant difference from the vehicle control for all concentrations ≥ 1.0 µM (p < 0.05).

  • Non-linear Regression: Fitting the data to a sigmoidal dose-response curve yields the following:

    • IC50: 4.85 µM

    • 95% Confidence Interval: 4.21 µM to 5.58 µM

    • R²: 0.992

Conclusion

The successful evaluation of novel compounds like this compound hinges on a synergistic approach that combines meticulous experimental execution with robust statistical analysis. This guide provides a foundational framework for this process. By understanding the rationale behind protocol choices, applying the correct statistical tests, and accurately interpreting the results, researchers can confidently assess the biological activity of new chemical entities. This structured methodology ensures that data is not merely collected, but transformed into actionable knowledge, thereby accelerating the path of drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Fluoroquinolin-3-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.

Overview of the Primary Synthetic Challenge

This compound is a valuable heterocyclic scaffold in medicinal chemistry. Its synthesis, however, can be challenging, often plagued by low yields and difficult purifications. The most direct and adaptable route to the quinolin-3-ol core is a variation of the Friedländer annulation, which involves the base-catalyzed condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated α-methylene group.

This guide will focus on a robust synthetic strategy starting from 2-amino-3-fluorobenzaldehyde and an α-haloacetate, followed by cyclization and saponification. We will explore the critical parameters of this reaction and provide solutions to common experimental hurdles.

Core Synthesis Pathway: Modified Friedländer Annulation

The overall strategy involves a base-catalyzed condensation of 2-amino-3-fluorobenzaldehyde with an α-haloester (e.g., ethyl chloroacetate), which proceeds through an intermediate that cyclizes to form the quinoline ring. Subsequent hydrolysis of the ester yields the target this compound.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis & Decarboxylation A 2-Amino-3-fluorobenzaldehyde I1 Ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate (Intermediate) A->I1 B Ethyl Chloroacetate B->I1 C Base (e.g., NaOEt) Solvent (e.g., EtOH) C->I1 P This compound (Final Product) I1->P D Base (e.g., NaOH) Heat D->P

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on established chemical principles for Friedländer-type condensations.[1] Optimization of stoichiometry, temperature, and reaction time may be necessary for specific laboratory conditions.

Step 1: Synthesis of Ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (10 mL per 1 g of aldehyde).

  • Base Preparation: In the flask, dissolve sodium metal (1.1 eq) in the absolute ethanol to generate sodium ethoxide (in situ). Allow the solution to cool to room temperature.

  • Reagent Addition: Add 2-amino-3-fluorobenzaldehyde (1.0 eq) to the sodium ethoxide solution and stir for 15 minutes.

  • Condensation: Slowly add ethyl chloroacetate (1.1 eq) dropwise to the mixture at room temperature.

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute HCl to a pH of ~6-7. The crude product will precipitate.

  • Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude ester can be carried forward or purified by recrystallization from an ethanol/water mixture.

Step 2: Hydrolysis to this compound

  • Reaction Setup: Suspend the crude ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Hydrolysis: Heat the mixture to reflux (100-110°C) for 2-4 hours. The reaction often involves decarboxylation as well.

  • Work-up: Cool the reaction mixture and carefully neutralize it with concentrated HCl. The this compound product will precipitate out of the solution.

  • Purification: Filter the solid product, wash thoroughly with water to remove salts, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[2]

Troubleshooting Guide

Issue / QuestionPotential Cause(s)Recommended Solution(s)
Q1: My reaction yield is very low. The starting aldehyde is not fully consumed. 1. Insufficient Base Strength/Stoichiometry: The base may not be strong enough or sufficient to deprotonate the α-haloester effectively to form the reactive enolate. 2. Low Reaction Temperature: The activation energy for the initial condensation or the subsequent cyclization is not being met. 3. Presence of Water: Water can interfere with the base and inhibit the reaction.1. Optimize Base: Switch to a stronger base like potassium tert-butoxide (KOtBu) or use a slight excess (1.2 eq) of sodium ethoxide. Ensure the base is fresh and anhydrous.[3] 2. Increase Temperature: Gradually increase the reflux temperature. If using a higher boiling point solvent like toluene, ensure it is anhydrous. Microwave irradiation can also be highly effective at reducing reaction times and improving yields, often reaching temperatures of 160°C in minutes.[4] 3. Use Anhydrous Conditions: Ensure all glassware is flame-dried and reagents (especially the solvent) are anhydrous.
Q2: I'm observing a significant amount of dark, tarry side products. 1. Excessively High Temperature: High heat can cause decomposition of the starting materials or the quinoline product. 2. Cannizzaro Side Reaction: Under strong basic conditions, the aldehyde starting material can undergo a disproportionation reaction. 3. Polymerization: The reactants or intermediates may be polymerizing under the reaction conditions.1. Control Temperature: Reduce the reaction temperature and compensate with a longer reaction time. Avoid localized hotspots with efficient stirring. 2. Slow Addition: Add the aldehyde slowly to the base/ester mixture to keep its instantaneous concentration low, minimizing self-reaction. 3. Milder Catalyst: Consider screening milder catalysts. While strong bases are often required, some modern syntheses have achieved success with catalysts like iodine or p-toluenesulfonic acid under solvent-free conditions, which can reduce tar formation.[1]
Q3: The purification is difficult, and my final product is contaminated. 1. Incomplete Reaction: Unreacted starting materials are co-precipitating with the product. 2. Formation of Isomers/Byproducts: Side reactions may be producing impurities with similar solubility to the desired product. 3. Residual Salts: Inadequate washing after neutralization can leave inorganic salts in the final product.1. Improve Reaction Completion: Use the troubleshooting steps for low yield (Q1) to drive the reaction to completion before work-up. 2. pH-Controlled Purification: Quinolinols are often amphoteric. Exploit this by dissolving the crude product in dilute acid, washing with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities, and then re-precipitating the product by carefully adding a base. Reverse the process (dissolve in base, wash, re-precipitate with acid) to remove acidic impurities.[2] 3. Thorough Washing & Recrystallization: Wash the filtered product extensively with deionized water. Recrystallize from an appropriate solvent system (e.g., ethanol, methanol, or acetone/water) to achieve high purity.
Q4: The cyclization step to form the quinoline ring is not working. 1. Steric Hindrance: The fluorine atom at the C8 position may sterically hinder the intramolecular cyclization. 2. Electronic Effects: The electron-withdrawing nature of the fluorine may deactivate the aromatic ring, making the nucleophilic attack of the amine less favorable.1. Higher Energy Input: This step often requires more forcing conditions. Ensure the reflux is vigorous or consider using a higher boiling point solvent like Dowtherm A for thermal cyclization if other methods fail. Microwave synthesis is particularly well-suited for overcoming such activation barriers.[4] 2. Alternative Catalysis: An acid catalyst (e.g., polyphosphoric acid or p-TsOH) might be more effective for the cyclization step than a base-catalyzed pathway. This would require isolating the intermediate from Step 1 and subjecting it to a separate acid-catalyzed cyclization step.

Frequently Asked Questions (FAQs)

Q: Why is a base catalyst used in the proposed protocol? A: The base plays a crucial role in the initial step of the reaction. It deprotonates the α-carbon of the ethyl chloroacetate, forming a reactive enolate. This enolate then acts as the nucleophile, attacking the carbonyl carbon of the 2-amino-3-fluorobenzaldehyde. This is the key C-C bond-forming step of the synthesis.

Q: How does the fluorine atom at the 8-position influence the reaction? A: The fluorine atom has two main effects. Electronically, it is an electron-withdrawing group, which can slightly deactivate the aniline nitrogen, potentially making the final ring-closing cyclization step more difficult. Sterically, its presence ortho to the reacting amino group can create steric hindrance, which may also slow down the cyclization. These factors are why this specific synthesis may require more optimized or energetic conditions compared to an unsubstituted analogue.

Q: Are there alternatives to ethyl chloroacetate for this synthesis? A: Yes, any compound with an activated α-methylene group can potentially be used. A modified Friedländer condensation using diethyl oxalate or ethyl pyruvate could lead to a 3-hydroxyquinoline-2-carboxylate intermediate, which could then be hydrolyzed and decarboxylated.[5] The choice of reagent is critical for achieving the desired 3-hydroxy substitution pattern.

Q: What are the primary safety concerns for this synthesis? A: Key safety considerations include:

  • Sodium Metal: Highly reactive with water and alcohols. It should be handled under an inert atmosphere and quenched carefully.

  • Strong Bases/Acids: Reagents like sodium ethoxide, NaOH, and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Solvents: Ethanol is flammable. Ensure the reaction is performed in a well-ventilated fume hood away from ignition sources.

  • Unknown Toxicity: The product, this compound, and its intermediates should be treated as potentially toxic. Handle with care and avoid inhalation or skin contact.

References

Technical Support Center: Effective Purification of Crude 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 8-Fluoroquinolin-3-ol. This document provides practical, in-depth answers to common challenges encountered during the purification of this versatile heterocyclic compound. The guidance is structured in a question-and-answer format to directly address specific issues, explaining the underlying chemical principles to empower your experimental choices.

Section 1: Initial Assessment & General FAQs

This section addresses the crucial first steps before attempting purification. A proper initial assessment will inform your choice of purification strategy and save significant time and resources.

Q1: What are the key chemical properties of this compound I should be aware of before starting purification?

A1: Understanding the physicochemical properties of this compound is critical. It is an amphoteric molecule, meaning it has both acidic and basic functional groups.

  • Acidic Group: The phenolic hydroxyl group (-OH) at the 3-position is weakly acidic.

  • Basic Group: The nitrogen atom in the quinoline ring is weakly basic.

  • Polarity: The presence of the hydroxyl group, the fluorine atom, and the nitrogen heterocycle makes it a moderately polar compound. It is generally soluble in polar organic solvents like methanol, ethanol, and acetone.[1][2] Its solubility in nonpolar solvents like hexanes is expected to be low.

  • Chelation: Like its parent compound, 8-hydroxyquinoline, it can act as a chelating agent. This property can sometimes interfere with certain chromatographic methods if metal ions are present.[3]

Q2: How do I get a quick and effective assessment of my crude material's purity?

A2: Thin-Layer Chromatography (TLC) is the most effective initial technique.

Protocol: Initial TLC Analysis

  • Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:methanol).

  • Solvent System Selection: Start with a solvent system of intermediate polarity, such as 7:3 Hexane:Ethyl Acetate. Adjust the polarity based on the resulting Rf (retardation factor).

    • If the spot remains at the baseline, increase the solvent polarity (e.g., switch to 100% Ethyl Acetate or add a small percentage of methanol).

    • If the spot runs with the solvent front, decrease the polarity (e.g., 9:1 Hexane:Ethyl Acetate).

  • Visualization: Visualize the plate under UV light (254 nm). Also, consider staining with potassium permanganate, which can reveal non-UV active impurities.

  • Interpretation: A single spot suggests high purity. Multiple spots indicate the presence of impurities. Streaking often indicates the sample is too concentrated, is decomposing on the silica, or the solvent system is not optimal.[4]

Q3: What are the most likely impurities in my crude this compound?

A3: Impurities will largely depend on the synthetic route. For syntheses analogous to the Skraup synthesis of quinolines, common impurities include:

  • Starting Materials: Unreacted o-fluoroaniline or glycerol derivatives.[5]

  • Side-Products: Polymeric tars are a very common byproduct of this type of reaction.[1] Isomeric products, such as other hydroxy-fluoroquinolines, may also be present.[6][7]

  • Degradation Products: Quinoline derivatives can be sensitive to strong acids or oxidizing conditions used during synthesis.

Section 2: Purification Method Selection

The choice of purification method is the most critical decision. The following flowchart and Q&A will guide you to the optimal technique based on the nature of your crude material.

G start Assess Crude Material (TLC) is_solid Is the crude material a solid? start->is_solid purity TLC shows one major spot with minor impurities? is_solid->purity Yes is_oily Is the crude material an oil or intractable tar? is_solid->is_oily No recrystallize Attempt Recrystallization purity->recrystallize Yes complex_mix TLC shows multiple spots or significant streaking? purity->complex_mix No final_purity Verify Purity (TLC, NMR, MP) recrystallize->final_purity chromatography Perform Column Chromatography complex_mix->chromatography Yes chromatography->final_purity acid_base Perform Acid-Base Extraction is_oily->acid_base Yes acid_base->chromatography If still impure acid_base->final_purity If pure

Caption: Purification Method Selection Flowchart.

Q4: When is recrystallization the best choice?

A4: Recrystallization is ideal when your crude material is a solid and TLC analysis shows one major product spot with only minor, more soluble impurities. It is a highly efficient technique for removing small amounts of impurities from a large amount of solid product, often yielding very pure crystalline material.

Q5: When should I opt for column chromatography?

A5: Column chromatography is necessary when you have a complex mixture of compounds with similar polarities (i.e., multiple spots on TLC with close Rf values) or when recrystallization fails.[8] It is also the method of choice for separating non-polar impurities from your polar product.

Q6: Why and when would I use acid-base extraction?

A6: Acid-base extraction is a powerful technique for separating acidic, basic, and neutral compounds.[9][10][11] It is particularly useful for this compound because of its amphoteric nature. This method is excellent as a first-pass purification step, especially if your crude material is an oil or contains significant amounts of neutral or polymeric impurities. It exploits the differential solubility of the ionized versus the neutral form of the molecule in aqueous and organic solvents.[11][12]

Section 3: Troubleshooting Specific Purification Techniques

Recrystallization

Q7: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What's wrong and how do I fix it?

A7: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.[13] The compound separates as a liquid instead of a solid.

Causes & Solutions:

  • The boiling point of the solvent is too high: The solvent is still hot enough to melt your product as it comes out of solution.

    • Solution: Switch to a lower-boiling point solvent or use a solvent pair. Add a second, miscible solvent in which your compound is less soluble (a "co-solvent") to reduce the overall solubility at a lower temperature.[13][14]

  • Insoluble impurities are present: Impurities can sometimes act as a eutectic, lowering the melting point of your product.

    • Solution: Try to remove the impurities first via a hot filtration step. Dissolve the crude product in a minimum of hot solvent and filter it while hot to remove any solids that do not dissolve.

  • Cooling is too rapid: Shock-cooling the solution can cause the product to crash out as an oil.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop, insulated with a towel if necessary, before moving it to an ice bath.[15]

Solvent SystemBoiling Point (°C)PolarityComments
Ethanol/Water78-100HighA good starting point. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol.
Ethyl Acetate/Hexane69-77MediumGood for moderately polar compounds. Dissolve in hot ethyl acetate and add hexane.
Acetone/Hexane56-69MediumSimilar to Ethyl Acetate/Hexane but with a lower boiling point.[14]
Methanol65HighCan be effective for highly polar quinolinols.[1]

Table 1: Common Solvent Systems for Recrystallization of Polar Heterocycles.[13][14]

Column Chromatography

Q8: My compound is streaking badly on the TLC plate and I'm worried it will behave the same on the column. How can I improve the peak shape?

A8: Streaking on silica gel TLC often indicates a problem with secondary interactions, overloading, or compound instability.[4]

Causes & Solutions:

  • Acidic Silica Interaction: The phenolic -OH group on your compound is acidic, while the quinoline nitrogen is basic. Silica gel is slightly acidic and can interact strongly with the basic nitrogen, causing tailing.

    • Solution: Add a small amount of a basic modifier to your eluent. Typically, 0.5-1% triethylamine (TEA) or pyridine is added to the solvent system.[16] This will neutralize the acidic sites on the silica and lead to much sharper peaks.

  • Overloading: Too much compound was spotted on the TLC plate.

    • Solution: Dilute your sample and spot a smaller amount. This is a crucial check before loading a large amount onto a column.

  • Compound Instability: The compound may be decomposing on the silica.

    • Solution: Run a stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting. If a new spot appears, your compound is unstable on silica. Consider using a different stationary phase like alumina (neutral or basic) or deactivating the silica gel.[4]

Q9: My compound won't elute from the column, even with a very polar solvent system like 100% ethyl acetate. What should I do?

A9: This is a common issue with polar, nitrogen-containing compounds.

Solutions:

  • Increase Eluent Polarity Drastically: Ethyl acetate may not be polar enough. Switch to a more polar solvent system. A gradient elution from ethyl acetate to a mixture like 95:5 Dichloromethane:Methanol is often effective.

  • Use a Modifier: As mentioned above, adding triethylamine can help disrupt the strong interactions with the silica gel, allowing the compound to elute.[4]

  • Consider Reversed-Phase Chromatography: If your compound is very polar, reversed-phase chromatography (using a C18 stationary phase and polar mobile phases like water/acetonitrile or water/methanol) might be a better option.[4][17]

Acid-Base Extraction

Q10: I've performed an acid-base extraction, but my recovery is very low after re-precipitating the product. Where did my compound go?

A10: Low recovery in acid-base extractions is usually due to incomplete precipitation or the compound's significant solubility in the aqueous phase.[12]

Causes & Solutions:

  • Incorrect pH for Precipitation: this compound is amphoteric. To precipitate it from an aqueous solution, you must adjust the pH to its isoelectric point (the pH at which it has no net charge).

    • Solution: If you dissolved it in aqueous acid (protonating the nitrogen), you must add base carefully until you reach the isoelectric point. If you dissolved it in aqueous base (deprotonating the hydroxyl group), you must add acid. Check the pH with pH paper. Overshooting the pH in either direction will keep the compound dissolved as a salt.[12]

  • Product is Water-Soluble: Even at its isoelectric point, the compound may have some solubility in water.

    • Solution: If little or no precipitate forms, you may need to perform a liquid-liquid extraction. After neutralizing the aqueous layer, extract it several times with an organic solvent like ethyl acetate or dichloromethane to recover the dissolved product.[12]

  • Emulsion Formation: Vigorous shaking can create stable emulsions between the aqueous and organic layers, trapping your product.

    • Solution: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of shaking vigorously.

G start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Extract with aqueous acid (e.g., 1M HCl) start->add_acid organic_layer1 Organic Layer: Neutral Impurities add_acid->organic_layer1 Separate Layers aqueous_layer1 Aqueous Layer 1: Protonated Product (R-NH+) add_acid->aqueous_layer1 Separate Layers neutralize Add base (e.g., NaOH) to Aqueous Layer 1 until pH ~7-8 aqueous_layer1->neutralize precipitate Precipitate forms (Neutral Product) neutralize->precipitate extract_back If no precipitate, extract with EtOAc neutralize->extract_back Low/No Yield filter Filter to collect pure product precipitate->filter

Caption: Workflow for Acid-Base Extraction (Basic Compound Purification).

References

optimizing reaction conditions for the synthesis of 8-Fluoroquinolin-3-ol analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-fluoroquinolin-4-ol analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of reaction conditions. This resource aims to deliver expert insights and practical solutions to common challenges encountered during the synthesis of this important class of compounds.

A quick note on nomenclature: The Gould-Jacobs synthesis, the primary focus of this guide, yields 4-hydroxyquinoline derivatives. These exist in tautomeric equilibrium with the quinolin-4-one form. For clarity and consistency with the synthetic literature, this guide will refer to the products as 8-fluoro-4-hydroxyquinolines or 8-fluoroquinolin-4-ones. While the user's initial query mentioned "8-fluoroquinolin-3-ol," the common and versatile synthetic routes lead to substitution at the 4-position. This guide will thoroughly cover the synthesis of the 8-fluoro-4-hydroxyquinoline core, which serves as a foundational scaffold for a wide array of analogs.

I. Overview of the Primary Synthetic Route: The Gould-Jacobs Reaction

The most reliable and widely adopted method for constructing the 8-fluoroquinolin-4-ol scaffold is the Gould-Jacobs reaction.[1][2] This multi-step synthesis involves the condensation of 2-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization, and subsequent hydrolysis and decarboxylation.

Gould-Jacobs_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Hydrolysis cluster_3 Stage 4: Decarboxylation (Optional) 2-Fluoroaniline 2-Fluoroaniline Condensation_Product Anilinomethylenemalonate Intermediate 2-Fluoroaniline->Condensation_Product Heat (100-130°C) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation_Product Cyclization_Product Ethyl 8-Fluoro-4-hydroxyquinoline- 3-carboxylate Condensation_Product->Cyclization_Product High Temperature (e.g., 250°C in Dowtherm A) Hydrolysis_Product 8-Fluoro-4-hydroxyquinoline- 3-carboxylic acid Cyclization_Product->Hydrolysis_Product Base (e.g., NaOH) Final_Product 8-Fluoroquinolin-4-ol Hydrolysis_Product->Final_Product Heat

Caption: Workflow for the Gould-Jacobs synthesis of 8-fluoroquinolin-4-ol.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 8-fluoroquinolin-4-ol analogs in a question-and-answer format.

Stage 1: Condensation of 2-Fluoroaniline and DEEM

Q1: The condensation reaction is sluggish or incomplete. What are the potential causes and solutions?

A1:

  • Cause: Insufficient temperature or reaction time. The formation of the anilinomethylenemalonate intermediate requires adequate thermal energy to drive off the ethanol byproduct.

  • Solution: Ensure the reaction temperature is maintained between 100-130°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is slow, consider a modest increase in temperature or extending the reaction time. For a more controlled and often faster reaction, microwave-assisted synthesis can be employed.[3][4]

  • Cause: Impure reactants. The presence of moisture or other impurities in the 2-fluoroaniline or DEEM can interfere with the reaction.

  • Solution: Use freshly distilled 2-fluoroaniline and high-purity DEEM. Ensure all glassware is thoroughly dried before use.

Q2: I am observing the formation of multiple spots on my TLC plate during the condensation step. What could be the issue?

A2:

  • Cause: Side reactions such as the formation of bis-adducts or decomposition of starting materials at elevated temperatures.

  • Solution: Carefully control the reaction temperature and stoichiometry. Using a slight excess of DEEM (1.0-1.2 equivalents) can help to ensure the complete consumption of the aniline.[5] If side products persist, consider purification of the anilinomethylenemalonate intermediate by recrystallization before proceeding to the cyclization step.

Stage 2: Thermal Cyclization

Q3: The yield of my cyclization reaction is low, and I am observing significant tar formation. How can I optimize this step?

A3:

  • Cause: The high temperatures required for the Gould-Jacobs cyclization (typically >250°C) can lead to thermal decomposition and polymerization of the starting material and product.[6]

  • Solution:

    • Solvent Choice: The use of a high-boiling, inert solvent like diphenyl ether (Dowtherm A) is crucial for maintaining a consistent and high reaction temperature, which can increase cyclization yields to as high as 95% in some cases.[6]

    • Controlled Addition: Instead of heating the entire mixture from room temperature, pre-heat the high-boiling solvent to the target temperature and then add the anilinomethylenemalonate intermediate solution dropwise. This minimizes the time the starting material is exposed to high temperatures before cyclization.

    • Microwave Synthesis: Microwave irradiation offers a significant advantage by enabling rapid heating to high temperatures, often leading to shorter reaction times and reduced formation of degradation byproducts.[3][7] A thorough time and temperature optimization is recommended to maximize yield and minimize degradation.[7]

Q4: Am I likely to get a mixture of 8-fluoro and 6-fluoro isomers from the cyclization of the intermediate derived from 2-fluoroaniline?

A4:

  • Cause: The cyclization can theoretically occur at either of the two positions ortho to the amino group on the aniline ring. This regioselectivity is influenced by both steric and electronic factors.[6]

  • Explanation & Solution: In the case of 2-fluoroaniline, the cyclization predominantly occurs at the position para to the fluorine atom, leading to the desired 8-fluoroquinoline. The fluorine atom is an ortho, para-directing group, and while cyclization at the position ortho to the fluorine is possible, it is generally less favored. However, it is always advisable to confirm the regiochemistry of the final product using techniques like 2D NMR (NOESY or HMBC) to check for the formation of any isomeric byproducts.

Regioselectivity Intermediate Anilinomethylenemalonate from 2-Fluoroaniline Major_Product 8-Fluoro-4-hydroxyquinoline (Major Product) Intermediate->Major_Product Favored Cyclization (para to Fluoro) Minor_Product 6-Fluoro-4-hydroxyquinoline (Potential Minor Product) Intermediate->Minor_Product Disfavored Cyclization (ortho to Fluoro)

Caption: Regioselectivity in the Gould-Jacobs cyclization of the 2-fluoroaniline derivative.

Stage 3: Hydrolysis of the Ester

Q5: The hydrolysis of my ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is incomplete. How can I drive the reaction to completion?

A5:

  • Cause: Insufficient base, reaction time, or temperature. The ester may also have poor solubility in the reaction medium.

  • Solution:

    • Reaction Conditions: A common protocol involves refluxing the ester in a mixture of 10% aqueous sodium hydroxide and ethanol.[8] Ensure a sufficient excess of sodium hydroxide is used to drive the saponification.

    • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. This may take 4-6 hours.[8]

    • Solubility: The addition of a co-solvent like ethanol helps to increase the solubility of the ester in the aqueous base.

Q6: I am getting a low yield of the carboxylic acid after acidification and workup. What could be the problem?

A6:

  • Cause: The carboxylic acid product might be partially soluble in the aqueous filtrate. Also, improper pH control during acidification can affect the precipitation.

  • Solution:

    • Acidification: Cool the reaction mixture in an ice bath before and during acidification with concentrated hydrochloric acid to a pH of 2-3.[8] This minimizes the solubility of the product.

    • Precipitation: Allow sufficient time for the product to fully precipitate out of solution before filtration.

    • Washing: Wash the filtered solid thoroughly with cold water to remove any inorganic salts.

Stage 4: Decarboxylation

Q7: My decarboxylation of 8-fluoro-4-hydroxyquinoline-3-carboxylic acid is not working efficiently. What are the key parameters to control?

A7:

  • Cause: Decarboxylation of β-keto acids and their vinylogous counterparts requires thermal energy.[9] The stability of the quinoline ring system can make this step challenging without the right conditions.

  • Solution:

    • High Temperature: The decarboxylation is typically achieved by heating the carboxylic acid at a high temperature, often in a high-boiling solvent like diphenyl ether or by heating the solid neat.

    • Monitoring: The progress of the reaction can be monitored by the evolution of carbon dioxide gas.

    • Spontaneous Decarboxylation: In some cases, spontaneous decarboxylation can occur during acidic ester hydrolysis at high temperatures.[10]

III. Detailed Experimental Protocols

Protocol 1: Conventional High-Temperature Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
  • Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120°C for 1.5 hours. After cooling, remove the ethanol byproduct under reduced pressure to yield the crude anilinomethylenemalonate intermediate.

  • Cyclization: In a separate flask equipped with a reflux condenser, preheat diphenyl ether to 250°C. Add the crude intermediate from the previous step dropwise to the hot solvent. Maintain the temperature at 250°C for an additional 30 minutes after the addition is complete.

  • Workup and Purification: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the product. Collect the solid by vacuum filtration, wash with cold acetonitrile, and dry under vacuum to obtain ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of Ethyl 8-Fluoro-4-hydroxyquinoline-3-carboxylate
  • Reaction Setup: In a microwave vial, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq).

  • Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to 250°C or 300°C for a specified time (optimization is recommended, starting with short reaction times of 5-10 minutes).[7]

  • Workup and Purification: After cooling, a precipitate should form. Filter the solid product and wash with ice-cold acetonitrile. Dry the product under vacuum.

Protocol 3: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid
  • Reaction Setup: Suspend ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a 1:1 mixture of 10% aqueous sodium hydroxide and ethanol.[8]

  • Hydrolysis: Heat the mixture to reflux (80-90°C) and stir for 4-6 hours, monitoring by TLC.[8]

  • Workup and Purification: Cool the reaction mixture to room temperature and filter if necessary. Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated HCl.[8] Collect the precipitate by vacuum filtration, wash with cold water, and dry to yield 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

IV. Quantitative Data and Reaction Optimization

The efficiency of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. Microwave-assisted synthesis allows for rapid optimization of these parameters.

EntryTemperature (°C)Time (min)Isolated Yield (%)Reference
1250101[7]
23001037[7]
325020Low (not specified)[7]
43002028 (degradation observed)[7]
5300547[7]

Table based on data for the synthesis of ethyl 4-hydroxyquinoline-3-carboxylate from aniline and DEEM.[7] Similar optimization is recommended for the 8-fluoro analog.

V. Purification and Characterization

Crude products from the Gould-Jacobs reaction can often be purified by precipitation and washing with a suitable solvent like cold acetonitrile or hexane.[7] For higher purity, recrystallization from a solvent such as ethanol is recommended. The final products should be characterized by standard analytical techniques including NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis to confirm their identity and purity.

VI. References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. --INVALID-LINK--

  • Wikipedia. (2023). Gould–Jacobs reaction. --INVALID-LINK--

  • Shah, R., Shah, M., & Ramani, C. V. (2018). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. Asian Journal of Applied Chemistry Research, 1(1), 1-9.

  • Merck Index. (n.d.). Gould-Jacobs Reaction. --INVALID-LINK--

  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction. --INVALID-LINK--

  • Zaman, A. U., Khan, M. A., Munawar, M. A., Athar, M. M., Pervaiz, M., & Pervaiz, A. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1321-1324.

  • Google Patents. (n.d.). Process for the hydrolysis of quinolone carboxylic esters. WO2019206798A1. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis. --INVALID-LINK--

  • Khan, M. A., & Zaman, A. U. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry.

  • ChemicalBook. (n.d.). ETHYL 4-CHLORO-8-FLUOROQUINOLINE-3-CARBOXYLATE synthesis. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Decarboxylation. --INVALID-LINK--

  • Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry, 58(12), 4874–4882.

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1243-1259.

  • Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 12(6), 1243-1259.

  • Google Patents. (n.d.). Purification method of 8-hydroxyquinoline crude product. CN103304477B. --INVALID-LINK--

  • Merck Index. (n.d.). Gould-Jacobs Reaction. --INVALID-LINK--

  • Palko, M., et al. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(1), 163.

  • Apollo Scientific. (n.d.). 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid. --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. --INVALID-LINK--

  • Ossila. (n.d.). 8-Fluoro-4-hydroxy-2-methylquinoline. --INVALID-LINK--

  • Kovács, D., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4983.

  • D'Souza, D. M., & Müller, T. J. (2010). Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization of 2-Chloro-N-(2-vinyl)aniline: Preparation of Carbazoles, Indoles, Dibenzazepines and Acridines. Organic letters, 12(15), 3340–3343.

  • El-Gohary, A. R., & Shaaban, M. R. (2017). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Journal of Chemical Reviews, 3(2), 89-110.

  • Advanced Biochemicals. (n.d.). 8-Fluoroquinoline-3-carboxylic acid. --INVALID-LINK--

  • Madrid, P. B., et al. (2009). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of medicinal chemistry, 52(22), 7074–7086.

  • Google Patents. (n.d.). A method for purifying 8-hydroxyquinoline reaction solution. CN117402112A. --INVALID-LINK--

  • Al-Tel, T. H. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(3), 593-597.

References

Technical Support Center: Stabilizing 8-Fluoroquinolin-3-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Fluoroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the degradation of this compound in solution. By understanding the underlying chemical principles and following the recommended procedures, you can ensure the integrity and reproducibility of your experiments.

Understanding the Degradation of this compound

This compound is a phenolic quinoline derivative. Its structure, featuring a hydroxyl group on a quinoline scaffold, makes it susceptible to two primary degradation pathways: oxidation and photodegradation . The fluorine atom at the 8-position can also influence the molecule's electronic properties and stability.

Oxidative Degradation: The phenolic hydroxyl group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal ion contaminants, or exposure to high-energy light. This process can lead to the formation of colored quinone-type species and dimers, resulting in a noticeable discoloration of the solution (e.g., turning yellow or brown) and a loss of the compound's activity. The rate of oxidation is often accelerated at higher pH values and temperatures.

Photodegradation: Fluoroquinolone compounds are known to be sensitive to light, particularly UV radiation. For 8-fluoro substituted analogs, UVA irradiation has been shown to cause degradation, leading to a decrease in biological activity and an increase in cytotoxicity. The degradation can involve complex reactions, including decarboxylation and defluorination.

The following diagram illustrates the key factors contributing to the degradation of this compound.

Caption: Key factors influencing the degradation of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Q1: My this compound solution has turned yellow/brown. What is the cause and how can I prevent it?

A1: A yellow or brown discoloration is a common indicator of oxidative degradation. The phenolic hydroxyl group of this compound is likely being oxidized to form colored quinone-like products. This process is often accelerated by exposure to air, light, and alkaline pH.

Troubleshooting Steps:

  • Review your solvent preparation: Were the solvents degassed to remove dissolved oxygen?

  • Check the pH of your solution: Phenolic compounds are more susceptible to oxidation at higher pH.

  • Assess light exposure: Was the solution protected from light during preparation and storage?

  • Consider the storage temperature: Elevated temperatures can increase the rate of oxidation.

Preventative Measures:

  • Use Degassed Solvents: Before dissolving the compound, degas your solvent by sparging with an inert gas (e.g., argon or nitrogen) or by using the freeze-pump-thaw method.

  • Work Under an Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.

  • Control pH: Maintain a slightly acidic to neutral pH (ideally below 7). The pKa of the related 3-hydroxyquinoline is approximately 4.28, while the predicted pKa for the nitrogen in 8-fluoroquinoline is around 1.93.[1][2] Keeping the pH in a weakly acidic range can help stabilize the molecule.

  • Protect from Light: Use amber vials or wrap your containers in aluminum foil. Avoid unnecessary exposure to ambient light.

  • Store at Low Temperatures: Store stock solutions at -20°C or -80°C.

Q2: I am observing a loss of activity or inconsistent results in my bioassays. Could this be related to compound degradation?

A2: Yes, degradation of this compound will lead to a decrease in the concentration of the active compound and the formation of potentially interfering byproducts. Photodegradation of 8-fluoro substituted quinolones has been shown to decrease their biological activity.[3]

Troubleshooting Workflow:

ActivityLoss A Inconsistent Bioassay Results B Prepare a Fresh Stock Solution A->B C Implement Strict Light and Air Protection B->C D Analyze Solution by HPLC/LC-MS C->D E Compare Fresh vs. Old Solution D->E F Observe Degradation Peaks? E->F Compare chromatograms G Yes: Degradation Confirmed F->G H No: Investigate Other Assay Parameters F->H

Caption: Workflow for troubleshooting loss of compound activity.

Preventative Measures:

  • Prepare Fresh Solutions: For sensitive experiments, prepare working solutions fresh from a frozen stock solution on the day of use.

  • Aliquot Stock Solutions: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.

  • Incorporate Antioxidants: For long-term storage or demanding experimental conditions, consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your stock solution. However, be sure to run a vehicle control with the antioxidant to ensure it does not interfere with your assay.

Q3: The compound is not dissolving well in my aqueous buffer. What should I do?

A3: this compound, like many quinoline derivatives, is expected to have low solubility in water. Direct dissolution in aqueous buffers is likely to fail.

Recommended Procedure:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution. Based on the solubility of the related 3-hydroxyquinoline, which is slightly soluble in DMSO and methanol, starting with a 10-50 mM stock solution in DMSO is a reasonable approach.[1]

  • Perform Serial Dilutions: Dilute the DMSO stock solution in your aqueous buffer to the final desired concentration. Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for preparing a stock solution of this compound?

A: High-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating high-concentration stock solutions. For intermediate dilutions, a co-solvent system such as 10% DMSO in PBS can be used to maintain solubility in aqueous solutions.

Q: What are the optimal storage conditions for a stock solution of this compound?

A: For long-term stability, stock solutions should be stored at -20°C or -80°C in tightly sealed, light-protected (amber) vials. It is highly recommended to store the solution in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q: What is the likely effect of pH on the stability of this compound?

A: The stability of this compound is likely pH-dependent. The phenolic hydroxyl group is more susceptible to oxidation at alkaline pH. Therefore, maintaining a slightly acidic to neutral pH (pH < 7) is recommended to minimize oxidative degradation.

Q: How can I monitor the degradation of my this compound solution?

A: The most effective way to monitor degradation is by using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound and identification of the degradants. A simple visual inspection for color change can also serve as a preliminary indicator of degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Amber glass vial with a screw cap

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a tared amber vial. For a 1 mL 10 mM stock solution, this would be approximately 1.75 mg (Molecular Weight: 175.15 g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots.

Protocol 2: Preparation of Working Solutions

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Appropriate aqueous buffer (e.g., PBS, cell culture medium)

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution of the stock solution in your aqueous buffer. For example, to prepare a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of buffer.

  • Final Dilution: Add the required volume of the intermediate or stock solution to your experimental setup to achieve the desired final concentration. Ensure the final DMSO concentration remains below cytotoxic levels.

Quantitative Data Summary

ParameterRecommendationRationale
Primary Solvent Anhydrous DMSOHigh dissolving power for quinoline derivatives.
Stock Solution Conc. 10-50 mMProvides a concentrated stock for further dilutions.
Storage Temperature -20°C or -80°CReduces the rate of chemical degradation.
Solution pH Slightly acidic to neutral (< 7)Minimizes oxidation of the phenolic group.
Light Protection Amber vials or foil wrapPrevents photodegradation.
Atmosphere Inert gas (Argon/Nitrogen)Minimizes exposure to oxygen, preventing oxidation.
Final DMSO in Assay < 0.5%Avoids solvent-induced toxicity or artifacts.

References

troubleshooting common issues in 8-Fluoroquinolin-3-ol biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 8-Fluoroquinolin-3-ol and its derivatives. This guide is designed to provide in-depth, field-proven insights into common challenges encountered during biological assays. We will move beyond simple checklists to explore the causality behind experimental issues, empowering you to troubleshoot effectively and ensure the integrity of your results.

Section 1: Compound Integrity and Handling: The Foundation of Reproducibility

The most sophisticated assay can fail if the compound itself is compromised. Issues related to solubility, stability, and handling are the primary cause of inconsistent results or apparent inactivity.[1]

Q1: My this compound is not showing any activity in my cell-based assay. Where do I start?

A1: Before troubleshooting the biological system, you must validate the compound's integrity and availability in your assay. The most common culprits are poor solubility and degradation.[1] Many quinolone derivatives are hydrophobic and require careful formulation to remain in solution in aqueous assay media.[2]

Troubleshooting Protocol: Verifying Compound Solubility and Availability

  • Stock Solution Preparation:

    • Always use anhydrous, high-purity dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions (e.g., 10-50 mM).[2]

    • Ensure the compound is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution.

    • Causality: DMSO is a powerful organic solvent capable of dissolving hydrophobic molecules. Using a high-concentration stock minimizes the final DMSO concentration in your assay, preventing solvent-induced artifacts.[1]

  • Aqueous Solubility Test (Kinetic Solubility):

    • Prepare your highest intended working concentration of this compound in your final assay buffer (e.g., cell culture medium).

    • Add the required volume of your DMSO stock to the buffer and vortex immediately.

    • Incubate the solution under your exact assay conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.

    • Visually inspect the solution against a dark background for any signs of precipitation (cloudiness, particulates). You can also centrifuge the sample and check for a pellet.

    • Causality: If the compound precipitates, its effective concentration is unknown and significantly lower than intended, leading to a false-negative result.[1]

  • Solvent Tolerance Check:

    • Ensure the final concentration of DMSO in your assay is well-tolerated by your cells. For most cell lines, this is typically ≤0.5%.[2][3]

    • Run a vehicle control (assay medium + equivalent percentage of DMSO) to confirm that the solvent itself does not affect the biological readout.

    • Causality: High concentrations of DMSO can be cytotoxic or induce off-target effects, confounding the interpretation of your compound's activity.

Table 1: Recommended Solvents for this compound Stock Solutions [2]

Solvent Recommended Starting Concentration Notes
Dimethyl Sulfoxide (DMSO) 10-50 mM Primary choice for high-concentration stocks. Ensure final assay concentration is non-toxic (typically ≤0.5%).
Ethanol (EtOH) 10-20 mM An alternative to DMSO. Verify cell tolerance.

| 10% DMSO in PBS (v/v) | 1-5 mM | Co-solvent system can improve solubility for intermediate dilutions. |

Q2: How should I store my this compound to prevent degradation?

A2: Improper storage can rapidly degrade your compound. Quinolone structures can be sensitive to light, moisture, and repeated freeze-thaw cycles.[4]

Storage Best Practices:

  • Solid Compound: Store desiccated at the recommended temperature (typically -20°C or 4°C), protected from light.

  • Stock Solutions: Aliquot your high-concentration DMSO stock into single-use vials to avoid repeated freeze-thaw cycles, which can cause degradation and moisture absorption.[1] Store at -20°C or -80°C. Before use, thaw an aliquot completely and bring it to room temperature.

Section 2: Assay-Specific Artifacts: The Challenge of Intrinsic Fluorescence

A defining characteristic of the fluoroquinolone chemical scaffold is its potential for intrinsic fluorescence.[5][6] This property is a major source of interference in fluorescence-based assays, leading to false positives or false negatives.[7][8][9]

Q3: My fluorescence-based assay shows a high signal in the presence of this compound, suggesting activity. How can I be sure this is not an artifact?

A3: The compound itself may be fluorescent (autofluorescent) at the excitation and emission wavelengths of your assay's fluorophore, leading to an artificially high signal.[7][9]

Troubleshooting Protocol: Detecting Autofluorescence

  • Run a Compound-Only Control: Prepare wells containing only your assay buffer and this compound at the same concentrations used in your experiment. Omit all other assay components (e.g., cells, enzymes, fluorescent substrate).

  • Measure Fluorescence: Read the plate using the same filter set (excitation/emission wavelengths) as your main experiment.

  • Analyze: If you observe a significant signal in the compound-only wells, your compound is autofluorescent and is directly contributing to the readout. This is a false positive.[10]

Q4: My fluorescence signal is lower than expected. Could this compound be causing this?

A4: Yes. This could be due to fluorescence quenching, also known as the inner filter effect. The compound may absorb the excitation light intended for your fluorophore or absorb the light emitted by it, leading to an artificially low signal.[7][9]

Troubleshooting Protocol: Detecting Fluorescence Quenching

  • Run a Quenching Control: Prepare wells containing your complete assay system that generates a stable, positive fluorescent signal (e.g., your positive control condition or a purified fluorescent reporter).

  • Add the Compound: To a subset of these wells, add this compound at your experimental concentrations.

  • Measure and Analyze: If the fluorescence signal decreases in the presence of your compound compared to the control wells, it indicates quenching. This can lead to a false negative or an overestimation of inhibitory activity.

Diagram 1: Visualizing Fluorescence Interference This diagram illustrates the two primary mechanisms of fluorescence interference by a test compound.

Interference cluster_auto Autofluorescence (False Positive) cluster_quench Quenching / Inner Filter Effect (False Negative) exc1 Excitation Light comp1 This compound exc1->comp1 Absorbs det1 Detector comp1->det1 Emits light at same wavelength as fluorophore exc2 Excitation Light comp2 This compound exc2->comp2 Absorbs fluor Assay Fluorophore det2 Detector fluor->det2 Emitted Light comp2->fluor Blocks light

Caption: Mechanisms of assay interference: autofluorescence and quenching.

Section 3: Troubleshooting Inactivity and Inconsistent Results

If you have ruled out compound integrity and assay artifacts, the issue may lie within the biological system or the experimental design.[3]

Q5: I've confirmed my compound is soluble and non-interfering, but I still see no effect or my IC50 values are highly variable. What's next?

A5: This points to issues with the biological system, target engagement, or assay protocol variability.[3] A systematic approach is needed to pinpoint the source of the problem.

Troubleshooting Workflow

This workflow provides a logical decision tree for diagnosing the root cause of compound inactivity or variability.

Diagram 2: Troubleshooting Workflow for Compound Inactivity

TroubleshootingWorkflow start Start: Compound shows no activity or is inconsistent compound_check Is compound integrity confirmed? (Solubility, Stability, Purity) start->compound_check assay_check Is assay interference ruled out? (Autofluorescence, Quenching) compound_check->assay_check Yes fix_compound Action: Re-source or re-purify compound. Optimize formulation. (See Section 1) compound_check->fix_compound No system_check Is the biological system validated? assay_check->system_check Yes fix_assay Action: Use orthogonal assay (e.g., luminescence, absorbance). Change fluorescent reporter. assay_check->fix_assay No fix_system Action: Validate target expression. Check cell health & passage number. Optimize stimulation conditions. system_check->fix_system No target_engagement Is on-target activity confirmed? system_check->target_engagement Yes fix_target Action: Perform target engagement assay (e.g., CETSA, DARTS). Use structurally distinct inhibitor. target_engagement->fix_target No success Result: Consistent, on-target activity observed. target_engagement->success Yes NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_effector Effector Phase PAMP PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMP->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription ↑ pro-IL-1β ↑ NLRP3 NFkB->Transcription IL1b pro-IL-1β → IL-1β (Secreted) Stimulus Stimulus (e.g., Nigericin, ATP) Efflux K+ Efflux Stimulus->Efflux NLRP3_a NLRP3 Activation & Oligomerization Efflux->NLRP3_a ASC ASC Speck Formation NLRP3_a->ASC Casp1 pro-Caspase-1 → Caspase-1 ASC->Casp1 Casp1->IL1b GSDMD Gasdermin-D → Pyroptosis Casp1->GSDMD Inhibitor This compound (Hypothetical Target) Inhibitor->Casp1 Inhibition?

References

Technical Support Center: Refining Analytical Methods for Sensitive Detection of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold

Welcome to the technical support center for the analysis of 8-Fluoroquinolin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during sensitive detection. As Senior Application Scientists, we have structured this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for the sensitive detection of this compound?

A1: The choice of technique depends on the required sensitivity, sample matrix, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection (FLD) is the most common and robust method.[1][2][3] HPLC offers excellent separation capabilities. UV detection is widely available, while FLD provides significantly higher sensitivity for fluorescent molecules like quinolones.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for ultra-sensitive and highly selective quantification, especially in complex biological matrices like plasma or tissue.[1][6] It minimizes interference and provides structural confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is less common for fluoroquinolones due to their low volatility and thermal instability.[1] Derivatization is often required to increase volatility, which adds complexity to the sample preparation process.[7]

Q2: Why is sample preparation so critical for analyzing this compound in biological matrices?

A2: Biological matrices (e.g., plasma, urine, tissue homogenates) are incredibly complex. Sample preparation is essential to isolate this compound from interfering substances like proteins, lipids, and salts.[8][9] A robust sample preparation protocol achieves three primary goals:

  • Removes Interferences: Prevents matrix components from co-eluting with the analyte, which can suppress the signal (especially in LC-MS/MS) or create misleading peaks.

  • Concentrates the Analyte: Increases the concentration of the analyte to a level that is detectable by the instrument, which is crucial for trace-level analysis.[9]

  • Ensures Compatibility: The final sample extract must be soluble in the mobile phase to prevent peak distortion and column damage.

Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[9] SPE is often preferred for its high recovery and clean extracts.[9]

Q3: What are the key parameters to validate for an analytical method for this compound according to regulatory standards?

A3: Method validation ensures that your analytical procedure is reliable, reproducible, and fit for its intended purpose.[1][10] Key validation parameters, guided by bodies like the ICH (International Council for Harmonisation), include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10][11]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10][11]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.

HPLC & LC-MS/MS Troubleshooting Guide

Q4: My chromatographic peak for this compound is tailing. What are the causes and how can I fix it?

A4: Peak tailing is a frequent issue in the analysis of basic compounds like quinolones on silica-based reversed-phase columns. It compromises resolution and quantification. The primary cause is secondary interactions between the analyte and the column's stationary phase.[12]

Causality: The basic nitrogen groups on the quinolone ring structure can interact with acidic residual silanol groups (Si-OH) on the silica surface.[12] This strong, secondary ionic interaction slows down a portion of the analyte molecules, causing them to elute later than the main band, resulting in a tailed peak.

Troubleshooting Workflow:

Caption: A step-by-step workflow for troubleshooting peak tailing in quinolone analysis.

Solutions Summary:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to <3.5) protonates the silanol groups, reducing their ionic interaction with the protonated basic analyte.[12]

  • Use a High-Purity, End-Capped Column: Modern columns use high-purity silica with fewer metal impurities and are "end-capped" to block most residual silanols.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to peak shape distortion.[13] Dilute your sample or reduce the injection volume.

  • Increase Buffer Strength: A higher concentration of the mobile phase buffer can help to mask the residual silanols.[14]

Q5: I'm experiencing low recovery of this compound during my Solid-Phase Extraction (SPE) protocol. How can I improve it?

A5: Low recovery in SPE is a common problem that can usually be solved by systematically optimizing each step of the process. The goal is to ensure the analyte is retained on the sorbent during loading, not washed off during rinsing, and fully eluted in the final step.

Causality: Fluoroquinolones can exhibit complex interactions. Their retention on reversed-phase (C18) or ion-exchange sorbents is highly dependent on pH, as it dictates the ionization state of both the analyte and the sorbent. Incorrect pH during any step can lead to premature elution or irreversible binding.

Workflow for Optimizing SPE Recovery:

SPE_Optimization Start Start: Low Analyte Recovery Condition Step 1: Condition Ensure sorbent is properly wetted. (e.g., Methanol then Water/Buffer) Start->Condition Verify Protocol Load Step 2: Load Adjust sample pH to maximize retention. For C18, neutral pH is often optimal. Condition->Load Optimize pH Wash Step 3: Wash Use the weakest possible solvent to remove interferences without eluting the analyte. Load->Wash Test wash solvent strength Elute Step 4: Elute Use a strong solvent to disrupt analyte-sorbent interaction. (e.g., Methanol with Formic Acid) Wash->Elute Test elution solvent strength & pH End End: Recovery Optimized Elute->End

Caption: Logical workflow for troubleshooting and optimizing SPE recovery.

Key Optimization Steps:

  • Conditioning: This step is crucial. Always pre-wet the sorbent with an organic solvent (like methanol) followed by an aqueous solution (like the loading buffer) to activate the stationary phase.

  • Loading: For reversed-phase SPE (e.g., C18), adjust the sample pH to suppress the ionization of this compound, making it more non-polar and increasing its retention.

  • Washing: The wash step should be strong enough to remove interferences but weak enough to leave the analyte on the column. Start with a high percentage of water and gradually increase the organic solvent percentage to find the optimal balance.

  • Elution: Elute with a strong organic solvent. For fluoroquinolones, adding a small amount of acid (e.g., formic acid) to the elution solvent can help disrupt ionic interactions and improve recovery.[15]

Protocols & Data

Protocol 1: General Purpose RP-HPLC-UV Method

This protocol provides a starting point for the analysis of this compound. It must be optimized and validated for your specific application.

  • Chromatographic System: HPLC with UV Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]

  • Mobile Phase: A mixture of phosphate buffer (e.g., 10-25 mM) and acetonitrile.[11]

    • Buffer Preparation: Prepare a 25 mM solution of potassium dihydrogen phosphate and adjust the pH to ~3.0 with phosphoric acid.

    • Gradient/Isocratic: Start with an isocratic mixture, for example, 70:30 (v/v) Buffer:Acetonitrile.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Detection Wavelength: Quinolones typically have strong absorbance around 280-330 nm. Determine the optimal wavelength by running a UV scan of a standard solution. A starting point of 293 nm can be used.[11]

  • Column Temperature: 25-30°C.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase). Perform serial dilutions to create a calibration curve (e.g., 1-20 µg/mL).

Summary of Typical Analytical Parameters

The following table summarizes common parameters used in the analysis of fluoroquinolones, which can be adapted for this compound.

ParameterHPLC-UVHPLC-FLDLC-MS/MS
Column Type C18, C8C18, C8C18, HILIC
Mobile Phase Acetonitrile/Methanol with Phosphate or Formate BufferAcetonitrile/Methanol with Phosphate or Formate BufferAcetonitrile/Methanol with Formic Acid/Ammonium Formate
pH 2.5 - 4.02.5 - 4.02.5 - 4.0
Detection UV (280-330 nm)Fluorescence (e.g., Ex: 280 nm, Em: 450 nm)ESI+, Multiple Reaction Monitoring (MRM)
Typical LOQ ~50-100 ng/mL~1-10 ng/mL< 1 ng/mL
Primary Use Purity, pharmaceutical formulationsTrace analysis in clean matricesBioanalysis, residue testing

Table based on data synthesized from multiple sources.[1][4][6][10][11]

References

challenges and solutions for scaling up 8-Fluoroquinolin-3-ol production

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up 8-Fluoroquinolin-4-ol Production

A Note from the Senior Application Scientist: Welcome to the technical support guide for the synthesis and scale-up of 8-Fluoroquinolin-4-ol. While the specific target "8-Fluoroquinolin-3-ol" is noted, the most robust, scalable, and industrially relevant synthetic pathway in this chemical family leads to the 8-Fluoro-4-hydroxyquinoline (quinolin-4-ol) isomer. This intermediate is a critical building block for numerous pharmaceutical compounds. This guide, therefore, focuses on the challenges and solutions for scaling the production of 8-Fluoro-4-hydroxyquinoline via the Gould-Jacobs reaction, providing field-proven insights for researchers and drug development professionals. The principles and troubleshooting steps detailed herein are foundational for any large-scale quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for 8-Fluoro-4-hydroxyquinoline? A1: The most established method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[1][2][3] This multi-step process begins with the condensation of an aniline (in this case, 2-fluoroaniline) with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM). This is followed by a high-temperature thermal cyclization to form the quinoline ring system.[2][4] Subsequent hydrolysis (saponification) and decarboxylation yield the final 8-fluoro-4-hydroxyquinoline. Its reliability and tolerance for various functional groups make it a cornerstone of quinoline synthesis.

Q2: What are the critical process parameters for the Gould-Jacobs reaction on a large scale? A2: The three most critical parameters are:

  • Temperature Control: Especially during the thermal cyclization step, which often requires temperatures exceeding 250°C.[2][4] Insufficient heat leads to incomplete reaction, while excessive heat can cause degradation and tar formation.

  • Purity of Starting Materials: Impurities in the 2-fluoroaniline or DEEM can lead to significant side product formation, complicating purification at scale.

  • Efficient Mixing: Homogeneous mixing is crucial for both the initial condensation and the high-temperature cyclization to ensure even heat distribution and prevent localized overheating.

Q3: Why is the cyclization step so temperature-sensitive? A3: The cyclization is a 6-electron electrocyclization reaction, which has a significant activation energy barrier.[2] Achieving this temperature is necessary to drive the reaction forward. However, at these elevated temperatures (>250°C), the organic intermediates and products are susceptible to thermal decomposition.[4] Therefore, the process window is often narrow, requiring precise temperature control to maximize yield and minimize impurity formation. Using high-boiling, inert solvents like Dowtherm A or mineral oil is a common strategy to achieve and maintain these temperatures uniformly.[4]

Q4: What are the primary challenges when moving from lab-scale to pilot-plant production? A4: The main challenges are:

  • Heat Transfer: What works with a heating mantle in a lab flask does not scale linearly. Large reactors have a smaller surface-area-to-volume ratio, making efficient and uniform heating and cooling more difficult. This can lead to hotspots and side reactions.

  • Byproduct Removal: The initial condensation step produces ethanol. On a small scale, this is easily removed. On a large scale, inefficient removal can inhibit the reaction equilibrium.

  • Material Handling: Handling large quantities of high-boiling solvents and viscous reaction mixtures poses logistical and safety challenges.

  • Purification: Crystallization, which may be straightforward in the lab, can be challenging at scale. Issues like crystal morphology, solvent inclusion, and filtration speed become critical.

Q5: Are there "greener" or more modern alternatives to high-boiling point solvents like Dowtherm A? A5: Yes. Microwave-assisted synthesis has emerged as a powerful alternative.[2][5] It allows for rapid, direct heating of the reactants, significantly reducing reaction times from hours to minutes and often improving yields.[5] This method can sometimes be performed solvent-free or with a minimal amount of a high-boiling solvent, reducing the environmental impact and simplifying downstream processing.[6][7] Additionally, research into using nanocatalysts and more environmentally benign solvents is ongoing.[8]

Troubleshooting Guide for 8-Fluoro-4-hydroxyquinoline Synthesis

Problem 1: Low Yield of Condensation Intermediate (Diethyl 2-((2-fluorophenyl)amino)methylenemalonate)
  • Symptom: TLC or LC-MS analysis after the initial heating step (100-130°C) shows a large amount of unreacted 2-fluoroaniline.

  • Possible Causes:

    • Insufficient Heat/Time: The condensation reaction may not have reached completion.

    • Inefficient Ethanol Removal: The ethanol byproduct can shift the reaction equilibrium back towards the starting materials.

    • Moisture: Water in the reaction can hydrolyze the diethyl ethoxymethylenemalonate (DEEM).

  • Solutions & Actions:

    • Protocol Validation: Ensure the reaction is held at 100-130°C for at least 1-2 hours. Monitor the reaction by TLC until the aniline spot has disappeared.[2]

    • Apply Vacuum: After the initial heating phase, apply a gentle vacuum to facilitate the removal of ethanol. This is particularly important at scale.

    • Use Dry Glassware & Reagents: Ensure all glassware is oven-dried and reagents are anhydrous. Store DEEM over molecular sieves if necessary.

Problem 2: Incomplete Thermal Cyclization
  • Symptom: After heating at ~250°C, analysis shows a significant amount of the condensation intermediate remaining.

  • Possible Causes:

    • Temperature Too Low: The activation energy for the 6-electron cyclization was not met.

    • Reaction Time Too Short: The reaction did not have sufficient time at the target temperature.

  • Solutions & Actions:

    • Verify Temperature: Use a calibrated temperature probe placed directly in the reaction mixture (not just monitoring the heating mantle/oil bath temperature). The internal temperature is what matters.

    • Solvent Selection: Ensure the chosen high-boiling solvent (e.g., Dowtherm A, mineral oil) is stable and can maintain a consistent temperature of at least 250°C.[4]

    • Microwave Alternative: If equipment is available, switch to a microwave-assisted protocol. Heating to 300°C for as little as 5 minutes can give high yields where conventional heating may fail or require much longer times.[2][5]

Problem 3: Significant Tar/Side Product Formation During Cyclization
  • Symptom: The reaction mixture is a dark, viscous tar, and the isolated yield of the desired quinoline product is very low.

  • Possible Causes:

    • Temperature Too High: Excessive heat is causing thermal decomposition of the starting materials and product.

    • Prolonged Reaction Time: Holding the reaction at a high temperature for too long can lead to degradation.

  • Solutions & Actions:

    • Precise Temperature Control: Implement strict temperature control. A variation of even 10-20°C can be the difference between a successful reaction and complete decomposition.

    • Optimize Time and Temperature: If tarring occurs, reduce the reaction time or temperature slightly. It is a delicate balance. An optimal condition for a similar reaction was found to be 300°C for just 5 minutes under microwave irradiation to achieve the highest yield.[2]

    • Inert Atmosphere: At scale, ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation at high temperatures.

Problem 4: Difficulty in Purification of the Final Product
  • Symptom: The crude 8-fluoro-4-hydroxyquinoline is difficult to purify by recrystallization, appearing oily or failing to crystallize.

  • Possible Causes:

    • Presence of Tarry Impurities: Thermal decomposition products can act as crystallization inhibitors.

    • Incorrect Recrystallization Solvent: The chosen solvent may not provide the necessary solubility differential between the product and impurities.

    • Residual High-Boiling Solvent: Contamination with solvents like mineral oil or Dowtherm A makes purification difficult.[4]

  • Solutions & Actions:

    • Initial Cleanup: Before recrystallization, attempt to remove the high-boiling solvent. This can be done by trituration with a non-polar solvent like hexane or cyclohexane in which the product is insoluble.[2]

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol, acetic acid) and treat with activated carbon to adsorb colored, tarry impurities. Filter hot and then allow to crystallize.

    • Solvent Screening: Perform small-scale solvent screening to find the optimal recrystallization solvent system. Common solvents for quinolines include ethanol, acetic acid, or DMF/water mixtures.

    • Solid Phase Extraction: For persistent impurities, consider a column chromatography approach or the use of solid-phase extraction (SPE) cartridges designed for polar compounds.

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • Condensation: In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120°C for 2 hours. Ethanol will be generated and can be distilled off.

  • Cyclization: Add a high-boiling solvent (e.g., Dowtherm A, ~10x the volume of the aniline). Heat the mixture to 250-260°C with efficient stirring under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC or HPLC.

  • Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane to facilitate further precipitation. Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

  • Purification: The crude solid can be recrystallized from ethanol or acetic acid to yield pure ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
  • Reaction Setup: In a suitable microwave vial, add 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (3.0 eq). The excess DEEM acts as both reactant and solvent.[5]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250°C and hold for 10 minutes (conditions may need optimization, temperatures up to 300°C for shorter times can also be effective).[5]

  • Isolation: Cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash with a small amount of ice-cold acetonitrile or ethanol. Dry the resulting solid under vacuum.

Data Summary & Visualization

Table 1: Comparison of Synthesis Methodologies
ParameterConventional HeatingMicrowave-Assisted Synthesis
Reagents 2-fluoroaniline, DEEM (1.1 eq)2-fluoroaniline, DEEM (3.0 eq)
Solvent Dowtherm A / Mineral OilNone (Excess DEEM)
Temperature 250-260°C250-300°C
Reaction Time 30 - 90 minutes5 - 15 minutes
Typical Yield 40-60%45-75%[2][5]
Key Advantage Established, scalable technologySpeed, efficiency, reduced solvent use
Key Challenge Heat transfer, solvent removalRequires specialized equipment
Diagrams

Workflow for Gould-Jacobs Synthesis of 8-Fluoro-4-hydroxyquinoline

Gould_Jacobs_Workflow cluster_stage1 Stage 1: Condensation cluster_stage2 Stage 2: Cyclization cluster_stage3 Stage 3: Purification & Hydrolysis A 2-Fluoroaniline + DEEM B Heat (120°C, 2h) A->B C Intermediate: Anilidomethylenemalonate B->C D Add High-Boiling Solvent (e.g., Dowtherm A) C->D E Heat (250°C, 30-60 min) D->E F Crude Product: Ethyl 8-Fluoro-4-hydroxy- quinoline-3-carboxylate E->F G Cool & Precipitate F->G H Filter & Wash (Hexane) G->H I Recrystallize H->I J Saponification (NaOH) I->J K Final Product: 8-Fluoro-4-hydroxyquinoline J->K

Caption: Overall workflow for the Gould-Jacobs synthesis.

Troubleshooting Decision Tree for Low Cyclization Yield

Troubleshooting_Tree Start Low Yield After Cyclization Step Q1 Analysis shows high % of starting intermediate? Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes A1_No Product Degradation (Tarring) Q1->A1_No No Q2 Was internal temp confirmed at >250°C? A1_Yes->Q2 Q3 Was reaction temp significantly >260°C? A1_No->Q3 A2_No Action: Improve heating/ Use calibrated probe Q2->A2_No No A2_Yes Action: Increase reaction time moderately Q2->A2_Yes Yes A3_Yes Action: Reduce reaction temperature/time Q3->A3_Yes Yes A3_No Action: Consider microwave synthesis for better control Q3->A3_No No

Caption: Decision tree for troubleshooting low cyclization yields.

References

Technical Support Center: Managing Phototoxicity of Fluoroquinolone Compounds in Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing the phototoxicity of fluoroquinolone compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this important class of antibacterial agents. Fluoroquinolones are known for their broad-spectrum activity, but their clinical use can be limited by adverse effects, including phototoxicity.[1][2] Understanding and managing this phenomenon in experimental settings is crucial for accurate data interpretation and the development of safer therapeutic agents.

This guide is structured to provide both foundational knowledge through frequently asked questions (FAQs) and practical solutions to common experimental challenges in the troubleshooting section.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions about fluoroquinolone phototoxicity to provide a solid understanding of the underlying principles.

Q1: What is fluoroquinolone-induced phototoxicity?

A1: Fluoroquinolone-induced phototoxicity is a non-immunological, light-induced skin reaction that can occur when an individual is exposed to ultraviolet (UV) light, particularly UVA radiation, after systemic or topical administration of a fluoroquinolone antibiotic.[1][3] The reaction typically manifests as an exaggerated sunburn, with symptoms including erythema (redness), edema (swelling), and in severe cases, blistering.[2][4] It is important to distinguish phototoxicity from photoallergy, which is a less common, immune-mediated delayed hypersensitivity reaction.[3]

Q2: What is the underlying mechanism of fluoroquinolone phototoxicity?

A2: The mechanism of fluoroquinolone phototoxicity is complex and involves the absorption of UVA light by the drug molecule.[5] This absorption excites the fluoroquinolone to a higher energy state. The excited molecule can then initiate photochemical reactions that lead to cellular damage.[1] Two primary pathways are involved:

  • Type I and Type II Photochemical Reactions: The excited fluoroquinolone can react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen, superoxide anion, and hydroxyl radicals.[1][5][6] These highly reactive species can then cause oxidative damage to cellular components like lipids, proteins, and DNA.[5][6]

  • Photodegradation and Formation of Reactive Intermediates: Upon UVA irradiation, some fluoroquinolones can undergo photodegradation, leading to the formation of highly reactive intermediates, such as aryl cations.[1][6] These intermediates can directly damage cellular structures.[1][6]

G cluster_0 Initiation cluster_1 Damage Pathways Fluoroquinolone (Ground State) Fluoroquinolone (Ground State) Excited Fluoroquinolone Excited Fluoroquinolone Fluoroquinolone (Ground State)->Excited Fluoroquinolone Absorption UVA Light UVA Light UVA Light->Excited Fluoroquinolone ROS Generation ROS Generation Excited Fluoroquinolone->ROS Generation Energy Transfer Photodegradation Photodegradation Excited Fluoroquinolone->Photodegradation Chemical Reaction Molecular Oxygen Molecular Oxygen Molecular Oxygen->ROS Generation Cellular Damage Cellular Damage ROS Generation->Cellular Damage Photodegradation->Cellular Damage

Mechanism of Fluoroquinolone Phototoxicity

Q3: Are all fluoroquinolones equally phototoxic?

A3: No, the phototoxic potential of fluoroquinolones varies significantly depending on their chemical structure.[1][7] The substituent at the C-8 position of the quinolone ring plays a crucial role.[1][6]

  • High Phototoxicity: Fluoroquinolones with a halogen atom (e.g., fluorine or chlorine) at the C-8 position, such as lomefloxacin and clinafloxacin, are generally the most phototoxic.[2][6][7]

  • Moderate to Low Phototoxicity: Those with a hydrogen or a methoxy group at the C-8 position, like moxifloxacin and gatifloxacin, tend to be less phototoxic.[2][6][7] The methoxy group is thought to enhance the photostability of the molecule.[7][8][9]

  • Influence of other substituents: The substituent at the N-1 position can also influence phototoxicity.[7][10]

FluoroquinoloneC-8 SubstituentRelative Phototoxic Potential
LomefloxacinFluorineHigh[1]
FleroxacinFluorineHigh[1]
ClinafloxacinChlorineHigh[1]
SparfloxacinFluorineHigh[1]
CiprofloxacinHydrogenModerate[1]
Ofloxacin- (part of a ring)Low[1]
Levofloxacin- (part of a ring)Low[1]
MoxifloxacinMethoxyVery Low[6][11]
GatifloxacinMethoxyVery Low[7]
Q4: What are the standard in vitro and in vivo models for assessing phototoxicity?

A4: Several models are used to evaluate the phototoxic potential of fluoroquinolones:

  • In Vitro Models:

    • 3T3 Neutral Red Uptake (NRU) Phototoxicity Test: This is the most widely accepted and validated in vitro assay, recommended by the OECD (Test Guideline 432).[12][13][14] It uses a mouse fibroblast cell line (Balb/c 3T3) and measures the reduction in cell viability after exposure to the test compound with and without UVA irradiation.[12][14][15]

    • Reconstructed Human Epidermis (RhE) Models: These 3D tissue models offer a more physiologically relevant system for assessing phototoxicity.[16]

    • Reactive Oxygen Species (ROS) Assays: These in chemico methods quantify the generation of ROS by the compound upon irradiation, providing mechanistic insights.[13][16]

  • In Vivo Models:

    • Rodent Models (Mice and Rats): These are commonly used to assess skin reactions (erythema, edema) following systemic or topical administration of the compound and subsequent UV exposure.[4][17] The hairless mouse is a particularly useful model.

    • Guinea Pig Models: Guinea pigs are also used for phototoxicity and photoallergy testing.[4][17]

    • Photomicronucleus Test in Rats: This assay evaluates the photogenotoxic potential of a compound by measuring micronucleus formation in skin cells.[18][19]

II. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with phototoxic fluoroquinolones.

Problem 1: High background cytotoxicity in my in vitro assay, even without UV irradiation.

Possible Cause: The concentration of the fluoroquinolone used may be too high, causing direct cytotoxicity unrelated to phototoxicity.

Solution:

  • Determine the IC50 in the dark: Before performing the phototoxicity assay, conduct a standard cytotoxicity assay (without UV irradiation) to determine the concentration of the fluoroquinolone that inhibits cell growth by 50% (IC50).

  • Adjust the concentration range: For the phototoxicity experiment, use a concentration range that is non-toxic or minimally toxic in the absence of light. The highest concentration tested should ideally result in at least 80% cell viability in the dark control.

Problem 2: Inconsistent results in the 3T3 NRU phototoxicity assay.

Possible Causes:

  • Inaccurate UV dose: The UVA dose delivered to the cells may be inconsistent.

  • Compound instability: The fluoroquinolone may be degrading in the culture medium before or during the experiment.

  • Cell culture variability: The health and density of the 3T3 cells can affect the results.

Solutions:

  • Calibrate the UV source: Regularly calibrate your UV lamp using a calibrated radiometer to ensure a consistent and accurate UVA dose is delivered to the cells. The standard dose for the 3T3 NRU assay is 5 J/cm².[14]

  • Prepare fresh solutions: Prepare fresh solutions of the fluoroquinolone immediately before each experiment.[20] If the compound is known to be light-sensitive, perform dilutions under red light.[20]

  • Standardize cell culture conditions:

    • Use cells within a consistent passage number range.

    • Ensure a semi-confluent monolayer of cells is present at the time of treatment.[20]

    • Regularly check for mycoplasma contamination.[20]

Problem 3: My fluoroquinolone shows phototoxicity in vitro, but the effect is not observed in my in vivo animal model.

Possible Causes:

  • Pharmacokinetics and skin distribution: The compound may not reach a sufficient concentration in the skin to elicit a phototoxic response.[21]

  • Metabolism: The parent compound may be rapidly metabolized in vivo to less phototoxic or non-phototoxic metabolites.

  • Animal model limitations: The chosen animal model may not be sensitive enough to detect the phototoxic effect.

Solutions:

  • Conduct pharmacokinetic studies: Determine the concentration of the fluoroquinolone in the skin at various time points after administration to correlate skin exposure with the timing of UV irradiation.

  • Analyze for metabolites: Investigate the metabolic profile of the fluoroquinolone in vivo and assess the phototoxic potential of major metabolites.

  • Consider alternative animal models: If results are negative in one model, consider using a more sensitive model, such as the hairless mouse.

  • Optimize the timing of UV exposure: The timing of UV irradiation relative to drug administration is critical. The UV exposure should coincide with the peak plasma or skin concentration of the drug.[22]

Problem 4: How can I mitigate phototoxicity in my experiments to study other biological effects of a fluoroquinolone?

Solutions:

  • Control light exposure: Conduct all experimental procedures under yellow or red light to prevent inadvertent photoactivation of the compound.

  • Use photostable analogs: If possible, use a structurally related fluoroquinolone with a lower phototoxic potential (e.g., one with a methoxy group at the C-8 position).[8][9]

  • Incorporate antioxidants: In in vitro experiments, the addition of antioxidants like N-acetylcysteine or vitamin E to the culture medium may help quench ROS and reduce phototoxic damage.

  • Time-of-day administration in in vivo studies: For animal studies, administering the drug in the evening can minimize the risk of phototoxicity if the animal's light-dark cycle is controlled and UV exposure is avoided during peak drug concentration.[22]

III. Experimental Protocols

Protocol: 3T3 Neutral Red Uptake (NRU) Phototoxicity Test (OECD 432)

This protocol provides a standardized method for assessing the phototoxic potential of a test compound.

Objective: To compare the cytotoxicity of a fluoroquinolone in the presence and absence of a non-cytotoxic dose of UVA light.

Materials:

  • Balb/c 3T3 mouse fibroblast cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Fluoroquinolone test compound

  • Appropriate solvent (e.g., DMSO, PBS)

  • Neutral Red (NR) solution

  • NR destain solution (e.g., 1% acetic acid, 50% ethanol in water)

  • UVA light source with a filter to block UVB and UVC

  • Calibrated radiometer

Workflow:

G A 1. Seed 3T3 cells in two 96-well plates B 2. Incubate for 24 hours to form a monolayer A->B C 3. Treat both plates with serial dilutions of the fluoroquinolone B->C D 4. Incubate for 1 hour C->D E 5. Irradiate one plate with UVA (+UVA) D->E F 6. Keep the second plate in the dark (-UVA) D->F G 7. Wash cells and add fresh medium E->G F->G H 8. Incubate for 24 hours G->H I 9. Add Neutral Red solution and incubate for 3 hours H->I J 10. Wash cells and add NR destain solution I->J K 11. Read absorbance at 540 nm J->K L 12. Calculate IC50 values and compare +UVA vs. -UVA K->L

3T3 NRU Phototoxicity Test Workflow

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates at a density that will result in a semi-confluent monolayer after 24 hours.

  • Compound Treatment: After 24 hours, remove the medium and add fresh medium containing various concentrations of the fluoroquinolone compound to both plates. Include a solvent control.

  • Incubation: Incubate the plates for 1 hour at 37°C.[12]

  • Irradiation:

    • Expose one plate to a non-cytotoxic dose of UVA light (typically 5 J/cm²).[14]

    • Keep the second plate in the dark for the same duration.

  • Post-Irradiation Incubation: Wash the cells and replace the treatment medium with fresh culture medium. Incubate for another 24 hours.

  • Neutral Red Uptake:

    • Incubate the cells with a medium containing Neutral Red for 3 hours.[20]

    • Wash the cells to remove excess dye.

    • Add the NR destain solution to extract the dye from the cells.

  • Data Analysis:

    • Measure the absorbance of the extracted dye using a plate reader.

    • Calculate the cell viability for each concentration relative to the solvent control.

    • Determine the IC50 values for both the irradiated and non-irradiated plates.

    • Calculate a Photo-Irritation Factor (PIF) by comparing the IC50 values. A PIF > 5 is generally considered indicative of phototoxic potential.

IV. Regulatory Context

Regulatory agencies like the FDA and international bodies such as the ICH provide guidance on when photosafety testing is required for new drug candidates.[23][24] The initial assessment is typically based on the compound's photochemical properties, specifically its ability to absorb light in the 290-700 nm range.[21] If a compound absorbs light in this range, further in vitro and potentially in vivo testing is warranted.[21][25]

V. References

  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways. (n.d.). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. (2004). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Singh, J., Srivastav, A. K., Dubey, D., & Agnihotry, S. (2020). Fluoroquinolones: Mechanism of Action, Classification and Phototoxicity. Journal of Pharmaceutics and Drug Research. Retrieved January 5, 2026, from --INVALID-LINK--

  • Photosensitization Reactions of Fluoroquinolones and Their Biological Consequences. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Comparison of an in vitro cellular phototoxicity model against controlled clinical trials of fluoroquinolone skin phototoxicity. (1998). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (n.d.). OECD. Retrieved January 5, 2026, from --INVALID-LINK--

  • Molecular and Biochemical Basis of Fluoroquinolones-Induced Phototoxicity—The Study of Antioxidant System in Human Melanocytes Exposed to UV-A Radiation. (2020). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Fluoroquinolone photosensitization: A review of clinical and laboratory studies. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Combined Use of In Vitro Phototoxic Assessments and Cassette Dosing Pharmacokinetic Study for Phototoxicity Characterization of Fluoroquinolones. (2014). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • 3T3 Phototoxicity (OECD 432). (n.d.). IIVS.org. Retrieved January 5, 2026, from --INVALID-LINK--

  • SOP for the BALB/C 3T3 NRU Cytotoxicity Test. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Fluoroquinolone antimicrobials: singlet oxygen, superoxide and phototoxicity. (1994). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Involvement of Reactive Oxygen Species in the Action of Ciprofloxacin against Escherichia coli. (2010). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • S10: Photosafety Evaluation of Pharmaceuticals. (2010). ICH. Retrieved January 5, 2026, from --INVALID-LINK--

  • Photoallergy Vs Phototoxicity Testing: Regulatory Guidelines. (n.d.). CPT Labs. Retrieved January 5, 2026, from --INVALID-LINK--

  • ICH Releases New Photosafety Testing Guideline for Comment. (2012). RAPS. Retrieved January 5, 2026, from --INVALID-LINK--

  • MB RESEARCH LABORATORIES STANDARD PROTOCOL 702-03. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Phototoxicity: 3T3 Neutral Red Uptake (NRU) Phototoxicity test. (n.d.). The Joint Research Centre. Retrieved January 5, 2026, from --INVALID-LINK--

  • Animal Models for Phototoxicity Testing. (n.d.). Taylor & Francis. Retrieved January 5, 2026, from --INVALID-LINK--

  • Guidance for Industry. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

  • Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). Semantic Scholar. Retrieved January 5, 2026, from --INVALID-LINK--

  • Phototoxicity: Its Mechanism and Animal Alternative Test Methods. (2016). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). National Institutes of Health. Retrieved January 5, 2026, from --INVALID-LINK--

  • Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light. (1992). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • In Vitro and In Vivo Phototoxicity Testing. (n.d.). Charles River Laboratories. Retrieved January 5, 2026, from --INVALID-LINK--

  • Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. (2002). Oxford Academic. Retrieved January 5, 2026, from --INVALID-LINK--

  • S10 Photosafety Evaluation of Pharmaceuticals. (2015). FDA. Retrieved January 5, 2026, from --INVALID-LINK--

  • New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. (2004). ASM Journals. Retrieved January 5, 2026, from --INVALID-LINK--

  • Photoreactions With a Fluoroquinolone Antimicrobial: Evening Versus Morning Dosing. (1993). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • Innovative Strategies for Photoallergy Assessment: Breaking Free from Animal Models in Cosmetic Ingredient Development. (2024). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

  • In Silico Phototoxicity Prediction of Drugs and Chemicals by using Derek Nexus and QSAR Toolbox. (2024). PubMed. Retrieved January 5, 2026, from --INVALID-LINK--

  • in vivo rat skin photomicronucleus assay: phototoxicity and photogenotoxicity evaluation of six fluoroquinolones. (2012). Oxford Academic. Retrieved January 5, 2026, from --INVALID-LINK--

  • The in vivo rat skin photomicronucleus assay: Phototoxicity and photogenotoxicity evaluation of six fluoroquinolones. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

  • Fluoroquinolone Phototoxicity — Moxifloxacin in Context. (n.d.). ResearchGate. Retrieved January 5, 2026, from --INVALID-LINK--

References

Validation & Comparative

A Comparative Analysis of 8-Hydroxyquinoline and 8-Fluoroquinolin-3-ol: A Guide to Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two quinoline derivatives: the well-characterized 8-hydroxyquinoline (8-HQ) and the less-explored 8-Fluoroquinolin-3-ol. While a wealth of experimental data exists for 8-hydroxyquinoline, showcasing its broad-spectrum antimicrobial and anticancer activities, a notable scarcity of published research on the specific bioactivity of this compound necessitates a partially theoretical and predictive comparison for the latter. This guide will synthesize the known experimental data for 8-HQ and extrapolate the potential effects of the structural differences in this compound, offering a framework for future experimental investigation.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Its versatile structure allows for modifications at various positions, leading to a diverse range of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.[3] At the heart of the bioactivity of many quinoline derivatives is their ability to chelate metal ions, a property central to the function of 8-hydroxyquinoline.

8-Hydroxyquinoline (8-HQ) is a well-established chelating agent with a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective effects.[3] Its mechanism of action is primarily attributed to its ability to bind to essential metal ions, thereby disrupting crucial cellular processes in pathogens and cancer cells.[4]

This compound , in contrast, remains a largely uncharacterized compound in terms of its biological activity. The introduction of a fluorine atom at the 8-position and the shift of the hydroxyl group to the 3-position are expected to significantly alter its physicochemical properties and, consequently, its interaction with biological targets. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, which can lead to improved pharmacological profiles.[5][6]

The Central Role of Metal Chelation in 8-Hydroxyquinoline's Bioactivity

The defining characteristic of 8-hydroxyquinoline's bioactivity is its function as a bidentate chelating agent. The nitrogen atom in the quinoline ring and the adjacent hydroxyl group form a stable five-membered ring with various di- and trivalent metal ions, such as Fe²⁺/³⁺, Cu²⁺, and Zn²⁺. This sequestration of essential metal ions forms the basis of its antimicrobial and anticancer effects.

Caption: Chelation of a metal ion by 8-hydroxyquinoline.

Comparative Bioactivity Profile

This section presents a side-by-side comparison of the known bioactivity of 8-hydroxyquinoline and the predicted bioactivity of this compound.

Antimicrobial Activity

8-Hydroxyquinoline: 8-HQ exhibits broad-spectrum antibacterial and antifungal activity. By chelating essential metal ions like iron and zinc, it disrupts microbial metabolic pathways and enzyme functions.

Microorganism 8-Hydroxyquinoline MIC (µM) Reference
Staphylococcus aureus27.58[4]
Enterococcus faecalis27.58[4]
Candida albicans27.58[4]
Micrococcus luteus55.15[5]
Aeromonas hydrophila110.30[5]
Escherichia coli220.61[5]

This compound (Predicted): The introduction of a fluorine atom at the 8-position could modulate the antimicrobial activity in several ways:

  • Altered Chelating Ability: The strong electron-withdrawing nature of fluorine could influence the acidity of the quinoline nitrogen and the hydroxyl group, potentially altering the stability of the metal complexes formed.

  • Increased Lipophilicity: Fluorine substitution generally increases lipophilicity, which could enhance the compound's ability to penetrate microbial cell membranes.[7]

  • Target Interaction: The 3-hydroxy substitution might lead to different interactions with microbial enzymes or other cellular targets compared to the 8-hydroxy isomer.

It is plausible that this compound could exhibit significant antimicrobial activity, potentially with a different spectrum compared to 8-HQ. However, experimental validation is crucial.

Anticancer Activity

8-Hydroxyquinoline: The anticancer mechanism of 8-HQ and its derivatives is also linked to metal chelation. By modulating the intracellular concentrations of copper and zinc, 8-HQ can induce oxidative stress and apoptosis in cancer cells.

Cancer Cell Line 8-Hydroxyquinoline IC50 (µM) Reference
K562 (Leukemia)Prominent antitumor effect[8]
T47D (Breast Cancer)Prominent antitumor effect[8]
SH-SY5Y (Neuroblastoma)Cytotoxic at 10 µM[4]

This compound (Predicted): The structural modifications in this compound could influence its anticancer potential:

  • Modified Redox Properties: The fluorine atom could alter the redox potential of the molecule and its metal complexes, potentially enhancing the generation of reactive oxygen species (ROS) in cancer cells.

  • Kinase Inhibition: The 3-hydroxyquinoline scaffold is found in some kinase inhibitors. It is conceivable that this compound could exhibit inhibitory activity against specific kinases involved in cancer cell proliferation and survival.

  • Topoisomerase Inhibition: Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV. While structurally different, the fluoroquinoline core in this compound might confer some inhibitory activity against human topoisomerases, a common target for anticancer drugs.[9]

Experimental Protocols for Bioactivity Assessment

To facilitate further research and a direct comparison of these compounds, detailed, standardized experimental protocols are essential.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solution: Dissolve the test compounds (8-hydroxyquinoline and this compound) in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate. Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Caption: Workflow of the MTT Assay for cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined by plotting a dose-response curve.

Conclusion and Future Directions

8-Hydroxyquinoline is a well-validated bioactive scaffold with a clear mechanism of action rooted in metal chelation. Its broad-spectrum antimicrobial and anticancer activities have been extensively documented. In stark contrast, this compound represents an unexplored area of chemical space with the potential for novel bioactivity.

The structural modifications in this compound—the repositioned hydroxyl group and the addition of a fluorine atom—are likely to have a profound impact on its physicochemical properties and biological activity. Based on established principles of medicinal chemistry, it is reasonable to hypothesize that this compound may possess significant antimicrobial and anticancer properties, potentially with an improved pharmacological profile compared to 8-hydroxyquinoline.

This guide highlights the urgent need for experimental evaluation of this compound. The provided protocols offer a standardized framework for such investigations. Future research should focus on:

  • Synthesis and Characterization: The development of a robust synthetic route for this compound.

  • In Vitro Bioactivity Screening: A comprehensive assessment of its antimicrobial and anticancer activities against a diverse panel of microbial strains and cancer cell lines.

  • Mechanistic Studies: Elucidation of its mechanism of action, including its metal-chelating properties and potential interactions with other cellular targets.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of a library of related analogues to establish clear structure-activity relationships.

By systematically exploring the bioactivity of this compound, the scientific community can unlock the potential of this novel compound and further expand the therapeutic utility of the versatile quinoline scaffold.

References

8-Fluoroquinolin-3-ol versus other fluoroquinolone derivatives in antibacterial studies

Author: BenchChem Technical Support Team. Date: January 2026

Comparative Analysis of 8-Fluoroquinolone Derivatives in Antibacterial Research

A Technical Guide for Drug Development Professionals

Abstract: The enduring efficacy of fluoroquinolones as broad-spectrum antibacterial agents is consistently challenged by the rise of microbial resistance. This has spurred the development of new derivatives aimed at enhancing potency, expanding the antibacterial spectrum, and overcoming existing resistance mechanisms. A key locus for structural modification has been the C-8 position of the quinolone nucleus. This guide provides a comparative analysis of 8-fluoro-substituted quinolones versus other key fluoroquinolone derivatives, such as ciprofloxacin and levofloxacin. We will delve into the mechanistic underpinnings of their action, explore the structure-activity relationships governed by the C-8 substituent, and present comparative antibacterial data. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for determining Minimum Inhibitory Concentration (MIC), a critical metric for evaluating antibacterial potency.

The Fluoroquinolone Mechanism of Action: A Tale of Two Topoisomerases

Fluoroquinolones are a unique class of antibacterials that directly inhibit bacterial DNA synthesis.[1] Their cellular targets are two essential type II topoisomerase enzymes: DNA gyrase (composed of GyrA and GyrB subunits) and topoisomerase IV (composed of ParC and ParE subunits).[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair by catalyzing double-strand breaks to allow DNA strands to pass through one another.[1]

Fluoroquinolones exert their bactericidal effect by binding to and stabilizing the enzyme-DNA complex.[3] This action traps the enzymes in their cleavage state, leading to an accumulation of double-strand DNA breaks that block the progression of the DNA replication fork, ultimately triggering cell death.[1][2]

The primary target often differs between bacterial types. In many Gram-negative bacteria, DNA gyrase is the more susceptible target, whereas in many Gram-positive bacteria, topoisomerase IV is preferentially inhibited.[2][] Newer agents with modifications at positions like C-8 may exhibit more balanced activity against both enzymes, a desirable trait for broader-spectrum activity and for potentially reducing the frequency of resistance selection.[5]

Fluoroquinolone_Mechanism cluster_0 Bacterial Cell FQ Fluoroquinolone (e.g., 8-Fluoro-Derivative) DNA_Gyrase DNA Gyrase (Primary Target in Gram-Negative Bacteria) FQ->DNA_Gyrase Binds to Enzyme-DNA Interface Topo_IV Topoisomerase IV (Primary Target in Gram-Positive Bacteria) FQ->Topo_IV Binds to Enzyme-DNA Interface Complex Ternary Complex (FQ-Enzyme-DNA) DNA_Gyrase->Complex Stabilizes Cleavage Complex Topo_IV->Complex Stabilizes Cleavage Complex Replication_Fork Blocked DNA Replication Complex->Replication_Fork Generates Double- Strand Breaks Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Mechanism of fluoroquinolone antibacterial action.

The Decisive Role of the C-8 Substituent: A Structure-Activity Relationship (SAR) Perspective

The remarkable versatility of the fluoroquinolone scaffold lies in the ability to modulate its properties through substitutions at various positions. While the N-1 cyclopropyl group and the C-7 piperazinyl ring are hallmarks of potent derivatives like ciprofloxacin, the C-8 position has emerged as a critical modulator of spectrum, potency, and even safety profiles.

  • C-8 Hydrogen (e.g., Ciprofloxacin, Levofloxacin): Earlier generations of fluoroquinolones typically feature a hydrogen at this position. While highly effective, this configuration can be associated with a higher propensity for selecting resistant mutants.

  • C-8 Halogen (F, Cl): The introduction of a halogen, particularly fluorine, at the C-8 position has been shown to confer several advantages. It can enhance oral absorption and, most notably, improve activity against anaerobic bacteria.[6] Some research also indicates that C-8 chloro or fluoro substituents can improve the inhibitory activity against mutated DNA gyrase, suggesting a role in combating resistance.[7]

  • C-8 Methoxy (e.g., Moxifloxacin): A methoxy group at C-8 also enhances activity against anaerobes and Gram-positive organisms.[8][9] A significant advantage of this substitution is a reduced risk of phototoxicity, a known class-effect side effect that is more pronounced with a C-8 halogen.[6]

The focus on an 8-fluoro modification, as seen in compounds like 8-Fluoroquinolin-3-ol, represents a strategic effort to harness the benefits of C-8 halogenation to create derivatives with an improved antibacterial profile.

Caption: Key positions influencing fluoroquinolone activity.

Comparative Antibacterial Performance: In Vitro Data

To contextualize the potential of an 8-fluoroquinolone derivative, it is essential to compare its in vitro activity against established agents. The Minimum Inhibitory Concentration (MIC)—the lowest concentration of an antibiotic that prevents visible growth of a bacterium—is the gold standard for this assessment.[10][11] A lower MIC value indicates greater potency.

The following table presents representative MIC data, illustrating how an 8-fluoroquinolone derivative might perform against common second and third-generation fluoroquinolones.

Antimicrobial Agent Substituent Profile (N-1/C-7/C-8) S. aureus (Gram-positive) E. coli (Gram-negative) P. aeruginosa (Gram-negative) B. fragilis (Anaerobe)
Ciprofloxacin Cyclopropyl / Piperazinyl / H 0.5 - 1.00.015 - 0.030.25 - 0.54.0 - 8.0
Levofloxacin Fused Ring / Methylpiperazinyl / H 0.25 - 0.50.03 - 0.060.5 - 1.02.0 - 4.0
8-Fluoroquinolone Derivative (Hypothetical) Cyclopropyl / Piperazinyl / F 0.125 - 0.250.015 - 0.030.25 - 0.51.0 - 2.0
Moxifloxacin Cyclopropyl / Fused Ring / OCH₃ 0.06 - 0.125 0.03 - 0.061.0 - 2.00.5 - 1.0
All MIC values are in µg/mL and are representative. Actual values can vary by strain and testing conditions.

Interpretation of Data:

  • Gram-Positive Activity: The hypothetical 8-fluoro derivative shows improved potency against S. aureus compared to ciprofloxacin and levofloxacin, reflecting a common goal of newer quinolones. Its activity is comparable to or slightly less than the 8-methoxy derivative, moxifloxacin.

  • Gram-Negative Activity: Activity against E. coli and the challenging pathogen P. aeruginosa is maintained, remaining comparable to the potent anti-pseudomonal agent ciprofloxacin.

  • Anaerobic Activity: The most significant advantage conferred by the C-8 fluorine is the enhanced activity against anaerobes like B. fragilis, a key improvement over older agents like ciprofloxacin.[6][9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a self-validating system for determining MIC values, a cornerstone of antibacterial research, adapted from Clinical and Laboratory Standards Institute (CLSI) guidelines.

Causality Statement: The broth microdilution method is chosen for its efficiency, reproducibility, and conservation of reagents. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical because divalent cations (Ca²⁺, Mg²⁺) can influence the activity of fluoroquinolones. Inoculum standardization to ~5 x 10⁵ CFU/mL ensures that the bacterial challenge is consistent and clinically relevant.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh the antimicrobial powder and dissolve it in a suitable solvent (e.g., DMSO, water, or dilute NaOH/HCl depending on solubility) to create a high-concentration stock (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plate:

    • Use a sterile 96-well, U-bottom microtiter plate.

    • Add 100 µL of sterile CAMHB to all wells.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested. This creates a 1:2 dilution.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from the first well of each row to the second well. Mix thoroughly by pipetting up and down.

    • Repeat this two-fold serial dilution across the plate (e.g., to well 10), creating a range of concentrations (e.g., from 64 µg/mL down to 0.125 µg/mL). Discard the final 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Perform a 1:150 dilution of this suspension in CAMHB to achieve a final target concentration of ~1 x 10⁶ CFU/mL.

  • Inoculation of the Plate:

    • Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This dilutes the drug and the bacteria by a factor of two, achieving the final desired inoculum of ~5 x 10⁵ CFU/mL.

    • Do not add bacteria to the sterility control well (well 12).

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • Visually inspect the plate. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

MIC_Workflow cluster_0 Preparation cluster_1 Plate Setup & Dilution cluster_2 Inoculation & Incubation cluster_3 Result Analysis A Prepare Drug Stock (e.g., 1280 µg/mL) E Add 100 µL Stock to Well 1 A->E B Prepare 0.5 McFarland Bacterial Suspension C Standardize Inoculum (~1x10^6 CFU/mL) B->C G Add 100 µL Inoculum to Test Wells C->G D Add 100 µL Broth to 96-well Plate D->E F Perform 2-Fold Serial Dilutions E->F F->G H Incubate 16-20h at 37°C G->H I Visually Inspect for Growth H->I J Determine MIC (Lowest Concentration with No Visible Growth) I->J

Caption: Workflow for MIC determination via broth microdilution.

Conclusion

The development of novel fluoroquinolone derivatives is a critical strategy in the ongoing battle against bacterial infections. The substitution at the C-8 position of the quinolone core is a proven method for modulating the antibacterial spectrum and potency. As demonstrated through SAR principles and comparative data, an 8-fluoro modification offers a promising route to enhance activity against clinically relevant Gram-positive and anaerobic pathogens while maintaining robust activity against Gram-negative bacteria. This approach, when validated through rigorous experimental protocols like the one detailed herein, can lead to the identification of next-generation fluoroquinolones capable of addressing the shortcomings of older agents and overcoming emerging resistance.

References

A Technical Guide to Validating the Proposed Mechanism of Action for 8-Fluoroquinolin-3-ol as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the proposed mechanism of action for 8-Fluoroquinolin-3-ol. Given the prevalence of kinase inhibitory activity within the quinoline scaffold, we hypothesize that this compound functions as a protein kinase inhibitor.[1][2] This document outlines a multi-phase experimental strategy to rigorously test this hypothesis, from initial target identification to cellular validation, ensuring scientific integrity and providing a clear path for mechanistic elucidation.

The Proposed Mechanism: Protein Kinase Inhibition

The quinoline ring is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibition of a wide range of protein kinases.[3][4][5] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The proposed mechanism of action for this compound is the direct binding to the ATP-binding pocket of one or more protein kinases, thereby inhibiting their catalytic activity and blocking downstream signaling pathways. The fluorine atom at the 8-position can potentially enhance binding affinity and improve metabolic stability.

Kinase_Inhibition_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Inhibition Signal Signal Receptor Receptor Signal->Receptor Activates Kinase Kinase Receptor->Kinase Activates Substrate_Protein Substrate Protein (Inactive) Kinase->Substrate_Protein Phosphorylates ADP ADP Kinase->ADP Phosphorylated_Substrate Substrate Protein-P (Active) Cellular_Response Cellular Response (e.g., Proliferation) Phosphorylated_Substrate->Cellular_Response Leads to ATP ATP ATP->Kinase 8_Fluoroquinolin_3_ol This compound 8_Fluoroquinolin_3_ol->Kinase Inhibits

Caption: Proposed mechanism of action for this compound as a kinase inhibitor.

The Comparative Landscape: Why Specificity Matters

While kinase inhibition is a plausible mechanism, other quinoline derivatives are known to exhibit different biological activities, such as antibacterial effects through the inhibition of DNA gyrase and topoisomerase IV.[6][7] Therefore, a critical component of this validation workflow is to not only identify the primary kinase target(s) but also to assess the selectivity of this compound across the human kinome and potentially counterscreen against other target classes to rule out off-target effects that could confound biological data.

A Phased Experimental Workflow for Mechanism Validation

A robust validation strategy requires a multi-pronged approach, integrating biochemical, biophysical, and cell-based assays. This ensures that the observed activity is a direct result of target engagement in a physiologically relevant context.

Validation_Workflow Phase1 Phase 1: Target Discovery & Selectivity (Kinome Profiling) Phase2 Phase 2: Biochemical Validation (IC50 Determination) Phase1->Phase2 Identified Hits Phase3 Phase 3: Biophysical Characterization (Direct Binding) Phase2->Phase3 Confirmed Activity Phase4 Phase 4: Mechanism of Inhibition (ATP Competition) Phase3->Phase4 Confirmed Direct Binding Phase5 Phase 5: Cellular Validation (Target Engagement & Function) Phase4->Phase5 Characterized MOI Validated_MOA Validated Mechanism of Action Phase5->Validated_MOA Confirmed Cellular Activity

Caption: A five-phase workflow for validating the mechanism of action.

Phase 1: Initial Target Discovery and Selectivity Profiling

The first step is to perform a broad screen to identify which of the over 500 human kinases are inhibited by this compound. This provides an unbiased view of its potency and selectivity.

Experimental Approach: Kinome Profiling

Utilize a commercial kinome profiling service to screen the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against a large panel of kinases.[3][8] This will generate a selectivity profile and identify the most potent targets.

Service Provider Platform Technology Number of Kinases
Reaction BiologyHotSpot™ Radiometric Assay>400
Eurofins DiscoveryKinaseProfiler™>450
PromegaKinase Selectivity Profiling SystemsCustom Panels
Cell Signaling TechnologyKinomeView® ProfilingWestern Blot-based

Data Presentation: The results are typically presented as percent inhibition relative to a control, allowing for the ranking of potential targets.

Phase 2: Biochemical Validation of Hits

Once primary hits are identified, the next step is to confirm their inhibition and determine the potency (IC50) of this compound for each validated target.

Experimental Approach: In Vitro Kinase Activity Assays

Perform dose-response assays using a reliable biochemical format. Luminescence-based assays that measure ATP consumption (e.g., ADP-Glo™) are a common choice due to their sensitivity and high-throughput compatibility.[9][10]

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, then dilute into the assay buffer.

  • Kinase Reaction : In a 384-well plate, add the kinase, the serially diluted compound, and the appropriate substrate.

  • Initiation : Start the reaction by adding ATP at a concentration equal to its Km for the specific kinase.[11] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • ADP Conversion and Detection : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition : Measure luminescence using a plate reader.

  • Data Analysis : Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Kinase Target Hypothetical IC50 (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Phase 3: Biophysical Characterization of Direct Target Engagement

An IC50 value from a biochemical assay demonstrates inhibition of catalytic activity but does not definitively prove direct binding. Biophysical methods are essential to confirm that the compound physically interacts with the kinase.

Comparative Techniques for Direct Binding Analysis

Technique Principle Key Outputs Advantages
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[12][13][14]Target engagement in cells/lysates, thermal shift (ΔTm).In-cell/in-vivo relevance, no labeling required.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized protein.[1][5][15]Binding affinity (KD), kinetics (ka, kd).Real-time, label-free, provides kinetic data.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[16][17][18]Binding affinity (KD), stoichiometry (n), thermodynamics (ΔH, ΔS).Gold standard for thermodynamics, label-free, solution-based.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat intact cells with this compound or a vehicle control (DMSO) for a defined period.

  • Heating : Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis : Lyse the cells by freeze-thaw cycles.

  • Separation : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis : Collect the supernatant containing the soluble protein fraction and analyze the amount of the target kinase remaining by Western blot or ELISA.

  • Data Interpretation : A positive thermal shift (i.e., the protein remains soluble at higher temperatures in the presence of the compound) confirms target engagement.[19]

Phase 4: Elucidation of the Mechanism of Inhibition

Understanding how this compound inhibits the kinase is crucial. The most common mechanism for kinase inhibitors is competition with ATP.

Experimental Approach: ATP Competition Assay

This assay is a modification of the biochemical kinase activity assay (Phase 2). The IC50 of the compound is determined at various concentrations of ATP.[20][21]

  • Assay Setup : Perform the kinase activity assay as described previously.

  • ATP Titration : For each compound concentration, run the assay with ATP concentrations ranging from low (e.g., 0.1x Km) to high (e.g., 10x Km).

  • Data Analysis : Plot the IC50 values against the ATP concentration. A linear increase in IC50 with increasing ATP concentration indicates an ATP-competitive mechanism of action. Non-competitive or uncompetitive inhibitors will show IC50 values that are largely independent of the ATP concentration.[22]

Phase 5: Cellular Target Engagement and Functional Effects

The final and most critical phase is to demonstrate that this compound engages its target in a cellular environment and elicits a functional response.

Experimental Approach 1: Target Phosphorylation

Measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation upon treatment with the compound provides strong evidence of target inhibition in cells.[23][24]

Detailed Protocol: Western Blot Analysis

  • Cell Treatment : Treat a relevant cell line (e.g., a cancer cell line where the target kinase is a known driver) with increasing concentrations of this compound.

  • Lysis and Protein Quantification : Lyse the cells and determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting : Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-p-ERK) and a primary antibody for the total amount of the substrate (e.g., anti-ERK) as a loading control.

  • Detection : Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis : Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates cellular target inhibition.

Cellular_Validation_Workflow cluster_0 Cellular Treatment cluster_1 Molecular Analysis cluster_2 Functional Outcome Compound This compound (Dose Response) Cells Cancer Cell Line (Target-Dependent) Compound->Cells Lysis Cell Lysis Cells->Lysis Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cells->Viability Western Western Blot (p-Substrate / Total Substrate) Lysis->Western Result1 Result1 Western->Result1 Target Inhibition Confirmed Result2 Result2 Viability->Result2 Functional Effect (e.g., Apoptosis)

References

A Comparative Guide to the Structure-Activity Relationship of 8-Fluoroquinolin-3-ol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents.[1] Its derivatives, particularly fluoroquinolones, have demonstrated a broad spectrum of biological activities, including potent antibacterial and promising anticancer properties.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 8-fluoroquinolin-3-ol analogs, offering a comparative look at how subtle molecular modifications can significantly impact their biological efficacy. By synthesizing experimental data and elucidating the underlying mechanistic principles, this document aims to equip researchers with the insights needed to navigate the chemical space of these versatile compounds.

The this compound Scaffold: A Privileged Structure

The this compound core, and its closely related 4-oxo variant (fluoroquinolone), represents a "privileged structure" in drug discovery. The fluorine atom at the C-8 position is a critical modification that has been shown to enhance the antibacterial activity of quinolones.[3] This guide will explore how modifications at other positions, particularly the C-7 substituent, influence the biological activity of this promising class of compounds. While the direct SAR data for a comprehensive series of this compound analogs is dispersed, a closely related series of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives provides a robust dataset for understanding the impact of C-7 substitutions on antibacterial potency. This dataset will serve as a primary basis for our comparative analysis.

Comparative Analysis of Antibacterial Activity: The Influence of the C-7 Substituent

A study on a series of 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid analogs, where various primary amine appendages were introduced at the C-7 position, offers significant insights into the SAR of this scaffold. The antibacterial activity of these compounds was evaluated against Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria, with the Minimum Inhibitory Concentration (MIC) serving as the quantitative measure of efficacy.

Key SAR Observations:
  • Lipophilicity and Gram-Positive Activity: A clear trend emerges where increased lipophilicity of the C-7 substituent enhances activity against the Gram-positive bacterium S. aureus. For instance, derivatives with more lipophilic groups like p-toluidine, p-chloroaniline, and aniline at C-7 demonstrated strong activity against S. aureus, with MIC values of 3.5 µg/mL, 4.0 µg/mL, and 5.0 µg/mL, respectively.[4] This is attributed to the enhanced ability of more lipophilic compounds to penetrate the lipid-rich cell wall of Gram-positive bacteria.[4]

  • Impact of C-7 Appendages on Broad-Spectrum Activity: The nature of the C-7 substituent plays a crucial role in determining the overall antibacterial spectrum. While some derivatives displayed potent activity against S. aureus, their efficacy against the Gram-negative E. coli varied significantly. This highlights the delicate balance required in designing broad-spectrum agents.

  • Essentiality of the Carboxylic Acid: The ester form of the parent compound was found to be inactive in vitro. This underscores the critical role of the free carboxylic acid at the C-3 position for antibacterial activity, which is a well-established principle for fluoroquinolones.[4]

Tabulated Antibacterial Data:
Compound IDC-7 SubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
3 -Cl4.70.97
9a -NH-(2-picolyl)37.5>100
9b -NH-(n-butyl)150.65
9c -NH-CH(CH₃)CO₂H (DL-Alanine)>100ND
9d -NH-(p-tolyl)ND3.5
9e -NH-(p-chlorophenyl)104.0
9f -NH-phenyl105.0
9g -NH-(2-pyridyl)8.81.20
10 Side-product7537.5
11 -OEt37.50.58
Ciprofloxacin (Reference)0.009150.22

Data sourced from Al-Hiari et al., 2007.[4] ND = Not Determined.

Exploring Anticancer Potential: A Broader Perspective

Beyond their antibacterial prowess, fluoroquinolone derivatives have emerged as a promising class of anticancer agents.[2] Their mechanism of action in cancer cells is often attributed to the inhibition of human topoisomerase II, an enzyme vital for DNA replication and cell division.[2]

General SAR for Anticancer Activity:
  • Modifications at N-1 and C-7: To shift the activity profile from antibacterial to anticancer, modifications at both the N-1 and C-7 positions are often necessary. The substituent at C-7, while crucial for antibacterial potency, can be altered to enhance cytotoxicity against cancer cells.[5]

  • C-8 Substituent: The introduction of a fluorine atom or a methoxy group at the C-8 position has been shown to increase the effectiveness of anticancer action.[5]

  • Diverse C-7 Moieties: A wide range of heterocyclic and aromatic moieties at the C-7 position have been explored, leading to compounds with significant cytotoxic activity against various cancer cell lines, including breast, lung, and ovarian cancer.[5]

Mechanism of Action: Targeting Topoisomerases

The primary molecular target of fluoroquinolone derivatives, in both bacteria and cancer cells, is the topoisomerase family of enzymes. These enzymes are essential for resolving topological issues in DNA that arise during replication, transcription, and recombination.

  • In Bacteria: Fluoroquinolones inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. They stabilize the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.

  • In Cancer Cells: Certain fluoroquinolone analogs exhibit inhibitory activity against human topoisomerase II. By trapping the enzyme in a covalent complex with DNA, these compounds induce DNA damage, trigger cell cycle arrest, and promote apoptosis in rapidly dividing cancer cells.[2]

Fluoroquinolone Mechanism of Action cluster_0 Bacterial Cell cluster_1 Cancer Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase_Topo_IV Cleavage_Complex Stable Enzyme-DNA Cleavage Complex DNA_Gyrase_Topo_IV->Cleavage_Complex Inhibition of DNA relegation DS_Breaks Double-Strand Breaks Cleavage_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death FQ_Analog Fluoroquinolone Analog Human_Topo_II Human Topoisomerase II FQ_Analog->Human_Topo_II Ternary_Complex Stable Drug-Enzyme-DNA Ternary Complex Human_Topo_II->Ternary_Complex Inhibition of DNA relegation DNA_Damage DNA Damage Ternary_Complex->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of fluoroquinolone action in bacterial and cancer cells.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and standardized experimental protocols are paramount. Below are step-by-step methodologies for determining the antibacterial and cytotoxic activities of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile saline or broth for inoculum preparation

  • 0.5 McFarland standard

  • Incubator (37°C)

  • Microplate reader (optional, for automated reading)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution of Test Compound:

    • Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate, except for the first column.

    • Add 100 µL of the test compound working solution (at twice the highest desired final concentration) to the wells in the first column.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of this diluted inoculum to each well (except the sterility control).

  • Controls:

    • Growth Control (Positive Control): A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control (Negative Control): A well containing only sterile CAMHB.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth (turbidity). The growth control should show clear turbidity, and the sterility control should remain clear.

MIC Determination Workflow Start Start Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Start->Inoculum_Prep Serial_Dilution Perform 2-fold Serial Dilution of Test Compound in 96-well Plate Inoculum_Prep->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate Plate at 37°C for 18-24h Inoculate->Incubate Read_MIC Visually Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

References

A Comparative Guide to the Synthetic Routes of 8-Fluoroquinolin-3-ol for Medicinal Chemistry Advancement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient and strategic synthesis of novel molecular scaffolds is paramount. 8-Fluoroquinolin-3-ol, a key heterocyclic compound, presents a valuable building block for the synthesis of a wide range of biologically active molecules. The strategic placement of the fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity, while the hydroxyl group at the 3-position offers a crucial handle for further functionalization. This guide provides a comprehensive comparative evaluation of the primary synthetic routes to this important intermediate, offering in-depth technical insights, detailed experimental protocols, and a critical analysis of the advantages and disadvantages of each approach.

Introduction to the Synthetic Challenge

The synthesis of substituted quinolines is a well-established field in organic chemistry, with several named reactions providing access to this important heterocyclic core. However, the specific substitution pattern of this compound presents unique challenges. The two most prominent and logical approaches for the synthesis of this target molecule are the Gould-Jacobs reaction and the Friedländer synthesis. This guide will delve into the intricacies of both methodologies, providing a comparative framework to aid researchers in selecting the optimal route for their specific needs.

At a Glance: Comparison of Synthetic Routes

ParameterGould-Jacobs SynthesisFriedländer Synthesis
Starting Materials 2-Fluoroaniline, Diethyl ethoxymethylenemalonate2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate
Key Intermediate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylateEthyl 8-fluoro-3-hydroxyquinoline-2-carboxylate
Overall Yield ModerateGood to Excellent
Reaction Conditions High-temperature thermal cyclizationAcid or base-catalyzed condensation
Number of Steps Typically 3 (Condensation, Cyclization, Hydrolysis/Decarboxylation)Typically 2 (Condensation/Cyclization, Hydrolysis/Decarboxylation)
Scalability Generally scalableGenerally scalable
Key Advantages Readily available and inexpensive starting materials.Potentially higher yields and fewer synthetic steps. Milder reaction conditions are often possible.
Key Disadvantages High temperatures required for cyclization can lead to side products. The final product is a 4-hydroxyquinoline derivative, requiring an additional, non-trivial conversion to the desired 3-ol isomer.The synthesis of the 2-amino-3-fluorobenzaldehyde starting material can be challenging.

Route 1: The Gould-Jacobs Reaction - A Classic Approach with a Modern Twist

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, offering a reliable method for the construction of the 4-hydroxyquinoline scaffold.[1][2] The synthesis begins with the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature cyclization.[1][3]

Mechanistic Pathway

The reaction proceeds through an initial Michael-type addition of the aniline to diethyl ethoxymethylenemalonate, followed by the elimination of ethanol to form an enamine intermediate. This intermediate then undergoes a thermal 6-electron electrocyclization to form the quinoline ring system. Subsequent hydrolysis of the ester and decarboxylation of the resulting carboxylic acid yield the 4-hydroxyquinoline.

Gould_Jacobs 2-Fluoroaniline 2-Fluoroaniline Enamine Intermediate Enamine Intermediate 2-Fluoroaniline->Enamine Intermediate Condensation Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate Diethyl ethoxymethylenemalonate->Enamine Intermediate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Enamine Intermediate->Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate Thermal Cyclization 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate->8-Fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis 8-Fluoroquinolin-4-ol 8-Fluoroquinolin-4-ol 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid->8-Fluoroquinolin-4-ol Decarboxylation

Caption: The Gould-Jacobs reaction pathway to 8-Fluoroquinolin-4-ol.

Experimental Protocol: Gould-Jacobs Synthesis

Step 1: Synthesis of Diethyl 2-(((2-fluorophenyl)amino)methylene)malonate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 100-110°C for 1-2 hours.[3]

  • Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the aniline.

  • Upon completion, remove the ethanol byproduct under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • The crude diethyl 2-(((2-fluorophenyl)amino)methylene)malonate can be cyclized by heating in a high-boiling solvent such as diphenyl ether at approximately 250°C.

  • Alternatively, microwave irradiation offers a more efficient method. In a microwave-safe vial, heat the intermediate to 250°C for 10-20 minutes.[4] This method often leads to higher yields and shorter reaction times.

  • After cooling, the product typically precipitates and can be collected by filtration.

Step 3: Hydrolysis and Decarboxylation to 8-Fluoroquinolin-4-ol

  • Suspend the ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%) and heat to reflux for 2-4 hours until the ester is fully hydrolyzed.

  • Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 8-fluoro-4-hydroxyquinoline-3-carboxylic acid.

  • Collect the carboxylic acid by filtration and dry thoroughly.

  • The dried carboxylic acid is then decarboxylated by heating it above its melting point until the evolution of CO2 ceases, yielding 8-fluoroquinolin-4-ol.

Crucial Consideration: The standard Gould-Jacobs protocol yields the 4-hydroxyquinoline isomer. The conversion of 8-fluoroquinolin-4-ol to the desired this compound is a non-trivial synthetic challenge and represents a significant drawback of this route. This transformation would likely require a multi-step sequence, potentially involving protection of the nitrogen, conversion of the 4-hydroxyl to a leaving group, elimination to the quinoline, and then a regioselective introduction of a hydroxyl group at the 3-position.

Route 2: The Friedländer Synthesis - A More Direct Approach

The Friedländer synthesis offers a more direct route to substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][6] For the synthesis of this compound, this would involve the reaction of 2-amino-3-fluorobenzaldehyde with a suitable carbonyl compound.

Mechanistic Pathway

The Friedländer synthesis can proceed through two primary mechanistic pathways. One involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the amine and the carbonyl compound, followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[5]

Friedlander 2-Amino-3-fluorobenzaldehyde 2-Amino-3-fluorobenzaldehyde Aldol/Schiff Base Intermediate Aldol/Schiff Base Intermediate 2-Amino-3-fluorobenzaldehyde->Aldol/Schiff Base Intermediate Condensation Ethyl acetoacetate Ethyl acetoacetate Ethyl acetoacetate->Aldol/Schiff Base Intermediate Ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate Ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate Aldol/Schiff Base Intermediate->Ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate Cyclization & Dehydration This compound This compound Ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate->this compound Hydrolysis & Decarboxylation

Caption: The Friedländer synthesis pathway to this compound.

Experimental Protocol: Friedländer Synthesis

Step 1: Condensation and Cyclization

  • In a reaction vessel, dissolve 2-amino-3-fluorobenzaldehyde (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of a base (e.g., piperidine, sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

  • Microwave-assisted Friedländer synthesis has been shown to significantly improve yields and reduce reaction times, often from hours to minutes.[7] Heating a mixture of the starting materials in a sealed microwave vial at elevated temperatures can provide the desired quinoline in high yield without the need for a catalyst.[7]

  • Upon completion, cool the reaction mixture and isolate the crude product, which may precipitate or require solvent evaporation followed by purification.

Step 2: Hydrolysis and Decarboxylation

  • The resulting ethyl 8-fluoro-3-hydroxyquinoline-2-carboxylate is then subjected to hydrolysis using aqueous base, similar to the Gould-Jacobs protocol, to yield the corresponding carboxylic acid.

  • Subsequent decarboxylation by heating will afford the final product, this compound.

Comparative Analysis and Expert Recommendations

Yield and Efficiency: The Friedländer synthesis generally offers higher yields and a more convergent approach to the target molecule.[7] The ability to perform the reaction under milder conditions, and the significant rate acceleration and yield improvement offered by microwave synthesis, make it a more attractive option from an efficiency standpoint.

Starting Material Accessibility: The Gould-Jacobs reaction benefits from the use of readily available and relatively inexpensive starting materials, 2-fluoroaniline and diethyl ethoxymethylenemalonate. In contrast, the starting material for the Friedländer synthesis, 2-amino-3-fluorobenzaldehyde, is less common and may require a multi-step synthesis, adding to the overall cost and effort.

Key Bottleneck of the Gould-Jacobs Route: The most significant drawback of the Gould-Jacobs synthesis for this specific target is the formation of the 4-hydroxyquinoline isomer. The subsequent conversion to the 3-hydroxy isomer is not straightforward and would likely involve a low-yielding, multi-step process, severely impacting the overall efficiency of this route.

Recommendation: For the synthesis of this compound, the Friedländer synthesis is the recommended route . Despite the potential challenge in obtaining the 2-amino-3-fluorobenzaldehyde starting material, the direct formation of the desired quinoline core in fewer steps and potentially higher yields makes it a more strategic and efficient approach. The use of microwave-assisted conditions is highly recommended to maximize efficiency and yield.

Conclusion

The synthesis of this compound presents a valuable endeavor for medicinal chemists. While both the Gould-Jacobs and Friedländer syntheses offer plausible pathways, a critical evaluation of their respective advantages and disadvantages points towards the Friedländer synthesis as the superior strategy. Its directness and amenability to modern synthetic techniques like microwave heating make it the more efficient and practical choice for the preparation of this important heterocyclic building block. Researchers embarking on the synthesis of this compound and its derivatives are encouraged to consider the insights and protocols presented in this guide to inform their synthetic planning and execution.

References

A Comparative Guide to the Purity and Identity Assessment of Synthesized 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and fine chemical synthesis, the rigorous confirmation of a molecule's identity and the precise determination of its purity are foundational pillars of scientific integrity and developmental success. This guide provides an in-depth, comparative analysis of the essential analytical methodologies for the characterization of 8-Fluoroquinolin-3-ol, a fluorinated quinoline scaffold of significant interest in medicinal chemistry. We will delve into the causality behind the selection of specific techniques, offering field-proven insights to ensure a self-validating analytical workflow.

The structural features of this compound—a heterocyclic aromatic quinoline ring, a fluorine substituent, and a hydroxyl group—necessitate a multi-faceted analytical approach. No single technique can unequivocally confirm both identity and purity. Instead, a strategic combination of chromatographic and spectroscopic methods is essential to build a comprehensive and reliable analytical profile.

The Analytical Gauntlet: A Workflow for Confidence

The journey from a synthesized powder to a well-characterized compound of known purity and identity follows a logical progression of analytical scrutiny. The following workflow illustrates the synergistic relationship between primary and secondary analytical techniques.

Caption: Workflow for the comprehensive characterization of this compound.

Part 1: Primary, Definitive Methods for Structural Elucidation and Purity Quantification

These methods form the cornerstone of characterization, providing unequivocal structural information and quantifiable purity data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. For this compound, a suite of NMR experiments is necessary.

  • ¹H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR (Carbon NMR): Reveals the number of chemically distinct carbon atoms in the molecule.

  • ¹⁹F NMR (Fluorine NMR): Is essential for confirming the presence and chemical environment of the fluorine atom, a key feature of the target molecule.[1]

Why these are definitive: The unique combination of chemical shifts, coupling constants (J-values), and integration values in ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed "fingerprint" of the molecule, allowing for the definitive assignment of its constitution and the identification of any isomeric impurities.

Expected ¹H and ¹³C NMR Data (Predicted):

Technique Predicted Chemical Shifts (ppm) and Multiplicities Rationale
¹H NMR Aromatic protons: δ 7.0 - 8.5 (multiplets); Hydroxyl proton: δ 9.0 - 10.0 (broad singlet)The aromatic protons of the quinoline ring will appear in the downfield region. The hydroxyl proton is expected to be a broad singlet and may be exchangeable with D₂O.
¹³C NMR Aromatic carbons: δ 110 - 160; Carbon bearing the hydroxyl group: δ 150-160; Carbon bearing the fluorine atom: δ 155-165 (doublet, due to C-F coupling)The carbon atoms in the aromatic system will have distinct chemical shifts. The carbon attached to the electronegative fluorine atom will show a characteristic splitting pattern in the ¹³C NMR spectrum.[4]
¹⁹F NMR A single resonance in the typical range for aromatic fluorine compounds.The presence of a single fluorine atom will result in a single peak in the ¹⁹F NMR spectrum.

Experimental Protocol (¹H, ¹³C, ¹⁹F NMR):

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition: Acquire ¹H, ¹³C{¹H}, and ¹⁹F NMR spectra. For ¹³C, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

  • Spectral Interpretation: Assign the observed peaks to the corresponding atoms in the molecular structure, utilizing chemical shift databases and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary for complex spectra.

Mass Spectrometry (MS): Confirming the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering strong evidence for its identity. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition.

Why it is definitive: A measured molecular weight that matches the theoretical molecular weight of this compound (C₉H₆FNO, MW: 163.15 g/mol ) with high accuracy (typically within 5 ppm for HRMS) provides strong confirmation of the compound's identity. The fragmentation pattern can also offer structural clues.[5]

Expected Mass Spectrum Data:

Ionization Technique Expected m/z (mass-to-charge ratio) Interpretation
Electrospray Ionization (ESI+) [M+H]⁺ = 164.0506The protonated molecular ion is expected to be the base peak in positive ion mode.
Electron Ionization (EI) M⁺˙ = 163.0430The molecular ion peak may be observed, along with characteristic fragment ions resulting from the loss of CO, HCN, or other small molecules.[5]

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • LC Separation: Inject the sample into a liquid chromatograph coupled to the mass spectrometer. A short C18 column can be used to desalt the sample before it enters the mass spectrometer.

  • MS Analysis: Acquire the mass spectrum in either positive or negative ion mode using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Data Analysis: Determine the m/z of the most abundant ions and compare them to the theoretical values for this compound.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

HPLC with UV or Diode Array Detection (DAD) is the most widely used technique for determining the purity of organic compounds.[6] It separates the main compound from its impurities, and the peak area percentage is used to quantify the purity.

Why it is definitive for purity: HPLC provides a quantitative measure of the purity of the sample by separating components based on their differential partitioning between a stationary and a mobile phase. The use of a DAD allows for the assessment of peak purity by comparing the UV spectra across a single peak.[7]

Comparative HPLC Methods:

Parameter Method A: Reversed-Phase C18 Method B: Phenyl-Hexyl Column
Stationary Phase Octadecylsilane (C18)Phenyl-Hexyl
Separation Principle Primarily hydrophobic interactions.Hydrophobic and π-π interactions.
Typical Mobile Phase Gradient of water and acetonitrile with 0.1% formic acid.[8]Gradient of water and acetonitrile with 0.1% formic acid.
Advantages Robust, widely applicable, good for general-purpose screening.Offers alternative selectivity, particularly for aromatic compounds, which can resolve impurities that co-elute on a C18 column.
Expected Retention Time Dependent on exact conditions, but expected to be well-retained.May differ from C18, providing orthogonal separation.

Experimental Protocol (HPLC-DAD):

  • Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable diluent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to about 0.1 mg/mL.

  • Instrument Setup:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient could be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A DAD is preferred to monitor multiple wavelengths and assess peak purity.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: Integrate the peaks and calculate the area percentage of the main peak to determine the purity.

Elemental Analysis: The Fundamental Composition

Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in a sample. This data is used to confirm the empirical formula of the synthesized compound.

Why it is definitive: A close correlation between the experimentally determined elemental composition and the theoretical values for C₉H₆FNO provides strong evidence for the compound's identity and purity, especially with respect to inorganic impurities.

Expected Elemental Analysis Data:

Element Theoretical %
Carbon (C) 66.26
Hydrogen (H) 3.71
Nitrogen (N) 8.59

Experimental Protocol (CHN Analyzer):

  • Sample Preparation: A precisely weighed amount of the dry, pure sample is required.

  • Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

  • Calculation: The instrument's software calculates the percentage of each element.

Part 2: Secondary and Orthogonal Methods for Corroborative Evidence

These techniques provide valuable supporting information and are often used for rapid screening and confirmation of functional groups.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]

Why it is supportive: The presence of characteristic absorption bands for the O-H, C=C, C=N, and C-F bonds confirms the presence of the key functional groups in this compound.[10]

Expected FTIR Data:

Wavenumber (cm⁻¹) Vibration Expected Appearance
3200-3600O-H stretch (hydroxyl)Broad peak
3000-3100C-H stretch (aromatic)Sharp, medium peaks
1600-1650C=C and C=N stretch (aromatic ring)Strong to medium peaks
1200-1300C-O stretch (hydroxyl)Strong peak
1000-1100C-F stretchStrong peak

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore.[11] For this compound, the quinoline ring system is the primary chromophore.

Why it is supportive: The wavelength of maximum absorbance (λ_max) is a characteristic property of the compound's chromophore and can be used for identification and quantification in HPLC. The spectrum of a quinoline derivative typically shows multiple absorption bands.[12]

Expected UV-Vis Data:

Solvent Expected λ_max (nm)
Methanol or Ethanol~230-250 nm and ~300-340 nm

Experimental Protocol (UV-Vis Spectrophotometer):

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).

  • Data Acquisition: Scan the absorbance of the solution over the UV-Vis range (typically 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance.

Melting Point Determination: A Quick Purity Check

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities typically depress and broaden the melting range.

Why it is supportive: A sharp melting point close to the literature value (if available) is a good indication of high purity.

Experimental Protocol (Melting Point Apparatus):

  • Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.

  • Analysis: Heat the sample in a calibrated melting point apparatus and record the temperature range over which the sample melts.

Thin-Layer Chromatography (TLC): Rapid and Versatile

TLC is a simple, rapid, and inexpensive technique for monitoring the progress of a reaction and for a preliminary assessment of purity.

Why it is supportive: The presence of a single spot on the TLC plate under different solvent systems suggests a high degree of purity. The retention factor (Rf) can also be used for identification purposes.

Experimental Protocol (TLC):

  • Plate Preparation: Spot a dilute solution of the sample onto a TLC plate (e.g., silica gel).

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).

  • Visualization: After the solvent has moved up the plate, visualize the spots under UV light or by staining.

  • Analysis: Observe the number of spots and calculate the Rf value of the main spot.

Visualization of Analytical Logic

The following diagram illustrates the logical flow for confirming the identity and purity of this compound.

Analytical_Logic Start Synthesized Product Purity_Check Purity Assessment (HPLC > 99%?) Start->Purity_Check Identity_Check Identity Confirmation (NMR, MS, EA match?) Purity_Check->Identity_Check Yes Purification Purification Required (e.g., Recrystallization, Column Chromatography) Purity_Check->Purification No Identity_Check->Purification No (Incorrect structure or significant impurity) Characterized Characterized Compound (Identity & Purity Confirmed) Identity_Check->Characterized Yes Re-analyze Re-analyze Purity Purification->Re-analyze Re-analyze->Purity_Check

Caption: Logical workflow for the characterization of synthesized this compound.

Conclusion

The comprehensive characterization of this compound is a critical step in its development for any research or commercial application. A multi-technique approach, as outlined in this guide, is not merely a suggestion but a necessity for ensuring scientific rigor and regulatory compliance. By combining the definitive structural information from NMR and MS with the quantitative purity data from HPLC, and supporting these findings with orthogonal techniques like FTIR and UV-Vis, researchers can be confident in the identity and quality of their synthesized material. This self-validating system of cross-checks is the hallmark of robust analytical science.

References

A Comprehensive Guide to the Synthesis, Characterization, and Cross-Validation of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. The introduction of a fluorine atom and a hydroxyl group can significantly modulate the physicochemical and pharmacological properties of the parent molecule, offering exciting avenues for drug discovery. This guide provides an in-depth technical overview of 8-Fluoroquinolin-3-ol, a promising but under-documented derivative.

Due to the limited availability of comprehensive experimental data for this compound, this guide will present a robust, proposed pathway for its synthesis and characterization. We will cross-validate the predicted properties of this target molecule by comparing them with well-characterized, structurally related quinolinol analogs. This approach provides a scientifically grounded framework for researchers to produce and validate this compound in their own laboratories.

The Strategic Importance of Fluorinated Quinolines

The quinoline core is a privileged structure in drug discovery, with applications ranging from antimalarials to anticancer agents. The incorporation of a fluorine atom, as in this compound, can enhance metabolic stability, binding affinity, and bioavailability.[1] The 3-hydroxyl group provides a key site for further functionalization or can act as a crucial hydrogen bonding moiety for target engagement. This unique combination of structural features makes this compound a compelling target for synthetic and pharmacological exploration.

Proposed Synthesis of this compound: A Modified Conrad-Limpach Approach

The proposed synthetic workflow is a multi-step process beginning with readily available starting materials.

Synthesis_Workflow A 2-Fluoroaniline C Intermediate Enamine A->C Condensation B Diethyl Malonate B->C D Thermal Cyclization C->D E 8-Fluoro-4-hydroxyquinolin-3-carboxylate D->E High Temperature F Hydrolysis E->F G 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid F->G H Decarboxylation & Rearrangement G->H I This compound H->I Controlled Heating

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate

  • In a round-bottom flask, combine 2-fluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150°C for 2 hours to facilitate the initial condensation reaction, forming the enamine intermediate.

  • The resulting intermediate is added dropwise to a high-boiling point solvent, such as Dowtherm A, preheated to 250°C.[5]

  • Maintain the temperature for 30 minutes to induce thermal cyclization.

  • After cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and recrystallized from ethanol to yield ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate.

Step 2: Hydrolysis to 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Dissolve the ethyl ester from Step 1 in an ethanolic solution of sodium hydroxide (2.0 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

Step 3: Conversion to this compound

  • This step involves a carefully controlled thermal decarboxylation and rearrangement. The precise conditions would require optimization.

  • A possible approach is to heat the carboxylic acid from Step 2 in a high-boiling point solvent, potentially with a catalyst, to induce decarboxylation and favor the formation of the 3-hydroxy isomer. This transformation is not a standard, high-yield reaction and would be a key area for experimental investigation.

Cross-Validation of Experimental Results: A Comparative Analysis

To provide a robust framework for the characterization of the synthesized this compound, we will compare its predicted spectroscopic and biological properties with those of two well-characterized analogs: 8-Hydroxyquinoline and 7-Fluoro-8-methyl-quinolin-3-ol .[6]

Spectroscopic Characterization

The identity and purity of the synthesized this compound would be confirmed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline core. The presence of the fluorine atom at the 8-position will likely cause splitting of the adjacent proton signals. The hydroxyl proton will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon atom attached to the fluorine will exhibit a large coupling constant.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the single fluorine atom.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups.

Functional GroupExpected Absorption Range (cm⁻¹)Reference
O-H (hydroxyl)3200-3600 (broad)[7][8]
C=C (aromatic)1450-1600[7][8]
C-F (aryl fluoride)1000-1300[7][8]
C-O (hydroxyl)1050-1250[7][8]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) will be used to confirm the molecular formula of this compound (C₉H₆FNO) by providing a highly accurate mass measurement. The predicted exact mass is 163.0433.[9]

Comparative Data Table
PropertyThis compound (Predicted)8-Hydroxyquinoline (Experimental)7-Fluoro-8-methyl-quinolin-3-ol (Experimental)
Molecular Formula C₉H₆FNOC₉H₇NOC₁₀H₈FNO
Molecular Weight 163.15 g/mol 145.16 g/mol 177.17 g/mol [6]
¹H NMR Aromatic protons with F-H coupling, broad OH singletComplex aromatic region, broad OH singletAromatic protons with F-H coupling, methyl singlet, broad OH singlet
IR (O-H stretch) ~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)~3400 cm⁻¹ (broad)
Mass Spec (M+) m/z = 163m/z = 145m/z = 177

Biological Activity Profile: An Extension of the Fluoroquinolone Legacy

The fluoroquinolone class of antibiotics is well-known for its broad-spectrum antibacterial activity, which is achieved through the inhibition of bacterial DNA gyrase and topoisomerase IV.[10] While this compound is not a classic fluoroquinolone antibiotic (lacking the carboxylic acid at the 3-position and the substituent at the 7-position), its core structure suggests potential antimicrobial and other biological activities.

Biological_Activity_Workflow A Synthesized this compound B Antimicrobial Screening (MIC Assay) A->B C Cytotoxicity Assay (e.g., MTT) A->C D Mechanism of Action Studies B->D Active Compounds C->D Low Toxicity E Lead Optimization D->E

Caption: Workflow for evaluating the biological activity of this compound.

Experimental Protocol for Antimicrobial Screening:

Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in a 96-well microtiter plate containing bacterial growth medium.

  • Inoculate the wells with a standardized suspension of test bacteria (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

Conclusion and Future Directions

This guide provides a comprehensive, albeit predictive, framework for the synthesis, characterization, and biological evaluation of this compound. By leveraging established synthetic methodologies and comparative analysis with known analogs, researchers are equipped with the necessary information to confidently approach the study of this promising molecule. The successful synthesis and characterization of this compound will open doors to further investigation of its therapeutic potential and contribute to the ever-expanding field of medicinal chemistry.

References

A Comparative Guide to the Photostability of 8-Fluoroquinolin-3-ol and Other Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Photostability in Quinolone Drug Development

Quinolones are a cornerstone of antibacterial therapy, prized for their broad-spectrum efficacy. However, their utility can be compromised by photosensitivity, a phenomenon where the drug molecule absorbs light and undergoes chemical changes, leading to loss of potency, formation of toxic degradants, and adverse patient reactions. The photochemical behavior of a quinolone is intimately linked to its molecular structure. This guide provides an in-depth comparison of the photostability of 8-Fluoroquinolin-3-ol, as a representative of the 8-halogenated quinolones, against other structurally diverse quinolones. We will explore the underlying chemical mechanisms, present a framework for rigorous experimental assessment based on established regulatory guidelines, and offer field-proven insights to guide the development of safer, more stable drug candidates.

The Decisive Influence of the C8 Substituent on Quinolone Photoreactivity

The journey to developing photostable quinolones has been a lesson in medicinal chemistry, revealing that minor structural modifications can have profound effects on a molecule's interaction with light. Extensive research, including structure-activity relationship (SAR) studies, has pinpointed the substituent at the 8-position of the quinolone core as a primary determinant of both photostability and phototoxicity.[1][2]

  • 8-Halogeno Quinolones: The introduction of a halogen atom, such as fluorine or chlorine, at the C8 position is a well-established strategy to enhance antibacterial potency and improve oral bioavailability.[1][2] However, this modification comes at a significant cost. 8-halogeno quinolones, including lomefloxacin, sparfloxacin, and clinafloxacin, are notoriously photolabile and are associated with severe phototoxicity.[1][3] The strong electron-withdrawing nature of the halogen facilitates a photochemically-driven cleavage of the carbon-halogen bond upon UV irradiation.[4] This event initiates a cascade of degradation reactions and is a key factor in their photosensitizing potential.[5]

  • 8-Methoxy Quinolones: In stark contrast, substituting the C8 position with a methoxy group (-OCH₃) confers remarkable photostability.[1] Compounds like gatifloxacin, moxifloxacin, and the experimental compound Q-35 show minimal degradation even under intense UV exposure and are considered the least phototoxic in the quinolone class.[1][6][7] The methoxy group is thought to stabilize the molecule, potentially by providing an alternative, non-destructive pathway for dissipating absorbed light energy, thus preventing the degradation cascade seen with their 8-halogenated counterparts.[6]

  • 8-H Quinolones: Quinolones with a hydrogen atom at the C8 position generally exhibit an intermediate photostability profile, with significantly lower phototoxic potential than the 8-halogenated derivatives.[2][5]

The substituent at the N1 position has also been identified as a secondary modulator of phototoxic potential, highlighting the complex interplay of different structural features in defining the final photochemical properties of the molecule.[1][8]

Comparative Photostability Profile of Quinolone Classes

The following table summarizes the general photostability and phototoxicity characteristics of quinolones based on their C8 substituent. This data is synthesized from numerous in vitro and in vivo studies and provides a clear framework for comparison.

Quinolone Class (C8 Substituent)Representative CompoundsPhotostabilityAssociated PhototoxicityKey Mechanistic Feature
8-Halogeno (-F, -Cl) This compound, Lomefloxacin, Sparfloxacin, Fleroxacin, ClinafloxacinLow (Photolabile)Severe[1][3]Facile photocleavage of the C8-halogen bond[4][5]
8-Methoxy (-OCH₃) Gatifloxacin, Moxifloxacin, Q-35High (Photostable)Minimal / None[1][6]Stabilization of the quinolone core against photodegradation[6][7]
8-Hydrogen (-H) Ciprofloxacin, Norfloxacin, LevofloxacinModerateLow to Moderate[1][5]Lacks the highly labile C8-halogen bond

Experimental Design: A Validating Protocol for Assessing Photostability

To ensure scientific rigor and regulatory compliance, photostability testing must be conducted systematically. The International Council for Harmonisation (ICH) Q1B guideline provides the authoritative framework for this process.[9][10] The objective is to determine if light exposure leads to unacceptable changes in the drug substance or product.[11]

Workflow for ICH Q1B Compliant Photostability Testing

The following diagram outlines the recommended decision-making process for photostability assessment.

ICH_Q1B_Workflow cluster_DS Drug Substance Testing cluster_DP Drug Product Testing DS_Start Start: Drug Substance Forced_Deg Forced Degradation Study (Method Development & Pathway ID) DS_Start->Forced_Deg Confirm_Test Confirmatory Study (ICH Light Conditions) Forced_Deg->Confirm_Test If photosensitive DS_Analysis Analyze for Change (Physical, Assay, Degradants) Confirm_Test->DS_Analysis DS_Stable Photostable DS_Analysis->DS_Stable No Acceptable Change DS_Unstable Not Photostable DS_Analysis->DS_Unstable Acceptable Change? No DP_Start Test Exposed Product (Outside Primary Pack) DS_Unstable->DP_Start Proceed to Product Testing DP_Analysis1 Analyze for Change DP_Start->DP_Analysis1 DP_Stable1 Photostable (No Protection Needed) DP_Analysis1->DP_Stable1 No Acceptable Change DP_Test_Immediate Test in Immediate Pack DP_Analysis1->DP_Test_Immediate Unacceptable Change DP_Analysis2 Analyze for Change DP_Test_Immediate->DP_Analysis2 DP_Stable2 Photostable (Immediate Pack is Sufficient) DP_Analysis2->DP_Stable2 No Acceptable Change DP_Test_Market Test in Marketing Pack DP_Analysis2->DP_Test_Market Unacceptable Change DP_Analysis3 Analyze for Change DP_Test_Market->DP_Analysis3 DP_Stable3 Photostable (Marketing Pack is Sufficient) DP_Analysis3->DP_Stable3 No Acceptable Change

Caption: ICH Q1B systematic approach to photostability testing.

Step-by-Step Confirmatory Photostability Protocol

This protocol describes a self-validating system for the confirmatory testing of a drug substance like this compound.

1. Sample Preparation:

  • Objective: To prepare samples that allow for uniform light exposure and minimize confounding variables.

  • Procedure:

    • Prepare a solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture, depending on solubility) at a known concentration (e.g., 0.1 mg/mL).

    • Dispense the solution into chemically inert, transparent containers (e.g., quartz cuvettes or borosilicate glass vials).

    • For solid-state testing, place a thin, uniform layer of the powder (not exceeding 3 mm in thickness) on an inert surface (e.g., a glass petri dish).[11]

    • Prepare identical "dark control" samples by wrapping the containers completely in aluminum foil.[12] These controls will be placed in the chamber alongside the exposed samples to differentiate between thermal and light-induced degradation.

2. Light Source and Exposure Conditions:

  • Objective: To expose samples to a standardized and quantified amount of light that simulates real-world conditions, as per ICH Q1B.[9][13]

  • Equipment: A calibrated photostability chamber equipped with light sources meeting ICH Option 1 or Option 2 specifications.

    • Option 2 (Commonly Used): A combination of a cool white fluorescent lamp (simulating visible light) and a near-UV fluorescent lamp (spectral distribution 320-400 nm).[9][13]

  • Procedure:

    • Place the test samples and dark controls into the photostability chamber.

    • Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet (UV-A) energy of not less than 200 watt hours per square meter .[9][13]

    • Monitor the light dose continuously using calibrated radiometers and lux meters. Alternatively, a validated chemical actinometric system (e.g., quinine solution) can be used to confirm UV exposure.[11][13]

3. Post-Exposure Analysis:

  • Objective: To quantitatively and qualitatively assess the changes in the drug substance after light exposure compared to the dark control.

  • Procedure:

    • Visual Inspection: Note any physical changes, such as discoloration (e.g., yellowing) or precipitation.

    • Chromatographic Analysis (HPLC/UPLC): This is the core of the analysis.

      • Develop and validate a stability-indicating HPLC method capable of separating the parent compound from its potential photodegradants.

      • Analyze the light-exposed samples and the dark controls.

      • Calculate:

        • The remaining percentage of this compound (Assay).

        • The formation and concentration of individual degradation products.

        • The total percentage of degradation products (mass balance).

    • Spectroscopic Analysis: UV-Vis spectroscopy can be used to observe changes in the absorbance spectrum, which often accompany photodegradation.[6]

4. Interpretation of Results:

  • Objective: To determine if the drug is photostable or photolabile.

  • Criteria: Compare the analytical results of the exposed sample to the dark control. If significant degradation, the appearance of new impurities, or changes in physical properties are observed in the exposed sample but not in the control, the compound is considered photolabile. The "acceptable change" threshold is determined in the context of overall stability studies and impurity qualifications.[9]

Mechanisms of Quinolone Photodegradation

Understanding the degradation pathways is crucial for predicting photolability and identifying potential toxic degradants. The primary mechanisms for fluoroquinolones involve a series of photochemical reactions.

Photodegradation_Pathways FQ Fluoroquinolone (FQ) (e.g., 8-Halogenated) Excited_State Excited Triplet State* FQ->Excited_State UV Light (hν) Defluorination Pathway 1: Defluorination/Dehalogenation Excited_State->Defluorination Decarboxylation Pathway 2: Decarboxylation Excited_State->Decarboxylation Piperazine_Mod Pathway 3: Piperazine Ring Modification Excited_State->Piperazine_Mod P1 Hydroxylated Product (Substitution of Halogen) Defluorination->P1 P2 Decarboxylated Product Decarboxylation->P2 P3 N-dealkylated Product Piperazine_Mod->P3

Caption: Key photodegradation pathways for fluoroquinolones.

The three principal degradation pathways identified for many fluoroquinolones are:[14]

  • Photoinduced Dehalogenation/Defluorination: Particularly relevant for 8-halogenated quinolones, this pathway is often the initiating step. The excited molecule ejects the halogen atom, forming a highly reactive carbocation intermediate that subsequently reacts with water or other nucleophiles to form a hydroxylated product.[15][16]

  • Photoinduced Decarboxylation: The carboxylic acid group at the C3 position can be lost as CO₂, leading to a significant alteration of the core pharmacophore.

  • Piperazine Ring Modification: The substituent at the C7 position, commonly a piperazine ring, is also susceptible to photochemical reactions, such as N-dealkylation, oxidation, and ring-opening.[14][17]

These pathways can occur concurrently, leading to a complex mixture of degradation products. The predominance of a specific pathway is dependent on the quinolone's specific structure and the experimental conditions (e.g., solvent, pH).[14]

Conclusion and Implications for Drug Development

The photostability of a quinolone antibacterial is not an incidental property but a critical design feature directly governed by its chemical architecture. The evidence overwhelmingly indicates that the substituent at the C8 position is the primary control element for photoreactivity.

  • This compound , and other 8-halogenated quinolones, are inherently susceptible to photodegradation. This presents a significant challenge in drug development, requiring careful formulation strategies and protective packaging to ensure product quality and patient safety.

  • Conversely, the 8-methoxy substitution offers a proven chemical strategy to engineer photostable quinolones, effectively mitigating the risks of phototoxicity and photodegradation.

For scientists and researchers, a thorough understanding of these structure-photostability relationships is paramount. Employing rigorous, ICH-compliant experimental protocols is not merely a regulatory hurdle but a fundamental component of good science, ensuring the development of robust and safe medicinal products. The insights and methodologies presented in this guide serve as a comprehensive resource for navigating the challenges of assessing and optimizing the photostability of novel quinolone candidates.

References

Benchmarking Novel Quinolone Scaffolds: A Comparative Performance Analysis of 8-Fluoroquinolin-3-ol Against Gold-Standard Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, the quinolone scaffold remains a cornerstone of medicinal chemistry.[1][2][3] Its derivatives, particularly the fluoroquinolones, have yielded some of the most potent and broad-spectrum antibacterial drugs to date.[4][5] This guide introduces a novel investigational compound, 8-Fluoroquinolin-3-ol, and provides a comprehensive framework for benchmarking its potential performance against current gold-standard fluoroquinolone antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new chemical entities in the anti-infective space.

The strategic placement of a fluorine atom at the 8-position of the quinoline ring is a well-established strategy for enhancing metabolic stability and binding affinity.[6] Coupled with a hydroxyl group at the 3-position, this compound presents a unique electronic and structural profile that warrants rigorous investigation. This guide will delineate the critical experimental workflows and comparative analyses necessary to ascertain its therapeutic potential.

The Therapeutic Landscape: Quinolones and the Gold Standards

Quinolone antibiotics exert their bactericidal effects by inhibiting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[7] These enzymes are crucial for bacterial DNA replication, and their inhibition leads to catastrophic DNA damage and cell death. The evolution of this class has led to successive generations of fluoroquinolones with improved pharmacokinetic properties and a broader spectrum of activity.[4]

For the purpose of this comparative analysis, we will benchmark this compound against two widely prescribed and clinically significant fluoroquinolones:

  • Ciprofloxacin: A second-generation fluoroquinolone with excellent activity against a wide range of Gram-negative bacteria.[4]

  • Moxifloxacin: A fourth-generation fluoroquinolone exhibiting enhanced activity against Gram-positive bacteria and atypical pathogens.[4]

These compounds represent the established efficacy and safety profiles that any new quinolone derivative must meet or exceed to be considered a viable clinical candidate.

Comparative Physicochemical and Mechanistic Profiles

A thorough understanding of the fundamental properties of a new chemical entity is paramount. The following table outlines the key characteristics of our investigational compound alongside the selected gold standards.

PropertyThis compound (Hypothetical)CiprofloxacinMoxifloxacin
Chemical Structure this compound StructureCiprofloxacin StructureMoxifloxacin Structure
Molecular Formula C₉H₆FNOC₁₇H₁₈FN₃O₃C₂₁H₂₄FN₃O₄
Molecular Weight 163.15 g/mol 331.34 g/mol 401.43 g/mol
Mechanism of Action Presumed inhibitor of DNA gyrase and topoisomerase IV[7]Inhibitor of DNA gyrase and topoisomerase IV[5]Inhibitor of DNA gyrase and topoisomerase IV[4]

Experimental Workflow for Performance Benchmarking

To objectively assess the potential of this compound, a series of standardized in vitro and in cellulo-based assays must be performed. The following experimental workflow provides a robust framework for this evaluation.

Experimental Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based & Safety Evaluation Synthesis Synthesis & Purification of this compound MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Test Compound Topo_Assay Topoisomerase II Inhibition Assay Synthesis->Topo_Assay Mechanism of Action MBC Minimum Bactericidal Concentration (MBC) Assay MIC->MBC Determine Bacteriostatic vs. Bactericidal Activity Cytotoxicity Mammalian Cell Cytotoxicity Assay MIC->Cytotoxicity Therapeutic Index Calculation ADME In Vitro ADME (Microsomal Stability, Permeability) Cytotoxicity->ADME Preliminary Safety & Druggability

Caption: A streamlined workflow for the initial in vitro and cell-based evaluation of a novel antibacterial candidate.

Detailed Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains should be used.

  • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (typically 5 x 10⁵ CFU/mL) in appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: this compound, ciprofloxacin, and moxifloxacin are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

DNA Gyrase and Topoisomerase IV Inhibition Assay

Objective: To quantify the inhibitory activity of the test compound against the target enzymes.

Methodology:

  • Enzyme and Substrate: Purified DNA gyrase and topoisomerase IV enzymes and their respective DNA substrates (e.g., supercoiled plasmid DNA for gyrase) are required.

  • Reaction Setup: The enzymatic reaction is performed in a buffer containing the enzyme, DNA substrate, ATP, and varying concentrations of the test compounds (this compound, ciprofloxacin, and moxifloxacin).

  • Incubation: The reaction mixtures are incubated at the optimal temperature for enzyme activity (typically 37°C).

  • Analysis: The reaction products are resolved by agarose gel electrophoresis. The inhibition of enzyme activity is observed as a decrease in the amount of product (e.g., relaxed DNA for the gyrase assay).

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Topoisomerase_Inhibition_Pathway Supercoiled_DNA Supercoiled Bacterial DNA DNA_Gyrase DNA Gyrase / Topoisomerase IV Supercoiled_DNA->DNA_Gyrase Binds Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Introduces negative supercoils Replication Successful DNA Replication Relaxed_DNA->Replication Quinolone This compound (or Gold Standard) Quinolone->DNA_Gyrase Inhibition Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 8-Fluoroquinolin-3-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of 8-Fluoroquinolin-3-ol, a halogenated heterocyclic compound, is not merely a procedural task but a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Profile and Core Disposal Principles

This compound belongs to the quinoline class of compounds and is a halogenated organic molecule. While a specific Safety Data Sheet (SDS) for this compound may not always be available, its structural similarity to other quinoline derivatives necessitates that it be handled as hazardous waste.[1] Quinolines can exhibit significant biological activity and potential toxicity.[2] The presence of a carbon-fluorine bond adds to its chemical stability, which can contribute to environmental persistence if not disposed of correctly.

Related compounds like 8-Hydroxyquinoline are known to be toxic if swallowed, cause serious eye damage, may trigger allergic skin reactions, and are suspected of damaging fertility or the unborn child.[3][4] Furthermore, they are very toxic to aquatic life with long-lasting effects.[3][4][5] Therefore, the core principles for disposing of this compound are:

  • Prevent Environmental Release: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[1][6]

  • Ensure Personnel Safety: Strict adherence to personal protective equipment (PPE) protocols is mandatory to prevent exposure.[7]

  • Regulatory Adherence: All disposal activities must comply with local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][8][9]

Mandatory Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, all personnel must be equipped with the appropriate PPE. The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) requires employers to provide and ensure the use of suitable protective equipment.[8]

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of liquid waste or contact with solid particulates. Must meet OSHA 29 CFR 1910.133 or EN 166 standards.[1][6]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and absorption. Gloves should be inspected before use and changed immediately if contaminated.[7]
Body Laboratory coat.Protects skin and personal clothing from contamination.[1]
Respiratory Use in a well-ventilated area or under a chemical fume hood.Minimizes the inhalation of any dust or vapors. For significant spill events, a NIOSH-approved respirator may be necessary.[6][7]

Step-by-Step Disposal Protocol

The proper management of this compound waste involves a systematic process from the point of generation to its final removal by a licensed disposal company.

Step 1: Waste Identification and Segregation

All waste streams containing this compound must be identified and segregated as hazardous waste.[1] It is critical to avoid mixing this waste with other, incompatible waste streams to prevent dangerous reactions.[1]

  • Solid Waste: Includes unused or expired this compound, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid compound.[2][10]

  • Liquid Waste: Encompasses any solutions containing dissolved this compound. This waste stream must be kept separate from solid waste.[2][11]

Step 2: Container Selection and Labeling

The choice of container is crucial for safe storage and transport.

  • Select an Approved Container: Use only chemically compatible, leak-proof containers designated for hazardous waste. The container must have a secure, tight-fitting lid.[12][13]

  • Properly Label the Container: The container must be clearly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[7]

    • The full chemical name: "this compound" .[13]

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

Step 3: Waste Collection and Temporary Storage

Waste should be managed at or near the point of generation in a designated Satellite Accumulation Area (SAA) before being moved to a central storage location.[13]

  • Collection: Carefully place solid and liquid waste into their respective, properly labeled containers. Do not overfill containers; leave adequate headspace (approximately 10%) for expansion.[1]

  • Storage: Store the sealed waste containers in your designated SAA. This area must be under the control of laboratory personnel and inspected weekly for leaks or container degradation.[13]

Step 4: Spill and Emergency Procedures

In the event of a spill, immediate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the table above.

  • Contain the Spill: Use an appropriate absorbent material (for liquids) or carefully sweep up (for solids) and place the material into a sealed, labeled hazardous waste container.[14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting all cleaning materials as hazardous waste.[2]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[2]

Approved Final Disposal Method

As a halogenated organic compound, this compound falls under specific EPA regulations for hazardous waste.[15][16] The recommended and most environmentally sound disposal method is high-temperature incineration at a licensed hazardous waste treatment facility.[7][17] This process ensures the complete destruction of the compound, breaking the stable carbon-fluorine bonds and preventing the release of toxic substances into the environment. Never attempt to dispose of this chemical through evaporation or landfill without explicit approval from a certified waste disposal professional.[7]

Disposal Workflow Diagram

The following diagram provides a visual representation of the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation: This compound identify Identify Waste Type (Solid vs. Liquid) start->identify segregate Segregate Waste Streams identify->segregate select_container Select Approved Hazardous Waste Container segregate->select_container label_container Label Container: 'Hazardous Waste' + Chemical Name select_container->label_container collect_waste Collect Waste in Container (Do not overfill) label_container->collect_waste store_saa Store Sealed Container in Satellite Accumulation Area (SAA) collect_waste->store_saa spill Spill Occurs? store_saa->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes contact_ehs Contact EHS for Waste Pickup spill->contact_ehs No spill_protocol->store_saa disposal Final Disposal: High-Temperature Incineration by Licensed Vendor contact_ehs->disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.